Ethyl 8-chloroquinoline-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 8-chloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTDXHDHWDZBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739302 | |
| Record name | Ethyl 8-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-19-7 | |
| Record name | Ethyl 8-chloro-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of Ethyl 8-chloroquinoline-3-carboxylate: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to Ethyl 8-chloroquinoline-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. The primary focus is on the Gould-Jacobs reaction, a robust and widely adopted methodology for quinoline synthesis. This document elucidates the underlying reaction mechanism, provides detailed experimental protocols, and discusses critical process parameters and optimization strategies. The narrative is grounded in established chemical principles, supported by authoritative references, and designed to equip researchers, chemists, and drug development professionals with the practical knowledge required for the successful synthesis and manipulation of this important chemical entity.
Introduction: The Significance of the Quinoline Core
The quinoline ring system is a privileged heterocyclic scaffold, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its rigid, planar structure and unique electronic properties enable it to interact with a diverse array of biological targets, making it a cornerstone in drug discovery.[2] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potential antimalarial, antibacterial, and anticancer agents.[3][4] The strategic placement of the chloro- and ethyl carboxylate- moieties at the C8 and C3 positions, respectively, provides orthogonal handles for further chemical elaboration.
This guide focuses on the practical synthesis of this target molecule, with a primary emphasis on the Gould-Jacobs reaction, a classic and reliable method for constructing the 4-hydroxyquinoline core structure.[5][6]
The Gould-Jacobs Reaction: A Reliable Pathway to Quinolines
The Gould-Jacobs reaction is a powerful synthetic sequence for preparing 4-hydroxyquinoline derivatives from anilines and malonic acid derivatives.[5][6][7] The overall transformation for the synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, the precursor to the target compound, involves two key stages:
-
Condensation: Reaction of a substituted aniline (2-chloroaniline) with diethyl ethoxymethylenemalonate (DEEM).
-
Thermal Cyclization: High-temperature intramolecular cyclization of the resulting anilinomethylenemalonate intermediate.
Mechanism of the Gould-Jacobs Reaction
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The synthesis begins with a nucleophilic attack by the nitrogen atom of 2-chloroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM).[5][7] DEEM is an excellent substrate for this reaction, acting as a versatile Michael addition acceptor.[8]
-
Elimination: This is followed by the elimination of an ethanol molecule, forming the key intermediate, diethyl (2-chloroanilino)methylenemalonate.[3][7] This initial condensation step can often be performed at moderate temperatures.[8][9]
-
Electrocyclization: The critical step is the high-temperature thermal cyclization. The intermediate undergoes a 6-electron electrocyclic reaction, where the aniline ring attacks one of the ester carbonyl carbons. This intramolecular reaction is typically the rate-limiting step and requires significant thermal energy.[5][7]
-
Aromatization: A second molecule of ethanol is eliminated, leading to the formation of the stable, aromatic 4-hydroxyquinoline ring system, which exists in tautomeric equilibrium with its 4-oxo (quinolone) form.[5][7]
Gould-Jacobs Reaction Mechanism
Caption: Mechanism of the Gould-Jacobs reaction for Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.
Experimental Protocol: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
This protocol is a synthesized representation of typical procedures found in the literature.[3][4][10]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Properties |
| 2-Chloroaniline | 127.57 | 10.0 | 1.28 g | Amber liquid, turns dark on exposure to air.[11] |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.22 | 11.0 | 2.38 g | Commercially available liquid.[12] |
| Dowtherm A (or Diphenyl ether) | ~166 (mixture) | - | 20 mL | High-boiling, inert solvent.[13] |
Step 1: Condensation to form Diethyl (2-chloroanilino)methylenemalonate
-
Combine 2-chloroaniline (10.0 mmol) and diethyl ethoxymethylenemalonate (11.0 mmol) in a round-bottom flask.
-
Heat the mixture with stirring at 100-120 °C for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[8]
-
Rationale: This step drives the initial condensation and elimination of ethanol. Running the reaction neat (without solvent) is often effective.[10] Some procedures may use ethanol as a solvent.[8]
-
Allow the mixture to cool. The intermediate is often a viscous oil or a low-melting solid and can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Add a high-boiling solvent, such as Dowtherm A or diphenyl ether (~20 mL), to the crude intermediate from Step 1.[13]
-
Rationale: These solvents provide a medium that can reach the high temperatures required for cyclization (~250 °C) while remaining inert. Precise temperature control is crucial for maximizing yield and minimizing degradation.[3][13]
-
Heat the reaction mixture to 240-260 °C with vigorous stirring. Maintain this temperature for 30-60 minutes.[9][13]
-
Monitor the progress of the cyclization by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, will typically precipitate from the cold solvent.[13]
-
Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent like hexane or ice-cold acetonitrile to remove residual high-boiling solvent.[3]
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Subsequent Chlorination to Yield the Final Product
The 4-hydroxy group of the quinoline is a vinylogous carboxylic acid and can be readily converted to a chloride, which is a versatile handle for nucleophilic substitution reactions.[4]
Experimental Protocol: Synthesis of Ethyl 8-chloro-4-chloroquinoline-3-carboxylate
-
Suspend the dried Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (5.0 mmol) in an excess of phosphorus oxychloride (POCl₃, ~10 mL).
-
Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction should be performed in a fume hood with appropriate safety precautions as POCl₃ is corrosive and reacts violently with water.
-
After cooling, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with stirring. This will hydrolyze any remaining POCl₃ and precipitate the product.
-
The resulting solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried to yield Ethyl 8-chloro-4-chloroquinoline-3-carboxylate.
Note: For the final target, this compound, a subsequent dehalogenation step at the 4-position would be required, typically via catalytic hydrogenation.
Overall Synthesis Workflow
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ablelab.eu [ablelab.eu]
- 4. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 8. mdpi.com [mdpi.com]
- 9. CGS-9896-药物合成数据库 [drugfuture.com]
- 10. mdpi.com [mdpi.com]
- 11. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Gould-Jacobs Reaction: A Comprehensive Technical Guide to the Synthesis of Ethyl 8-chloroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Nucleus and the Gould-Jacobs Reaction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including antibiotics and antimalarial agents. The Gould-Jacobs reaction, a robust and versatile synthetic method, provides a reliable pathway to 4-hydroxyquinoline derivatives, which are key intermediates in the synthesis of these valuable compounds.[1][2] This reaction proceeds through two primary stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization of the resulting anilidomethylenemalonate intermediate.[3][4]
This in-depth technical guide provides a comprehensive exploration of the Gould-Jacobs reaction, with a specific focus on the synthesis of Ethyl 8-chloroquinoline-3-carboxylate. This particular derivative is of significant interest in drug discovery due to the strategic placement of the chloro and carboxylate functional groups, which allow for further molecular elaboration. We will delve into the mechanistic intricacies of the reaction, provide a field-proven experimental protocol, and discuss the critical parameters that govern the success of the synthesis.
Mechanistic Insights: A Step-by-Step Elucidation of the Gould-Jacobs Reaction
The synthesis of this compound via the Gould-Jacobs reaction is a two-step process, each with its own distinct mechanistic considerations.
Step 1: Formation of Diethyl (2-chloroanilino)methylenemalonate
The reaction is initiated by the nucleophilic attack of the amino group of 2-chloroaniline on the electrophilic double bond of diethyl ethoxymethylenemalonate (DEEMM).[4] This is followed by the elimination of ethanol to yield the intermediate, diethyl (2-chloroanilino)methylenemalonate. This condensation step is typically carried out at elevated temperatures, often in the range of 100-130°C, and can be monitored by the evolution of ethanol.[4]
Step 2: Thermal Cyclization to Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
The second stage of the reaction is a high-temperature intramolecular cyclization of the anilidomethylenemalonate intermediate.[2] This step requires significant thermal energy, typically in the range of 250°C, to overcome the activation barrier for the 6-electron cyclization process.[1][3] The reaction is usually performed in a high-boiling inert solvent, such as diphenyl ether or a eutectic mixture of diphenyl ether and biphenyl, commercially known as Dowtherm A.[5]
The regioselectivity of this cyclization is a critical aspect of the synthesis. In the case of 2-chloroaniline, the cyclization occurs preferentially at the C6 position of the aniline ring, leading to the formation of the 8-chloroquinoline isomer. This is primarily governed by steric hindrance; the bulky chloro group at the C2 position directs the cyclization to the less sterically hindered ortho position.
The resulting product, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, exists in tautomeric equilibrium with its more stable keto form, Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[3]
Below is a diagram illustrating the reaction mechanism:
Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of this compound.
Experimental Protocol: A Validated Step-by-Step Methodology
This protocol outlines a reliable procedure for the synthesis of this compound, synthesized from readily available starting materials.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 0.1 mol scale) | Notes |
| 2-Chloroaniline | 127.57 | 12.76 g (0.1 mol) | Use high purity grade. |
| Diethyl ethoxymethylenemalonate | 216.23 | 21.62 g (0.1 mol) | Ensure it is fresh and free from hydrolysis. |
| Dowtherm A | - | 150 mL | High-boiling solvent. |
| Hexane or Petroleum Ether | - | 300 mL | For precipitation and washing. |
Step-by-Step Procedure
Part 1: Condensation of 2-Chloroaniline and Diethyl Ethoxymethylenemalonate
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 2-chloroaniline (12.76 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).
-
Heat the mixture with stirring in an oil bath at 120-130°C for 2 hours. The evolution of ethanol indicates the progress of the reaction.
-
After 2 hours, the reaction mixture should become a viscous oil, which is the crude diethyl (2-chloroanilino)methylenemalonate intermediate. Allow the mixture to cool slightly before proceeding to the next step.
Part 2: Thermal Cyclization
-
To the flask containing the crude intermediate, add 150 mL of Dowtherm A.
-
Equip the flask with a mechanical stirrer, a high-temperature thermometer, a condenser, and an inert gas (e.g., Nitrogen or Argon) inlet to prevent oxidation at high temperatures.
-
Begin stirring and gently heat the mixture to dissolve the intermediate.
-
Once the solid has dissolved, rapidly heat the solution to 250°C.
-
Maintain the temperature at 250°C for 30-60 minutes. Ethanol will distill from the reaction mixture as the cyclization proceeds.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Part 3: Work-up and Purification
-
After the reaction is complete, turn off the heat and allow the reaction mixture to cool to below 100°C.
-
While the solution is still warm, carefully and slowly add 150 mL of hexane or petroleum ether with vigorous stirring. This will cause the product to precipitate.
-
Continue stirring and allow the mixture to cool completely to room temperature to maximize the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with fresh hexane or petroleum ether (2 x 75 mL) to remove the high-boiling Dowtherm A solvent.
-
Dry the resulting solid, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, in a vacuum oven.
Process Optimization and Modern Approaches
While the traditional thermal cyclization in a high-boiling solvent is effective, modern techniques can offer significant advantages in terms of reaction time and yield. Microwave-assisted synthesis has emerged as a powerful tool for accelerating the Gould-Jacobs reaction.[1] Heating the reaction mixture of the aniline and diethyl ethoxymethylenemalonate in a sealed microwave vial to temperatures around 250-300°C can dramatically reduce the reaction time from hours to minutes and often leads to improved yields and cleaner product formation.[1]
Data Summary
| Parameter | Value |
| Product Name | Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate |
| CAS Number | 73987-37-8 |
| Molecular Formula | C₁₂H₁₀ClNO₃ |
| Molecular Weight | 251.67 g/mol |
| Appearance | Off-white to pale yellow solid |
| Typical Yield | 70-85% |
| Melting Point | >250 °C (decomposes) |
Conclusion
The Gould-Jacobs reaction remains a highly relevant and powerful tool in the arsenal of the synthetic organic chemist for the construction of the quinoline nucleus. The synthesis of this compound, as detailed in this guide, exemplifies the utility of this reaction in preparing functionalized heterocyclic compounds of significant interest to the pharmaceutical industry. By understanding the underlying mechanism, carefully controlling the reaction parameters, and employing appropriate work-up and purification techniques, researchers can reliably and efficiently access this valuable synthetic intermediate. The exploration of modern methodologies, such as microwave-assisted synthesis, further enhances the efficiency and applicability of this classic named reaction.
References
- Wikipedia. Gould–Jacobs reaction. [Link]
- Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- IWA Publishing. Dowtherm A. [Link]
- Al-Tel, T. H. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules2013, 18, 3084-3096. [Link]
- Wernik, M., et al. On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. The Journal of Organic Chemistry2020, 85(23), 15096-15107.
- ResearchGate. Gould–Jacobs reaction | Request PDF. [Link]
- Reddit.
- Dow.
- Famico Trading Limited.
- MDPI.
- Google Patents.
- PubChem. 2-Amino-3-chlorobenzoic acid. [Link]
- Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
- Google Patents. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
- Google Patents.
- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Zaman, A. U., et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry2015, 27(8), 2823-2826.
- Khan, M. A., et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
Sources
An In-Depth Technical Guide to the Starting Materials for Ethyl 8-chloroquinoline-3-carboxylate Synthesis
This guide provides a comprehensive examination of the requisite starting materials and the core synthetic strategy for preparing Ethyl 8-chloroquinoline-3-carboxylate, a scaffold of significant interest in medicinal chemistry and drug development. The narrative is structured to provide not only procedural steps but also the underlying chemical principles and rationale that govern the selection of materials and reaction conditions, ensuring a robust and reproducible synthesis.
The Core Synthesis Strategy: The Gould-Jacobs Reaction
The most reliable and well-established method for constructing the quinoline core of the target molecule is the Gould-Jacobs reaction.[1][2] This powerful annulation strategy involves two primary stages: the initial condensation of a substituted aniline with an activated malonic ester derivative, followed by a high-temperature thermal cyclization to form the fused heterocyclic ring system.[2]
For the synthesis of this compound, this pathway is adapted by selecting a specifically substituted aniline to introduce the desired chlorine atom at the 8-position of the quinoline ring. The direct product of this cyclization is technically Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate , which exists in tautomeric equilibrium with its 4-oxo form.[2][3] This 4-hydroxy derivative is often the final intermediate of interest or can be further functionalized if required.
Overall Synthetic Workflow
The process begins with two key starting materials, 2-Chloroaniline and Diethyl ethoxymethylenemalonate (EMME), and proceeds through a stable intermediate to the final cyclized product.
Caption: The two-stage mechanism of the Gould-Jacobs reaction.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-((2-chlorophenylamino)methylene)malonate
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).
-
Reaction: Heat the neat mixture in an oil bath at 110-120 °C for 1-2 hours. [4][5]The reaction progress can be monitored by observing the evolution of ethanol, which can be distilled off. Alternatively, the reaction can be performed in refluxing ethanol. [5]3. Work-up: After cooling to room temperature, the intermediate often solidifies. If it remains an oil, it can be used directly in the next step without further purification, as the high temperature of the subsequent step will remove any volatile impurities.
Step 2: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
-
Setup: In a separate three-neck flask equipped with a high-temperature thermometer, a mechanical stirrer, and a condenser, pre-heat a suitable volume of diphenyl ether or Dowtherm A to 250 °C.
-
Reaction: Add the crude intermediate from Step 1 to the hot solvent in portions, ensuring the temperature does not drop significantly. The addition will cause vigorous evolution of ethanol. Heat the resulting solution at 250 °C for 30-60 minutes. [4]3. Work-up and Purification:
-
Allow the reaction mixture to cool to below 100 °C.
-
Carefully add a non-polar solvent such as hexane or petroleum ether to the cooled mixture. This will cause the product to precipitate. [4] * Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate as a solid.
-
This protocol provides a self-validating system; successful formation of the solid intermediate in Step 1 is a strong indicator for the subsequent cyclization, and the precipitation of the final product upon addition of a non-polar solvent confirms the ring closure.
References
- M. S. Mohamed, M. A. M. Abdel-Hamed, S. A. M. El-Hawash, Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates, Molecules, 2013. URL: https://www.mdpi.com/1420-3049/18/3/3297
- CGS-9896 Drug Synthesis Database, Yaozh.com. URL: https://www.yaozh.com/synth/32689.html
- S. M. Prajapati, K. D. Patel, H. R. Vekariya, S. D. Panchal, H. D. Patel, Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review, RSC Advances, 2020. URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra03763j
- D. C. G. A. Pinto, A. M. S. Silva, Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent, Molecules, 2016. URL: https://www.mdpi.com/1420-3049/21/11/1535
- V. V. Kouznetsov, L. Y. V. M. Mendez, C. M. M. Gomez, Recent advances in the synthesis of quinolines: a review, RSC Advances, 2014. URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra01814a
- Methods for the synthesis of quinoline-3-carboxamides, ResearchGate. URL: https://www.researchgate.net/publication/341999903_Methods_for_the_synthesis_of_quinoline-3-carboxamides
- New method for synthesizing substituted 3-quinoline carboxylic acid and analogue, Google Patents, CN101781247B. URL: https://patents.google.
- Synthesis of quinoline-3-carboxylate derivative 21-R, ResearchGate. URL: https://www.researchgate.
- Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal, ResearchGate. URL: https://www.researchgate.net/figure/Doebner-Von-Miller-cyclization-of-anilines-with-acrolein-diethyl-acetal_fig3_354143211
- Gould–Jacobs reaction, Wikipedia. URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction
- Process for the preparation of a quinoline carboxylic acid, European Patent Office, EP 0351889 A1. URL: https://data.epo.org/publication-server/document?i=epodoc.ep.0351889.a1&pn=EP0351889A1&ki=A1
- 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis, ChemicalBook. URL: https://www.chemicalbook.com/synthesis/73987-37-8.htm
- Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate, Google Patents, CN101985427B. URL: https://patents.google.
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation, Biotage. URL: https://www.biotage.com/hubfs/literature/application-notes/AN056-Gould-Jacobs-Quinoline-forming-reaction.pdf
- A Comparative Guide to Diethyl Ethoxymethylenemalonate and Other Malonate Derivatives in Synthesis, BenchChem. URL: https://www.benchchem.
- Ethyl ethoxymethylenemalonate, Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0395
- Diethyl methylenemalonate, Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0298
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
Chemical properties of Ethyl 8-chloroquinoline-3-carboxylate
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 8-chloroquinoline-3-carboxylate and its Analogs
Abstract: The 8-chloroquinoline-3-carboxylate scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the development of a wide array of therapeutic agents. Its unique electronic and steric properties, conferred by the chloro and carboxylate functionalities, allow for extensive derivatization and fine-tuning of biological activity. This technical guide provides a comprehensive analysis of the chemical properties, synthetic routes, spectroscopic profile, and reactivity of this compound. Recognizing the sparse direct experimental data for this specific molecule, this guide establishes a predictive profile based on foundational chemical principles and data from close analogs. Furthermore, for practical and comparative purposes, this document provides a detailed examination of the well-documented and commercially available analog, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, highlighting its distinct synthesis and reactivity. This dual approach offers researchers and drug development professionals both a theoretical framework for the target compound and a practical guide to a key synthetic precursor.
The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous antimalarial, antibacterial, and anticancer agents. The introduction of a chlorine atom at the 8-position and an ethyl carboxylate at the 3-position creates a molecule with distinct regions for chemical modification. The electron-withdrawing nature of both the chlorine atom and the ester group influences the reactivity of the quinoline ring, while the ester itself provides a convenient handle for hydrolysis, amidation, or reduction. This guide will systematically dissect these features to provide a working knowledgebase for laboratory applications.
Physicochemical and Spectroscopic Profile: this compound (Predicted)
Direct experimental data for this compound is not widely published. However, a reliable profile can be predicted based on the analysis of its constituent parts and data from similar structures, such as 8-chloroquinoline and various quinoline-3-carboxylates.[1][2]
Physicochemical Properties (Predicted)
The fundamental properties of the target molecule are summarized below. These values are calculated or estimated and should be used as a guideline for experimental work.
| Property | Value | Basis |
| Molecular Formula | C₁₂H₁₀ClNO₂ | - |
| Molecular Weight | 235.67 g/mol | - |
| Appearance | Predicted: Off-white to pale yellow solid | Analogy to similar quinoline esters |
| Predicted LogP | ~3.5 - 4.0 | Computational Estimation |
| Solubility | Predicted: Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Alcohols; Insoluble in water | General solubility of organic esters |
Spectroscopic Profile (Predicted)
The following tables outline the expected spectroscopic signatures for this compound.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Rationale |
|---|---|---|---|---|
| ~9.25 | s | - | H-2 | Deshielded proton adjacent to ring nitrogen and C=O group. |
| ~8.80 | d | ~1.5 | H-4 | Deshielded proton adjacent to ring nitrogen. |
| ~8.10 | dd | ~8.4, 1.5 | H-5 | Ortho-coupled to H-6, meta-coupled to H-7. |
| ~7.85 | dd | ~8.0, 1.5 | H-7 | Ortho-coupled to H-6, influenced by C-8 chlorine. |
| ~7.50 | t | ~8.2 | H-6 | Coupled to both H-5 and H-7. |
| ~4.45 | q | ~7.1 | -OCH₂ CH₃ | Standard ethyl ester quartet. |
| ~1.42 | t | ~7.1 | -OCH₂CH₃ | Standard ethyl ester triplet. |
Table 2: Predicted IR and Mass Spectrometry Data
| Technique | Signature | Functional Group Assignment |
|---|---|---|
| IR (ATR, cm⁻¹) | ~1725 (strong) | C=O Stretch (Ester) |
| ~1600, ~1570, ~1480 | C=N / C=C Stretch (Aromatic Rings) | |
| ~1250 (strong) | C-O Stretch (Ester) | |
| ~780 (strong) | C-Cl Stretch | |
| MS (EI) | m/z 235/237 | [M]⁺ Molecular ion peak (showing ~3:1 isotope pattern for Cl) |
| m/z 190/192 | [M - OEt]⁺ Loss of ethoxy radical |
| | m/z 162/164 | [M - CO₂Et]⁺ Loss of ethyl carboxylate radical |
Synthesis and Reactivity of this compound
Proposed Synthetic Route
Unlike the 4-hydroxy analog, this compound cannot be efficiently prepared via the Gould-Jacobs reaction. A more appropriate approach involves building the quinoline core using a method like the Combes synthesis or the Doebner-von Miller reaction , followed by functional group manipulation. A plausible modern approach would involve a metal-catalyzed coupling reaction. However, a robust classical route is outlined below.
Protocol 1: Proposed Synthesis via Friedländer Annulation
The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a direct method for quinoline synthesis.
-
Starting Material Preparation: Obtain or synthesize 2-amino-3-chlorobenzaldehyde.
-
Condensation: In a round-bottom flask, dissolve 2-amino-3-chlorobenzaldehyde (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in ethanol.
-
Catalysis: Add a catalytic amount of a base, such as piperidine or sodium hydroxide, to the mixture.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane to yield the target compound.
Causality Note: The Friedländer reaction is chosen for its directness in forming the substituted pyridine ring onto the existing aniline-derived benzene ring. The base catalyst is essential for deprotonating the α-methylene group of ethyl acetoacetate, initiating the condensation cascade.
Caption: Proposed Friedländer synthesis workflow.
Key Chemical Reactivity
The molecule possesses three primary sites for further chemical modification, making it a valuable synthetic intermediate.
-
The Ethyl Ester (Position 3): This is the most accessible functional group.
-
Hydrolysis: Can be easily hydrolyzed under basic conditions (e.g., NaOH or KOH in EtOH/H₂O) to yield 8-chloroquinoline-3-carboxylic acid. This acid is a crucial intermediate for forming amides via peptide coupling reagents (EDC, HATU).
-
Amidation: Can react directly with amines, often at elevated temperatures, to form the corresponding amides.
-
-
The Quinoline Nitrogen (Position 1): The nitrogen atom is basic and nucleophilic.
-
Salt Formation: Reacts with strong acids to form quaternary ammonium salts.
-
N-Oxidation: Can be oxidized (e.g., with m-CPBA) to the corresponding N-oxide, which can alter the electronic properties and reactivity of the quinoline ring system.
-
-
The C-Cl Bond (Position 8): The chlorine atom is a site for substitution, though it is generally unreactive toward standard nucleophilic aromatic substitution (SNAAr) due to the electron-rich nature of the benzene portion of the ring.
-
Metal-Catalyzed Cross-Coupling: This site is ideal for modern cross-coupling reactions. Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be employed to form C-C, C-N, and C-O bonds, respectively, enabling the introduction of a vast array of functional groups.
-
Caption: Key reactive sites on the scaffold.
The Analog: Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
For researchers in the field, it is critical to be aware of the widely available 4-hydroxy analog (CAS 73987-37-8), which is often the direct product of the most common quinoline synthesis.[3][4]
Physicochemical Properties (Experimental)
| Property | Value | Source |
| CAS Number | 73987-37-8 | [3][4] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [3] |
| Molecular Weight | 251.67 g/mol | [4] |
| Appearance | White to off-white solid | Supplier Data |
| Melting Point | 253-254 °C | Supplier Data |
Established Synthesis: The Gould-Jacobs Reaction
This analog is classically synthesized via the Gould-Jacobs reaction, a powerful method for creating the 4-hydroxyquinoline core.[5]
Protocol 2: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
-
Condensation: 2-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) are heated together, typically at 100-140 °C, for 1-2 hours. This step forms the intermediate diethyl 2-((2-chlorophenylamino)methylene)malonate with the elimination of ethanol.
-
Cyclization: The intermediate is added to a high-boiling point, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) and heated to ~250 °C. This high temperature induces a thermal cyclization onto the ortho position of the aniline ring.
-
Isolation: The reaction mixture is cooled, and the product typically precipitates. It can be collected by filtration and washed with a solvent like hexane or ether to remove the high-boiling solvent.
-
Purification: The crude solid is then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.[3]
Causality Note: The Gould-Jacobs reaction proceeds in two distinct thermal stages. The initial condensation is a standard nucleophilic substitution on the enol ether. The second, high-temperature cyclization is an intramolecular electrophilic aromatic substitution, which is why a high-boiling, inert solvent is absolutely critical for the reaction's success. The reaction inherently produces the 4-hydroxy (or 4-oxo tautomer) product.
Caption: Gould-Jacobs synthesis workflow.
Unique Reactivity of the 4-Hydroxy Analog
The presence of the 4-hydroxy group introduces critical new reactivity:
-
Keto-Enol Tautomerism: It exists in equilibrium with its 4-oxo tautomer, which is often the dominant form. This affects its aromaticity and reaction profile.
-
Conversion to 4-Chloro: The hydroxyl group can be readily converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a gateway to producing 4,8-dichloroquinoline derivatives, which are precursors to many important compounds, including analogues of chloroquine.
Applications in Medicinal Chemistry
The 8-chloroquinoline-3-carboxylate framework is a validated starting point for potent bioactive molecules. The chlorine at C-8 can serve as a metabolic blocker or a key binding interaction point, while derivatization at the C-3 and C-4 positions allows for the exploration of structure-activity relationships (SAR).[6][7]
-
Kinase Inhibitors: The quinoline scaffold can function as an ATP-competitive hinge-binding motif in various protein kinases, which are key targets in oncology.[8]
-
Antimicrobial Agents: Quinolone and quinoline compounds are famous for their antibacterial properties (e.g., fluoroquinolones). The 8-chloro substitution can be part of novel structures targeting multidrug-resistant bacteria.[5]
-
Antiparasitic Drugs: The 4-aminoquinoline scaffold, readily accessible from the 4-hydroxy/4-chloro intermediates described here, is the basis for world-renowned antimalarial drugs like chloroquine.
Safety and Handling
As with all chlorinated aromatic heterocyclic compounds, this compound and its analogs should be handled with care in a well-ventilated chemical fume hood.
-
Hazard Identification: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a highly valuable, albeit under-documented, building block for chemical synthesis and drug discovery. This guide has established its probable chemical and physical properties through predictive analysis while also providing a detailed, experimentally-grounded profile of its crucial synthetic precursor, the 4-hydroxy analog. By understanding the distinct synthetic pathways and reactivity profiles of both compounds, researchers are well-equipped to leverage the 8-chloroquinoline-3-carboxylate scaffold to its full potential in developing next-generation therapeutics.
References
- ACS Publications. Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline-Oriented Buteneamides with Chloroform: Synthesis of-β.
- SV ChemBioTech. Quinolines.
- IOSR Journals. Synthesis of Quinoline Analogues as Anti-microbial Agents.
- Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- ResearchGate. The 1 H NMR-spectrum of (8b).
- ResearchGate. One-step synthesis of ethyl 2-(chloromethyl)quinoline-3-carboxylate (8).
- NIH National Library of Medicine. Ethyl 3,7-dichloroquinoline-8-carboxylate.
- NIH National Library of Medicine. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
- SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- NIH National Library of Medicine. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- NIH National Library of Medicine. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
- Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
Sources
- 1. rsc.org [rsc.org]
- 2. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate , 97% , 73987-37-8 - CookeChem [cookechem.com]
- 5. scispace.com [scispace.com]
- 6. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemshuttle.com [chemshuttle.com]
Foreword: The Quinoline Carboxylate Scaffold - A Privileged Framework in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Quinoline Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its presence in a multitude of natural alkaloids (e.g., quinine) and synthetic drugs with a wide array of therapeutic applications underscores its profound pharmacological importance.[2][3] When functionalized with a carboxylate group (-COOH or its ester/amide derivatives), the resulting quinoline carboxylate scaffold gains new physicochemical properties and interaction capabilities, unlocking a vast and diverse landscape of biological activities. These derivatives have been extensively explored and continue to emerge as promising candidates for anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][5][6][7]
This technical guide provides a comprehensive exploration of the multifaceted biological activities of quinoline carboxylate derivatives. Moving beyond a simple catalog of findings, this document delves into the underlying mechanisms of action, presents comparative quantitative data, and offers detailed, field-proven experimental protocols for evaluating these activities. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to navigate and innovate within this fertile area of therapeutic discovery.
Anticancer Activity: Targeting Malignant Proliferation
Quinoline carboxylate derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms that interfere with cancer cell growth, proliferation, and survival.[2][8]
Mechanisms of Antineoplastic Action
The anticancer effects of these compounds are often multifactorial, but several key mechanisms have been identified:
-
Enzyme Inhibition: A primary mode of action is the inhibition of critical enzymes involved in cell division and DNA maintenance. This includes topoisomerases, which manage DNA topology during replication, and various protein kinases that regulate cell signaling pathways controlling growth and survival.[1][2][9][10]
-
Induction of Apoptosis: Many derivatives trigger programmed cell death, or apoptosis, in cancer cells. This can be initiated through intrinsic pathways involving mitochondrial dysfunction or extrinsic pathways.[4][11]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from completing the division process and thereby inhibiting tumor growth.[2][8]
Quantitative Analysis of Antiproliferative Efficacy
The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit a biological process (e.g., cell proliferation) by 50%. The following table summarizes the IC₅₀ values for representative quinoline carboxylate derivatives against various human cancer cell lines.
| Compound Class | Derivative Example | Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-3-carboxylate | Compound 4m (specific structure in source) | K562 | 0.28 | [4] |
| Quinoline-3-carboxylate | Compound 4n (specific structure in source) | MCF-7 | 0.33 | [4] |
| Quinoline-4-carboxylic acid | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) derivative | MCF-7 | 82.9% growth reduction | [11] |
| Quinoline-2-carboxylic acid | Quinoline-2-carboxylic acid | MCF-7 | Significant growth inhibition | [5] |
| Quinoline-2-carboxylic acid | Quinoline-2-carboxylic acid | HeLa | Significant cytotoxicity | [5] |
Note: Direct IC₅₀ values are not always reported; some studies report percentage inhibition at a given concentration. The data highlights the potent, often sub-micromolar, activity of these derivatives.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a foundational, colorimetric method for assessing cell viability and is widely used for in vitro screening of anticancer drugs.[12][13]
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline carboxylate test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT Cell Viability and Proliferation Assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The quinoline core is famously associated with antimicrobial drugs (e.g., fluoroquinolones). Quinoline carboxylate derivatives continue this legacy, showing promise as novel antibacterial and antifungal agents.[6][14]
Mechanisms of Antimicrobial Action
While the exact mechanisms can vary, these derivatives often disrupt essential bacterial processes, leading to either inhibition of growth (bacteriostatic) or cell death (bactericidal). This can involve interference with DNA synthesis, cell wall integrity, or key metabolic enzymes.
Quantitative Analysis of Antimicrobial Potency
The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16]
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-2-carboxylic acid | Schiff base derivative E11 | S. aureus (Gram +) | High activity | [17] |
| Quinoline-2-carboxylic acid | Schiff base derivative E17 | S. aureus (Gram +) | High activity | [17] |
| Quinoline-2-carboxylic acid | Schiff base derivative E11 | E. coli (Gram -) | High activity (20-22 mm zone) | [17] |
| Quinoline-3-carboxylic acid | Various synthesized derivatives | Gram + / Gram - Bacteria | Variable activity | [6] |
Note: Activity is often compared to standard antibiotics like Amoxicillin. Some studies use the agar diffusion method, where potency is measured by the diameter of the inhibition zone.
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent in a quantitative manner.[15][16][18]
Principle: A standardized suspension of bacteria is challenged with serial twofold dilutions of the test compound in a liquid growth medium. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the quinoline carboxylate derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create serial twofold dilutions of the compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, bringing the total volume to 100 µL.
-
Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a quality control measure.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth. The result can be confirmed by measuring the optical density (OD) at 600 nm.
Caption: Workflow for the Broth Microdilution MIC Determination Assay.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic or dysregulated inflammation is a hallmark of numerous diseases. Quinoline carboxylate derivatives are emerging as potent anti-inflammatory agents by targeting key signaling pathways that drive the inflammatory response.[19][20]
Mechanisms of Anti-inflammatory Action
The primary mechanism involves the modulation of inflammatory signaling cascades:
-
NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Quinoline derivatives have been shown to inhibit this pathway, preventing the transcription of pro-inflammatory genes like those for cytokines (e.g., TNF-α) and enzymes (e.g., iNOS, COX-2).[19][21]
-
COX Inhibition: Some derivatives may directly inhibit cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, key mediators of pain and inflammation.[20][22]
Caption: Proposed mechanism of NF-κB inhibition by quinoline derivatives.
Quantitative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory potential is often assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) or cytokines (e.g., TNF-α) in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
| Compound Class | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW 264.7 | Appreciable | [5][21] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW 264.7 | Appreciable | [5][21] |
| Quinoline-2-carboxylic acid | General Anti-inflammatory potential | Various | Promising | [19] |
Note: Specific IC₅₀ values for the parent quinoline carboxylic acids are not always available, but studies consistently show that the scaffold possesses significant anti-inflammatory properties that can be optimized through derivatization.[19]
Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production Assay
This assay is a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of NO, a key inflammatory mediator produced by the enzyme iNOS.[19][23]
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS, which induces the expression of iNOS and subsequent production of NO. The accumulated nitrite (a stable breakdown product of NO) in the cell culture supernatant is measured colorimetrically using the Griess reagent.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the quinoline carboxylate test compounds for 1-2 hours before inflammatory stimulation.
-
LPS Stimulation: Add LPS to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. Leave some wells unstimulated as a negative control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate in the dark at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage inhibition of NO production relative to the LPS-only control. Calculate the IC₅₀ value. A parallel MTT assay should be run to ensure that the observed inhibition is not due to cytotoxicity.[24]
Antiviral Activity: A Frontier in Infectious Disease
Quinoline derivatives, most notably chloroquine and hydroxychloroquine, have long been investigated for antiviral properties.[25] Newer quinoline carboxylates are also being explored as potential broad-spectrum antiviral agents.[3][26]
Mechanisms of Antiviral Action
The mechanisms are diverse and can be virus-specific:
-
Inhibition of Viral Entry: Some compounds can interfere with the early stages of the viral life cycle, such as attachment to host cells or entry via endosomes, often by altering endosomal pH.[25]
-
Inhibition of Viral Replication: Derivatives can target key viral enzymes essential for replication, such as viral proteases or polymerases. For example, some quinoline-3-carboxylate derivatives have shown binding affinity to the primary viral protease (NSP5) of SARS-CoV-2.[26]
Quantitative Analysis of Antiviral Efficacy
Antiviral activity is measured by the half-maximal effective concentration (EC₅₀), the concentration that reduces viral activity (e.g., plaque formation or viral RNA synthesis) by 50%. The selectivity index (SI), calculated as CC₅₀ (cytotoxicity) / EC₅₀ (antiviral efficacy), is a critical measure of the therapeutic window.
| Compound Class | Virus | Cell Line | EC₅₀ (µM) | Reference |
| Quinoline Analogues | Coronaviruses (various) | HEL | 0.12 - 12 | [25] |
| Quinoline-3-carboxylates | SARS-CoV-2 | Vero | Active | [26] |
| Quinoline-4-carboxylic acids | Orthopoxviruses | Vero, MK-2 | Active | [7] |
Experimental Protocol: Plaque Reduction Assay
This is a classic and highly quantitative assay for measuring the inhibition of viral replication.[27][28]
Principle: A confluent monolayer of host cells is infected with a known amount of virus. In the presence of an effective antiviral compound, the number of "plaques" (localized areas of cell death caused by viral replication) will be reduced.
Step-by-Step Methodology:
-
Cell Seeding: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates.
-
Compound and Virus Preparation: Prepare serial dilutions of the quinoline carboxylate test compound. In separate tubes, mix the virus (at a concentration calculated to produce 50-100 plaques per well) with each compound dilution. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing agarose or methylcellulose). This overlay restricts the spread of progeny viruses to adjacent cells, leading to the formation of discrete plaques. The overlay medium should also contain the corresponding concentration of the test compound.
-
Incubation: Incubate the plates for several days (time is virus-dependent) until visible plaques form in the virus control (no compound) wells.
-
Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet, which stains living cells but not the dead cells within a plaque.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value from the dose-response curve.
Conclusion and Future Directions
The quinoline carboxylate scaffold is a remarkably versatile and pharmacologically "privileged" structure. The extensive body of research highlighted in this guide demonstrates its potent and multifaceted biological activities across oncology, microbiology, immunology, and virology. The presence of the carboxylate group provides a critical handle for molecular interactions and for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The evidence strongly supports the continued exploration of these derivatives in drug discovery. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the quinoline core and the carboxylate moiety to optimize activity against specific targets and enhance selectivity.
-
Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets and pathways modulated by the most potent compounds.
-
Pharmacokinetic Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead candidates to ensure their suitability for in vivo development.
-
Combination Therapies: Investigating the synergistic potential of quinoline carboxylate derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance.
By leveraging the foundational knowledge and practical methodologies presented herein, the scientific community can continue to unlock the full therapeutic potential of this exceptional class of compounds.
References
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025). PubMed.
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. (n.d.).
- In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (n.d.). PubMed.
- A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). MDPI.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide - Benchchem. (n.d.). BenchChem.
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (n.d.). PubMed.
- Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. (n.d.).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
- Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Apec.org.
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- In vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isol
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (n.d.). PubMed.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - ResearchGate. (2021).
- Antiviral Testing Services: Screen for Antiviral Activity - IBT Bioservices. (n.d.). IBT Bioservices.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (n.d.). Advanced Journal of Chemistry, Section A.
- In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. (2018).
- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed.
- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. (n.d.). PubMed.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021).
- Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed. (n.d.). PubMed.
- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF - ResearchGate. (n.d.).
- Antiviral & Antimicrobial Testing - Charles River Laboratories. (n.d.).
- Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. (2019).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). IIP Series.
- In Vitro Antiviral Testing | IAR | USU. (n.d.).
- Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. (n.d.). Virology Research Services.
- Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. | Semantic Scholar. (n.d.). Semantic Scholar.
- Review on recent development of quinoline for anticancer activities. (n.d.). Taylor & Francis Online.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2018).
- Synthesis of quinoline-3-carboxylate derivative 21-R - ResearchGate. (n.d.).
- Screening models for inflammatory drugs | PPTX - Slideshare. (n.d.). Slideshare.
- Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. (2021).
- (PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives - ResearchGate. (2015).
- Synthesis and antiviral activity of several quinoline derivatives - ResearchGate. (2011).
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences.
- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives - ResearchGate. (2019).
- antimicrobial activity of quinoline-based hydroxyphenylamino and carboxyphenylamino derivatives - Semantic Scholar. (n.d.). Semantic Scholar.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2024). PubMed Central.
- Structure of quinoline-3-carboxylate (1a–o) derivatives - ResearchGate. (n.d.).
- Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. (n.d.). PubMed Central.
Sources
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis | Semantic Scholar [semanticscholar.org]
- 10. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. researchgate.net [researchgate.net]
- 15. apec.org [apec.org]
- 16. mdpi.com [mdpi.com]
- 17. ajchem-a.com [ajchem-a.com]
- 18. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. malariaworld.org [malariaworld.org]
- 26. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ibtbioservices.com [ibtbioservices.com]
- 28. criver.com [criver.com]
Unlocking the Therapeutic Promise of Ethyl 8-chloroquinoline-3-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved therapeutic agents. Its rigid, bicyclic aromatic structure provides a unique framework for interacting with a diverse range of biological targets. This technical guide delves into the untapped therapeutic potential of a specific, yet under-explored derivative: Ethyl 8-chloroquinoline-3-carboxylate . While direct extensive research on this molecule is nascent, a comprehensive analysis of its structural components—the quinoline-3-carboxylate core and the 8-chloro substituent—provides a robust, evidence-based foundation for predicting its bioactivity. This document synthesizes data from closely related analogues to forecast its potential applications in oncology, infectious diseases, and inflammatory disorders. We present hypothesized mechanisms of action, detailed protocols for synthesis and biological evaluation, and a forward-looking perspective on its journey from a promising chemical entity to a potential clinical candidate.
Introduction: The Quinoline Moiety as a Privileged Scaffold
Quinoline, a fused heterocyclic system of benzene and pyridine, is a recurring motif in pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[3][4] The electronic properties and planar nature of the quinoline ring allow it to intercalate into DNA, interact with enzyme active sites, and modulate various signaling pathways.[1][5]
This compound belongs to the quinoline-3-carboxylate class. The carboxylate group at the C-3 position is a critical feature, often essential for activity, particularly in inhibiting bacterial topoisomerases and the human enzyme dihydroorotate dehydrogenase.[6] The chloro-substituent at the C-8 position can significantly influence the molecule's lipophilicity, metabolic stability, and electronic distribution, thereby modulating its pharmacokinetic profile and target engagement. This guide will explore the synergistic potential of these structural features.
Synthetic Strategy: A Plausible Route to this compound
The synthesis of quinoline-3-carboxylates is well-established, with the Gould-Jacobs reaction being a primary method. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. For the synthesis of this compound, a plausible and efficient pathway can be extrapolated from established procedures for similar structures.[7][8]
Experimental Protocol: Gould-Jacobs Synthesis
This protocol outlines a two-step synthesis starting from 2-chloroaniline.
Step 1: Synthesis of Diethyl 2-(((2-chlorophenyl)amino)methylene)malonate
-
In a 250 mL round-bottom flask, combine 2-chloroaniline (10 mmol) and diethyl ethoxymethylenemalonate (EMME) (11 mmol).
-
Heat the mixture at 100-110°C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.
-
Upon completion, allow the reaction mixture to cool to room temperature. The resulting intermediate, diethyl 2-(((2-chlorophenyl)amino)methylene)malonate, often solidifies upon cooling and can be used in the next step without further purification. If necessary, it can be recrystallized from ethanol.
Step 2: Thermal Cyclization to Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
-
Place the intermediate from Step 1 into a high-boiling point solvent, such as diphenyl ether, in a flask equipped with a reflux condenser.
-
Heat the mixture to approximately 250°C for 30-60 minutes. This high temperature induces cyclization.[7]
-
Monitor the reaction by TLC. Upon completion, allow the mixture to cool.
-
The product, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate from the diphenyl ether.
-
Collect the solid by vacuum filtration and wash thoroughly with hexane or petroleum ether to remove the solvent.
-
The resulting 4-hydroxyquinoline can be converted to the target 8-chloroquinoline derivative through standard chlorination procedures if the 4-hydroxy group is not desired, though many bioactive quinolines retain this feature.
Workflow for the Synthesis of this compound
Caption: A plausible two-step synthesis of the quinoline core.
Potential Therapeutic Application I: Oncology
The quinoline scaffold is a validated pharmacophore in oncology. Several quinoline derivatives act as anticancer agents by targeting key cellular processes like DNA replication, cell cycle progression, and signal transduction.[9][10]
Hypothesized Mechanism of Action: Antiproliferative Effects
Based on extensive research on quinoline-3-carboxylate analogues, the primary anticancer potential of this compound is likely to be its antiproliferative activity. Studies have shown that derivatives with this core structure can induce apoptosis in cancer cell lines.[2][11] The mechanism is often multifaceted, potentially involving:
-
Inhibition of Topoisomerases: Many quinoline compounds function as DNA intercalating agents and inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1] This leads to double-strand breaks and cell death.
-
Kinase Inhibition: Quinoline derivatives have been identified as inhibitors of various protein kinases that are often dysregulated in cancer, such as Pim-1 kinase and Src kinase.[5]
-
Induction of Apoptosis: The antiproliferative effects of quinoline-3-carboxylates have been linked to the up-regulation of intrinsic apoptosis pathways.[2][11]
Potential Anticancer Signaling Pathways
Caption: Hypothesized anticancer mechanisms of action.
Comparative Antiproliferative Activity of Related Compounds
While specific data for this compound is not yet published, the following table summarizes the activity of structurally similar quinoline-3-carboxylate derivatives against common cancer cell lines, demonstrating the potential of this chemical class.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-3-carboxylate derivative 4m | MCF-7 (Breast) | 0.33 | [11] |
| Quinoline-3-carboxylate derivative 4n | MCF-7 (Breast) | 0.33 | [11] |
| Quinoline-3-carboxylate derivative 4k | K562 (Leukemia) | 0.28 | [11] |
| Quinoline-3-carboxylate derivative 4m | K562 (Leukemia) | 0.28 | [11] |
| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Significant Growth Inhibition | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details a standard method for assessing the in vitro cytotoxicity of a compound against adherent cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Potential Therapeutic Application II: Infectious Diseases
The quinoline core is famous for its role in antimalarial drugs like chloroquine and has been the foundation for a major class of antibiotics, the fluoroquinolones. This historical success strongly suggests that novel quinoline derivatives, including this compound, warrant investigation as antimicrobial agents.
Hypothesized Mechanism of Action: Antibacterial Effects
The antibacterial activity of quinolones is primarily attributed to their ability to inhibit bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication.
-
Topoisomerase IV: This enzyme is crucial for decatenating daughter chromosomes after replication.
Inhibition of these enzymes by quinolones leads to the stabilization of the enzyme-DNA complex, resulting in double-stranded DNA breaks and ultimately bacterial cell death.[6] The carboxylic acid group at the C-3 position is known to be critical for this activity. While the ester in the title compound would likely need to be hydrolyzed to the carboxylic acid to be active, this can often occur in vivo.
Comparative Antimicrobial Activity of Related Compounds
The following table presents the Minimum Inhibitory Concentration (MIC) values for related quinoline derivatives against various bacterial strains, indicating the potential for potent antibacterial activity.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone hybrid 5d | S. aureus (MRSA) | 0.125 - 2 | [13] |
| Quinolone hybrid 5d | E. coli | 4 - 8 | [13] |
| Chloro-substituted quinoline 6 | MRSA | 1.5 | [14] |
| Chloro-substituted quinoline 6 | C. difficile | ≤ 4.0 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Bacterial Culture Preparation: Inoculate the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth medium to obtain a range of concentrations.
-
Inoculation: Add an equal volume of the adjusted bacterial suspension to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Potential Therapeutic Application III: Anti-inflammatory Diseases
Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents, targeting various components of the inflammatory cascade.
Hypothesized Mechanism of Action: Anti-inflammatory Effects
The anti-inflammatory potential of quinoline derivatives has been attributed to their ability to suppress the production of pro-inflammatory mediators.[15][16] For a compound like this compound, a likely mechanism involves the inhibition of signaling pathways that lead to the expression of inflammatory genes.
-
Inhibition of Pro-inflammatory Cytokines: Studies on related compounds have shown a significant reduction in the secretion and expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[15]
-
COX Inhibition: Some quinoline derivatives with a carboxylic acid moiety have shown cyclooxygenase (COX) inhibitory activity, which is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).[17]
Workflow for Evaluating Anti-inflammatory Activity
Caption: Experimental workflow for in vitro anti-inflammatory testing.
Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages.
-
Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include control wells (cells only, cells + LPS).
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Quantification: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control.
Conclusion and Future Directions
This compound stands as a molecule of significant therapeutic potential, strategically positioned at the intersection of well-validated pharmacophores. The convergence of the quinoline-3-carboxylate core with an 8-chloro substituent creates a compelling profile for investigation in oncology, infectious diseases, and inflammation.
The path forward requires a systematic and rigorous evaluation of this specific molecule. The immediate next steps should involve:
-
Synthesis and Characterization: Execution of the proposed synthetic route and full structural characterization of the final compound.
-
In Vitro Screening: Comprehensive screening using the protocols outlined in this guide to establish its antiproliferative, antimicrobial, and anti-inflammatory activities and to determine initial IC₅₀ and MIC values.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogues to understand the contribution of the ethyl ester and the 8-chloro group to its biological activity.
-
In Vivo Efficacy and Toxicity Studies: Progression of the most promising candidates into preclinical animal models to assess efficacy and safety.
This technical guide provides the foundational logic and practical methodologies to embark on the exploration of this compound. It is our hope that this document will catalyze further research and development, ultimately unlocking the full therapeutic potential of this promising compound.
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: Google Search)
- Comprehensive review on current developments of quinoline-based anticancer agents. (Source: Google Search)
- Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. (Source: Google Search)
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. (Source: Google Search)
- Mechanism of action for anticancer efficacy of synthesized quinoline derivatives.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. (Source: Google Search)
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. (Source: Google Search)
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. (Source: Google Search)
- Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. (Source: Google Search)
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. (Source: Google Search)
- Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives.
- Structure-activity relationship of quinoline carboxylic acids. Benchchem. (Source: Google Search)
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. (Source: Google Search)
- Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candid
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. (Source: Google Search)
- Selected quinoline derivatives with anti-inflammatory activity.
- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. (Source: Google Search)
- 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis. Chemicalbook. (Source: Google Search)
- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. (Source: Google Search)
- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. (Source: Google Search)
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. (Source: Google Search)
- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. (Source: Google Search)
- How to synthesized 8chloroquinoline from 8hydroxyquinoline?
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. (Source: Google Search)
- CHLOROQUINE synthesis. ChemicalBook. (Source: Google Search)
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. (Source: Google Search)
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmphs.com [ijmphs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Ethyl 8-Chloroquinoline-3-carboxylate: A Versatile Scaffold for Advanced Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals and functional materials.[1][2] Among its many derivatives, Ethyl 8-chloroquinoline-3-carboxylate stands out as a particularly valuable synthetic building block. The strategic placement of three distinct functional handles—the reactive 8-chloro group, the modifiable 3-ethyl carboxylate, and the core quinoline nitrogen—provides a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the synthesis and reactivity of this compound, presenting field-proven insights, detailed experimental protocols, and a mechanistic rationale for its application in modern drug discovery and materials science.
Introduction: The Strategic Value of the Quinoline Core
The quinoline ring system, an fusion of a benzene ring with a pyridine ring, is a cornerstone of medicinal chemistry.[2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The power of this compound lies in its trifunctional nature:
-
The Quinoline Nitrogen: Modulates the electronic properties of the ring system, influences pKa and bioavailability, and can serve as a hydrogen bond acceptor.
-
The 8-Chloro Substituent: An ideal handle for modern cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino groups through C-C and C-N bond formation.
-
The 3-Ethyl Carboxylate Group: An electron-withdrawing group that influences the reactivity of the quinoline core. It offers a site for further modification through hydrolysis, amidation, or reduction, allowing for fine-tuning of steric and electronic properties.
This guide will dissect the synthetic pathways to this key intermediate and illuminate its utility as a robust starting point for library synthesis and lead optimization campaigns.
Synthesis of the Core Scaffold
The most reliable and widely adopted method for constructing the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction .[3][4] This thermal cyclization process provides a direct route to the quinoline system from readily available anilines.
The Gould-Jacobs Reaction: Mechanism and Rationale
The reaction proceeds in two key stages:
-
Condensation: An aniline derivative (in this case, 2-chloroaniline) reacts with diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic substitution on the electron-deficient enol ether, displacing ethanol to form an anilinomethylenemalonate intermediate.[3][5]
-
Thermal Cyclization: The intermediate is heated in a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A). An intramolecular electrophilic aromatic substitution occurs, where the aniline ring attacks one of the ester carbonyls, followed by elimination of a second molecule of ethanol to form the quinoline ring.[5][6]
The choice of 2-chloroaniline as the starting material is strategic. The chloro group directs the cyclization to the C6 position of the aniline, sterically hindering attack at the C2 position, thus regioselectively yielding the desired 8-chloroquinoline product. The initial product is the 4-hydroxy (or its 4-oxo tautomer) derivative, a key precursor in its own right.[3]
Caption: Workflow for the synthesis of the quinoline core via the Gould-Jacobs reaction.
Experimental Protocol: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
This protocol describes a standard thermal cyclization method. The use of high-boiling solvents is critical for achieving the temperatures required for efficient cyclization.
Materials:
-
2-Chloroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol (EtOH)
-
Hexanes
Procedure:
-
Step 1: Condensation. In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Step 2: Intermediate Isolation (Optional). Cool the reaction mixture. Add hexanes to precipitate the intermediate diethyl 2-((2-chlorophenylamino)methylene)malonate. Filter the solid and wash with cold hexanes. This intermediate can be used in the next step without further purification.
-
Step 3: Cyclization. Add the intermediate from Step 2 to a flask containing diphenyl ether (approx. 10-15 mL per gram of intermediate). Heat the mixture to 240-250 °C with stirring for 30-60 minutes.[7]
-
Step 4: Work-up and Purification. Cool the reaction mixture to room temperature. The product will precipitate from the diphenyl ether. Add hexanes to dilute the mixture and aid filtration.
-
Step 5: Filter the solid product and wash thoroughly with hexanes to remove the diphenyl ether.
-
Step 6: Recrystallize the crude solid from a suitable solvent, such as ethanol or acetic acid, to yield pure Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.
Trustworthiness Note: The success of this reaction hinges on achieving a sufficiently high temperature for the cyclization. Using a high-boiling, inert solvent like diphenyl ether is crucial. The workup must be thorough to remove this solvent, which is often achieved by trituration and washing with a non-polar solvent like hexanes.
The 8-Chloro Group: A Gateway for C-C and C-N Bond Formation
The true power of this compound as a building block is realized through the transformation of its C8-Cl bond. Modern palladium-catalyzed cross-coupling reactions provide efficient and modular methods to introduce complexity.
Caption: Reactivity map of this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling aryl halides with boronic acids or their esters.[8][9] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Mechanistic Rationale: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base.[8]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | DME | 80 | >90 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |
| Vinylboronic acid pinacol ester | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90 | Good-Exc. |
Note: Conditions are generalized and require optimization for specific substrates.
Buchwald-Hartwig Amination
For the synthesis of aryl amines, the Buchwald-Hartwig amination is the preeminent method, allowing for the coupling of aryl halides with a vast array of primary and secondary amines.[10][11] This reaction has revolutionized drug discovery by providing access to previously difficult-to-synthesize aniline and heteroarylamine derivatives.[10]
Causality in Catalyst Selection: The choice of ligand is critical for a successful Buchwald-Hartwig reaction.[11] Early generations of catalysts were limited in scope. The development of sterically hindered, electron-rich phosphine ligands (e.g., JohnPhos, XPhos, SPhos) was a breakthrough. These bulky ligands promote the crucial reductive elimination step and prevent catalyst deactivation, enabling the coupling of less reactive aryl chlorides like the 8-chloroquinoline.[12]
Experimental Protocol: Representative Buchwald-Hartwig Amination
Materials:
-
This compound
-
Desired amine (e.g., Morpholine) (1.2 eq)
-
Pd₂(dba)₃ (Palladium catalyst, 1-2 mol%)
-
XPhos (Ligand, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by the amine, via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at 100-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue by column chromatography on silica gel to afford the desired 8-aminoquinoline product.
Transformations of the 3-Ethyl Carboxylate Group
The ester at the C3 position provides a secondary site for diversification.
-
Hydrolysis: Standard saponification using a base like NaOH or LiOH in an aqueous alcohol solution readily converts the ester to the corresponding carboxylic acid.[13] Quinoline-3-carboxylic acids are themselves an important class of compounds with demonstrated antiproliferative activity.[13][14] This transformation can also alter the physicochemical properties of a molecule, such as solubility and pKa, which is a key consideration in drug development.[13]
-
Amidation: The ester can be converted to a wide range of amides via direct reaction with amines, often at elevated temperatures, or by first hydrolyzing to the acid and then using standard peptide coupling reagents (e.g., EDC, HATU).
-
Reduction: Potent reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (8-chloroquinolin-3-yl)methanol. This introduces a new functional group that can be used for etherification or other transformations.
Conclusion
This compound is more than just a chemical; it is a strategic platform for innovation. Its synthesis is robust and scalable via the Gould-Jacobs reaction. Its true utility is demonstrated in the selective and high-yielding transformations of its chloro and ester functionalities. By leveraging modern synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can rapidly access diverse libraries of novel quinoline derivatives. This building block provides a reliable and efficient starting point for tackling complex synthetic challenges in the pursuit of new medicines and advanced materials.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
- Cikotiene, I., & Vektariene, A. (2018). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 23(6), 1379. [Link]
- Singh, R., & Kaur, H. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Phytopharmacological Research, 10(5), 104-116. [Link]
- Li, J. J. (2009). Gould-Jacobs Reaction. In Name Reactions. Springer, Berlin, Heidelberg. [Link]
- Mojica-Castañeda, D. A., et al. (2020). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 25(22), 5369. [Link]
- Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991. [Link]
- Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]
- PubMed. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.
- Oriental Journal of Chemistry. (2023).
- ResearchGate. (2019). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]
- Wikipedia. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]
- Indian Academy of Sciences. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2023). 16.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- SciSpace. (2019).
- National Center for Biotechnology Information. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
- IOSR Journal of Applied Chemistry. (2015). Synthesis of Quinoline Analogues as Anti-microbial Agents. [Link]
- MDPI. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
- Royal Society of Chemistry. (2018).
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. jddtonline.info [jddtonline.info]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ias.ac.in [ias.ac.in]
- 13. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
The Chloroquinoline Carboxylic Acids: A Legacy of Discovery from Cinchona Bark to Clinical Mainstay
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone of medicinal chemistry, a privileged structure that has given rise to some of the most impactful therapeutic agents in history.[1] Its journey, from a natural remedy in the bark of a South American tree to a synthetically versatile core for drug development, is a compelling narrative of scientific inquiry, serendipity, and systematic investigation. This guide provides a comprehensive overview of the discovery and history of chloroquinoline carboxylic acids and their derivatives, tracing their evolution from foundational synthesis to their establishment as transformative medicines. We will explore the key chemical innovations, the causality behind pivotal experimental choices, and the enduring legacy of this remarkable class of compounds.
Part 1: The Natural Blueprint: Quinine and the Cinchona Alkaloids
The story of the quinolines begins not in a laboratory, but in the Andes mountains of South America. For centuries, indigenous populations of Peru used the bark of the Cinchona tree to treat fevers and chills.[2][3] Jesuit missionaries introduced this remedy to Europe in the 17th century, where "Jesuit's Bark" became the first effective treatment for malaria.[3][4] The active ingredient, quinine, was finally isolated in 1820 by French chemists Pierre Pelletier and Joseph Caventou.[3][5] This landmark achievement provided a pure, quantifiable substance, transforming malaria treatment and marking the dawn of modern chemotherapy.[3]
The immense therapeutic value of quinine, coupled with the uncertainties of its supply, spurred intense efforts to determine its structure and, ultimately, to synthesize it.[4] In 1842, French chemist Charles Gerhardt obtained the fundamental quinoline ring system by distilling quinine with potassium hydroxide.[6] This degradation study was a crucial step, revealing the core heterocyclic scaffold that would become the focus of synthetic chemists for the next century.
Part 2: Foundational Synthesis of the Quinoline Core
With the core quinoline structure identified, the next challenge was to develop methods for its construction in the laboratory. The targeted synthesis of quinoline-4-carboxylic acids, in particular, was a significant breakthrough, as this functional group provides a handle for further chemical modification. Two classical name reactions became fundamental to accessing this scaffold: the Pfitzinger reaction and the Doebner reaction.[1]
The Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound that has an α-methylene group, conducted in the presence of a base to yield substituted quinoline-4-carboxylic acids.[1][7] This method proved to be a robust and versatile tool for generating a wide variety of analogs, allowing chemists to explore the structure-activity relationships of the quinoline core.[1]
Diagram: The Pfitzinger Reaction Mechanism
Caption: A simplified workflow of the Pfitzinger reaction.
Experimental Protocol: Pfitzinger Synthesis of 2,6-dimethyl-3-phenoxy-quinoline-4-carboxylic acid
This protocol is representative of the Pfitzinger reaction methodology. The choice of 5-methylisatin and phenoxy acetone as starting materials is designed to yield a specific substituted quinoline-4-carboxylic acid.[8]
-
Base-catalyzed Ring Opening: A solution of 5-methylisatin is prepared in aqueous or alcoholic potassium hydroxide. The base catalyzes the hydrolytic cleavage of the amide bond in the isatin ring, forming the potassium salt of isatic acid.
-
Condensation: Phenoxy acetone is added to the reaction mixture. The enolate of the ketone, formed under basic conditions, attacks the ketone carbonyl of the isatic acid intermediate.
-
Cyclization and Dehydration: The resulting adduct undergoes spontaneous intramolecular cyclization. Subsequent dehydration steps lead to the formation of the aromatic quinoline ring system.
-
Acidification and Isolation: The reaction mixture is cooled and acidified (e.g., with HCl). The acidification protonates the carboxylate group, causing the final product, 2,6-dimethyl-3-phenoxy-quinoline-4-carboxylic acid, to precipitate out of the solution.
-
Purification: The crude product is collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization.
The Doebner Reaction
The Doebner reaction (often considered a variation of the Doebner-von Miller reaction) provides an alternative and powerful route to quinoline-4-carboxylic acid derivatives.[1] This method involves the reaction of an aniline, an aldehyde, and pyruvic acid.[1][8]
Diagram: The Doebner Reaction Workflow
Caption: The key stages of the Doebner reaction for quinoline synthesis.
Part 3: The Rise of Chloroquine: A Synthetic Answer to a Global Scourge
The geopolitical turmoil of the early 20th century created an urgent need for synthetic antimalarials. After World War I, Germany, cut off from supplies of cinchona bark, initiated a formal drug discovery program to find alternatives to quinine.[2][9] This systematic effort at the Bayer laboratories of IG Farben would ultimately lead to the discovery of chloroquine.
In 1934, Hans Andersag synthesized a 4-aminoquinoline compound he named "Resochin".[2][9] However, it was initially considered too toxic for human use and was set aside in favor of a 3-methyl analog, Sontochin.[9][10] The first synthesis of chloroquine was officially disclosed in a patent filed by IG Farben in 1937.[2]
The turning point came during World War II. The seizure of Java by the Japanese cut off Allied forces from their primary source of quinine, creating a crisis and launching an intensive American research program to find synthetic replacements.[10] In a twist of fate, French soldiers captured a supply of German-made Sontochin in Tunis and turned it over to the Americans.[9] American researchers, re-evaluating the 4-aminoquinoline series, independently synthesized Resochin, which they named chloroquine.[9][10] Clinical trials demonstrated its high efficacy and relative safety, and they soon realized their "new" compound was identical to the one Andersag had discovered a decade earlier.[9] By 1946, chloroquine was introduced as a new synthetic antimalarial, and by 1949, large-scale manufacturing processes were established, making it a cornerstone of global health.[2][5]
The Core Synthesis of Chloroquine
The manufacturing of chloroquine relies on a convergent synthesis, where the quinoline core and the aliphatic side chain are prepared separately and then joined in a final step.[11] The critical intermediate is 4,7-dichloroquinoline.
Diagram: Chloroquine Synthesis Workflow
Caption: Convergent synthesis pathway for the antimalarial drug Chloroquine.
Experimental Protocol: Final Step of Chloroquine Synthesis
This protocol describes the final, crucial step: the nucleophilic aromatic substitution reaction to couple the quinoline core with the diamine side chain.[2]
-
Reactant Preparation: 4,7-dichloroquinoline is dissolved in a suitable high-boiling point solvent, such as phenol or a high-boiling alcohol.
-
Nucleophilic Addition: 1-diethylamino-4-aminopentane (also known as novaldiamine) is added to the mixture. A slight excess of the diamine is often used to drive the reaction to completion.
-
Heating/Reaction: The reaction mixture is heated. The primary amine of the side chain acts as a nucleophile, attacking the C4 position of the quinoline ring. The chlorine atom at C4 is a good leaving group, and its displacement is more facile than the chlorine at C7 due to the electronic influence of the ring nitrogen.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled. A basic work-up (e.g., with aqueous NaOH) is performed to neutralize any acid formed and to deprotonate the amine groups.
-
Extraction and Purification: The product is extracted into an organic solvent. The solvent is then removed under vacuum, and the crude chloroquine is purified, typically by crystallization of its phosphate or sulfate salt, to yield the final active pharmaceutical ingredient.
Part 4: An Enduring and Evolving Legacy
Following WWII, chloroquine became the principal weapon in the World Health Organization's global malaria eradication campaign.[9] Its low cost, high efficacy, and relative safety made it the drug of choice for decades. However, the first cases of resistance in Plasmodium falciparum were documented in the late 1950s, a problem that has since become widespread and has driven the search for new antimalarial agents.[9][12]
A Serendipitous Spinoff: The Birth of Quinolone Antibiotics
The history of chloroquinoline synthesis holds a remarkable secret. During the process of manufacturing chloroquine at Sterling Drug in the 1950s, a byproduct was isolated and found to have antibacterial properties.[13] This compound, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, became the lead compound that led to the discovery of nalidixic acid, the first of the quinolone class of antibiotics.[13] This serendipitous discovery, a direct result of the large-scale production of an antimalarial, opened up an entirely new and immensely valuable field of antibacterial drug development.
Key Milestones in Chloroquinoline History
| Year | Discovery or Event | Significance |
| 1820 | Isolation of quinine from Cinchona bark.[3][5] | Provided the first pure, quantifiable antimalarial agent. |
| 1842 | Derivation of the quinoline scaffold from quinine.[6] | Identified the core chemical structure for future synthesis. |
| 1934 | Hans Andersag synthesizes "Resochin" (Chloroquine).[2][9] | First synthesis of the 4-aminoquinoline that would become a key antimalarial. |
| 1937 | First patent for Chloroquine synthesis filed by IG Farben.[2] | Official disclosure of the synthetic route. |
| ~1944 | U.S. program rediscovers and develops Chloroquine.[9][10] | Led to its widespread clinical use and large-scale production. |
| 1946 | Chloroquine is introduced as a clinical antimalarial.[5] | Became the first-line treatment for malaria globally. |
| 1957 | First documented case of Chloroquine-resistant malaria.[9] | Marked the beginning of a major challenge in malaria control. |
| ~1960 | Discovery of nalidixic acid from a chloroquine byproduct.[13] | Led to the development of the entire class of quinolone antibiotics. |
Conclusion
The history of chloroquinoline carboxylic acids is a testament to the power of chemical synthesis inspired by natural products. From the initial efforts to replicate the structure of quinine to the development of versatile synthetic reactions like the Pfitzinger and Doebner methods, the field was primed for a breakthrough. The discovery of chloroquine by Hans Andersag and its subsequent development during WWII provided humanity with a powerful tool against malaria, saving countless lives. Furthermore, the unexpected discovery of antibacterial quinolones as a byproduct of its synthesis highlights the serendipitous nature of scientific research. The chloroquinoline core remains a vital scaffold in medicinal chemistry, and its rich history continues to provide valuable lessons for the drug discovery professionals of today.
References
- Wikipedia. (n.d.). Chloroquine.
- Medicines for Malaria Venture. (n.d.). History of antimalarial drugs.
- BenchChem. (n.d.). Discovery and history of quinoline-4-carboxylic acid derivatives.
- Beteck, R. M., et al. (2014). Recent progress in the development of anti-malarial quinolones. Malaria Journal.
- de Souza, M. V. N., et al. (n.d.). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC - NIH.
- Beteck, R. M., et al. (2014). Recent progress in the development of anti-malarial quinolones. ResearchGate.
- Singh, P., & Kumar, V. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments. PMC - NIH.
- Beteck, R. M., et al. (2014). Recent progress in the development of anti-malarial quinolones. HKUST Research Portal.
- Rosenthal, P. J. (2013). Antimalarial Drug Discovery: From Quinine to the Dream of Eradication. ACS Publications.
- ResearchGate. (n.d.). Synthesis of chloroquine and hydroxychloroquine.
- Institute of Medicine (US) Committee on the Economics of Antimalarial Drugs. (2004). Drug Discovery and Development - Malaria. NCBI Bookshelf.
- ISGlobal. (2019). The History of Malaria Treatment.
- Rosenthal, P. J. (2013). Antimalarial Drug Discovery: From Quinine to the Dream of Eradication. PubMed Central.
- Egan, T. (2020). The cinchona alkaloids and the aminoquinolines. TU Dublin Research.
- BenchChem. (n.d.). The Quinoline Alkaloids: A Historical and Technical Guide from Cinchona Bark to Anticancer Agents.
- Guo, X., et al. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. PubMed Central.
- ResearchGate. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
- Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Vempati, R. K., et al. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica.
- ResearchGate. (n.d.). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chloroquine - Wikipedia [en.wikipedia.org]
- 3. Antimalarial Drug Discovery: From Quinine to the Dream of Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. malariatreatment.isglobal.org [malariatreatment.isglobal.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. iipseries.org [iipseries.org]
- 9. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 10. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 8-chloroquinoline-3-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical review of ethyl 8-chloroquinoline-3-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its synthesis, explore its chemical reactivity as a versatile intermediate, and survey its application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this quinoline derivative.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry.[1] Compounds incorporating this scaffold exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] Within this broad class, quinoline-3-carboxylate derivatives serve as crucial building blocks for potent bioactive molecules. This compound, in particular, offers a unique combination of functional groups—an ester for further modification, a halogen for cross-coupling reactions or electronic modulation, and the quinoline core itself—making it a valuable starting point for synthetic campaigns in drug discovery.[3][4]
Synthesis of the Core Scaffold
The primary and most established method for synthesizing the this compound core is the Gould-Jacobs reaction .[5][6] This robust thermal cyclization method provides a reliable pathway to substituted 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from aniline precursors.[7]
The Gould-Jacobs Reaction Mechanism
The synthesis is a two-step process:
-
Condensation: The reaction begins with the nucleophilic attack of an aniline (in this case, 2-chloroaniline) on diethyl ethoxymethylenemalonate (EMME). This is a condensation reaction that results in the loss of an ethanol molecule to form an intermediate, diethyl 2-((2-chlorophenylamino)methylene)malonate.[3][5]
-
Thermal Cyclization: The intermediate is then heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, or with a catalyst like Eaton's reagent (P₂O₅ in methanesulfonic acid).[7][8] This triggers a 6-electron cyclization, followed by the elimination of a second ethanol molecule, to form the quinoline ring system.[5] The resulting product is ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.[9]
The choice of a high-boiling, inert solvent is causal; it provides the necessary thermal energy (often >250°C) to overcome the activation energy barrier for the intramolecular cyclization, driving the reaction to completion and maximizing the yield.[7] More modern approaches utilize reagents like Eaton's reagent to facilitate the cyclization under milder conditions (e.g., 80-100°C), which can improve yields and simplify purification.[8]
Visualization of the Gould-Jacobs Pathway
Caption: The Gould-Jacobs reaction pathway for synthesizing the target scaffold.
Detailed Experimental Protocol: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
This protocol is a self-validating system based on established methodologies.[8][9] Success is validated by the isolation of a product with the expected physical and spectral characteristics.
Step 1: Condensation
-
To a 250 mL round-bottom flask, add 2-chloroaniline (12.75 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).
-
Heat the mixture with stirring at 110-120°C for 2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) until the starting aniline is consumed.
-
Allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-((2-chlorophenylamino)methylene)malonate, will often solidify upon cooling.
-
Recrystallize the crude product from ethanol to yield a purified solid intermediate.
Step 2: Thermal Cyclization
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 250 mL of diphenyl ether.
-
Heat the diphenyl ether to a vigorous reflux (~250-260°C).
-
Add the purified intermediate from Step 1 (e.g., 29.9 g, 0.1 mol) portion-wise to the refluxing solvent over 15-20 minutes. Causality Note: Slow addition is crucial to maintain a steady temperature and prevent a violent exotherm.
-
Continue refluxing for an additional 30-60 minutes after the addition is complete.[9]
-
Allow the reaction mixture to cool to below 100°C, then add 200 mL of petroleum ether or hexane. This will precipitate the product.
-
Filter the resulting solid, wash thoroughly with petroleum ether to remove the high-boiling solvent, and dry under vacuum.
-
The crude ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from its three key reactive sites, which allow for diverse structural modifications.
Caption: Key reactive sites and potential derivatization pathways.
-
C3-Ester Group: The ethyl ester is readily hydrolyzed (saponified) under basic conditions (e.g., NaOH) to the corresponding quinoline-3-carboxylic acid.[3] This carboxylic acid is a versatile handle for forming amides via standard peptide coupling reagents (e.g., EDC, HBTU), connecting the quinoline core to various amines, amino acids, or other pharmacophores.[10]
-
C4-Hydroxy Group: The 4-hydroxy group, being part of a vinylogous acid, can be converted to a 4-chloro group using reagents like phosphoryl chloride (POCl₃). This 4-chloroquinoline is now highly activated for nucleophilic aromatic substitution, allowing for the introduction of amines and other nucleophiles to generate compounds like ethyl 8-chloro-4-(3-chloroanilino)quinoline-3-carboxylate.[11][12]
-
C8-Chloro Group: The chlorine atom on the benzene ring is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, providing a powerful tool for exploring structure-activity relationships (SAR).
Applications in Medicinal Chemistry & Drug Development
Derivatives of the quinoline-3-carboxylate scaffold have demonstrated significant potential across multiple therapeutic areas. The 8-chloro substituent plays a key role by modifying the electronic properties and lipophilicity of the molecule, often enhancing biological activity.
Anticancer Activity
The quinoline-3-carboxylate scaffold is a promising pharmacophore for the development of antiproliferative agents.[4][13] Numerous studies have shown that its derivatives can exhibit potent cytotoxicity against various cancer cell lines.
-
Mechanism of Action: While varied, one proposed mechanism involves the molecule acting as a DNA minor groove-binding agent, thereby disrupting cellular replication processes.[3] Other derivatives have been found to induce apoptosis through the up-regulation of intrinsic pathways.[4]
-
Structure-Activity Relationship (SAR): Research has shown that specific substitutions are critical for activity. For instance, in a series of quinoline-4-carboxylic acids designed as inhibitors of dihydroorotate dehydrogenase (a key enzyme in pyrimidine biosynthesis), a bulky hydrophobic substituent at the C2 position was found to be essential for potent inhibition.[14] The introduction of various substituted aniline and benzylamine moieties at the C4 position has led to compounds with IC₅₀ values in the low micromolar and even nanomolar range against cell lines like MCF-7 (breast cancer) and K562 (leukemia).[4][13]
Table 1: Representative Antiproliferative Activity of Quinoline-3-Carboxylate Derivatives
| Compound ID | R¹ Group (at C4) | R² Group (at C7) | Cell Line | IC₅₀ (µM) | Reference |
| 4k | 4-Fluorobenzylamino | H | K562 | 0.28 | [4] |
| 4m | 4-Chlorobenzylamino | H | K562 | 0.28 | [4] |
| 4m | 4-Chlorobenzylamino | H | MCF-7 | 0.33 | [4] |
| 4n | 4-Bromobenzylamino | H | MCF-7 | 0.33 | [4] |
Note: The parent scaffold in this study was not 8-chloro substituted, but it demonstrates the high potency achievable through derivatization of the quinoline-3-carboxylate core.
Antimicrobial and Antiviral Potential
The broader quinoline class is famous for its antimicrobial effects (e.g., fluoroquinolone antibiotics). While less explored for the specific this compound core, derivatives of related 8-substituted quinolines have shown significant biological activity. 8-Hydroxyquinolines, for example, are potent chelating agents and exhibit a wide range of antimicrobial, antiviral, and antifungal properties.[15][16][17] The 8-chloro position can be considered a precursor to the 8-hydroxy group or other functional groups that can impart these activities. The synthesis of novel pyrimidoquinoline derivatives from 2-chloroquinoline-3-carboxylic acids has yielded compounds with promising in-vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria.[10]
Conclusion and Future Outlook
This compound is a high-value synthetic intermediate, providing a robust and versatile platform for the construction of complex molecules in drug discovery. Its efficient synthesis via the Gould-Jacobs reaction and the orthogonal reactivity of its functional groups allow for the systematic exploration of chemical space. The demonstrated potential of its derivatives, particularly as potent anticancer agents, underscores the importance of this scaffold. Future research will likely focus on leveraging the C8-chloro position for novel cross-coupling reactions to build greater molecular complexity and on developing derivatives with improved pharmacological profiles, including enhanced target specificity and reduced toxicity. The continued exploration of this privileged scaffold holds significant promise for the development of next-generation therapeutics.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
- Stankevič, M., & Fokin, V. V. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(5), 1398. [Link]
- Pundeer, R., & Kumar, S. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Indo-Global Journal of Pharmaceutical Sciences, 11(2), 116-128. [Link]
- Li, J. J. (2009). Gould-Jacobs Reaction. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]
- Cabrera, G., et al. (2023). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2023(4), M1756. [Link]
- Li, X., et al. (2012). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o167. [Link]
- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991. [Link]
- Al-Buraki, A. I., & El-Faham, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4432. [Link]
- Al-Buraki, A. I., & El-Faham, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
- Metwally, M. A. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.
- Ghorab, M. M., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]
- Getie, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21336-21357. [Link]
- Singh, K., et al. (2015). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 58(10), 4347-4359. [Link]
- Sommer, B., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4079-4103. [Link]
- ResearchGate. (n.d.). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Kumar, S., & Jain, S. (2013). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 13(10), 1432-1444. [Link]
- PrepChem. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline. PrepChem.com. [Link]
- E-Century Publishing Corporation. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]
- IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy. [Link]
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
- Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]
- Google Patents. (n.d.). CN118059101A - Uses of 8-hydroxyquinoline derivatives.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compound ethyl 8-chloro-4-(3-chloroanilino)quinoline-3-carboxylate - Chemdiv [chemdiv.com]
- 12. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 17. CN118059101A - Uses of 8-hydroxyquinoline derivatives - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Ethyl 8-chloroquinoline-3-carboxylate: A Detailed Guide for Researchers
An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate and its Conversion to Ethyl 4,8-dichloroquinoline-3-carboxylate
This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 8-chloroquinoline-3-carboxylate derivatives, key intermediates in pharmaceutical research and drug development. The primary methodology detailed is the Gould-Jacobs reaction, a robust and widely adopted method for constructing the quinoline scaffold. This guide will first focus on the synthesis of Ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate, the direct product of the Gould-Jacobs cyclization. Subsequently, a protocol for the conversion of this intermediate to Ethyl 4,8-dichloroquinoline-3-carboxylate is provided, a likely intended target for further functionalization.
The quinoline ring system is a foundational structural motif in a vast array of biologically active compounds, including a number of approved pharmaceuticals. The strategic placement of substituents on this heterocyclic core is crucial for modulating pharmacological activity. The protocols outlined herein are designed to provide researchers with a reliable method for accessing these valuable molecular building blocks.
Part 1: Synthesis of Ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful thermal cyclization method for the preparation of 4-hydroxyquinolines.[1] The reaction proceeds in two key stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate, followed by a high-temperature intramolecular cyclization to yield the quinoline core.[2] In this protocol, 2-chloroaniline is utilized as the starting aniline to introduce the C8-chloro substituent.
Reaction Scheme:
Caption: Overall reaction scheme for the Gould-Jacobs synthesis of Ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate.
Experimental Protocol
Step 1: Synthesis of Diethyl ((2-chloroanilino)methylene)malonate (Intermediate)
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents) in absolute ethanol (approximately 3-5 mL per gram of aniline).
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The ethanol is then removed under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the intermediate, diethyl ((2-chloroanilino)methylene)malonate, which can be used in the next step without further purification. For analytical purposes, a small sample can be purified by recrystallization from ethanol or petroleum ether.
Step 2: Thermal Cyclization to Ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate
-
Reaction Setup: In a separate round-bottom flask suitable for high-temperature reactions, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 250°C.[3]
-
Cyclization: Add the crude diethyl ((2-chloroanilino)methylene)malonate from the previous step portion-wise to the hot solvent. The addition should be controlled to maintain the reaction temperature.
-
Reaction Time: Maintain the reaction mixture at 250°C for 1 hour.[4] During this time, the cyclization occurs, and the product will precipitate from the hot solvent.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure Ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate.
Quantitative Data Summary
| Reagent/Parameter | Molar Equivalent | Molecular Weight ( g/mol ) | Amount |
| 2-Chloroaniline | 1.0 | 127.57 | User-defined |
| Diethyl ethoxymethylenemalonate | 1.05 | 216.23 | Calculated |
| Solvent (Step 1) | - | - | Absolute Ethanol |
| Reaction Temperature (Step 1) | - | - | Reflux |
| Reaction Time (Step 1) | - | - | 1-2 hours |
| Solvent (Step 2) | - | - | Diphenyl ether |
| Reaction Temperature (Step 2) | - | - | 250°C |
| Reaction Time (Step 2) | - | - | 1 hour |
| Product | Ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate | ||
| Molecular Weight ( g/mol ) | - | 251.67 | - |
| Melting Point | - | 253-254 °C[5] | - |
Part 2: Synthesis of Ethyl 4,8-dichloroquinoline-3-carboxylate
The 4-hydroxy group of the quinoline can be readily converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This conversion is a common strategy to create a reactive site for nucleophilic substitution, enabling further diversification of the quinoline scaffold.[2]
Reaction Scheme:
Caption: Conversion of Ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate to Ethyl 4,8-dichloroquinoline-3-carboxylate.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend Ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude solid can be purified by recrystallization from a suitable solvent like ethanol to afford pure Ethyl 4,8-dichloroquinoline-3-carboxylate.
Overall Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of Ethyl 4,8-dichloroquinoline-3-carboxylate.
Product Characterization
Ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate:
-
Appearance: Off-white to yellow solid.[5]
-
Melting Point: 253-254 °C.[5]
-
Molecular Formula: C₁₂H₁₀ClNO₃
-
Molecular Weight: 251.67 g/mol
-
Expected ¹H NMR signals: Aromatic protons (quinoline ring), ethyl ester protons (quartet and triplet), and a broad singlet for the hydroxyl proton.
-
Expected ¹³C NMR signals: Carbons of the quinoline ring system and the ethyl ester.
-
Mass Spectrometry (m/z): Expected molecular ion peak corresponding to the molecular weight.
Ethyl 4,8-dichloroquinoline-3-carboxylate:
-
Appearance: Solid (color to be determined experimentally).
-
Molecular Formula: C₁₂H₉Cl₂NO₂.[6]
-
Molecular Weight: 270.11 g/mol .[6]
-
Expected ¹H NMR signals: Aromatic protons (quinoline ring) and ethyl ester protons (quartet and triplet). The disappearance of the hydroxyl proton signal would be indicative of a successful reaction.
-
Expected ¹³C NMR signals: Carbons of the quinoline ring system and the ethyl ester, with shifts expected due to the substitution of the hydroxyl with a chloro group.
-
Mass Spectrometry (m/z): Expected molecular ion peak with a characteristic isotopic pattern for two chlorine atoms.[6]
Safety Precautions
-
2-Chloroaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations should be performed in a fume hood, and appropriate PPE, including acid-resistant gloves and a face shield, should be worn.
-
High-Boiling Solvents (Diphenyl ether/Dowtherm A): These solvents are heated to high temperatures, posing a risk of severe burns. Use appropriate heating mantles and ensure the apparatus is securely clamped. Avoid inhalation of vapors.
-
General: Standard laboratory safety practices should be followed at all times.
References
- Wikipedia. Gould–Jacobs reaction. [Link]
- The Royal Society of Chemistry.
- PubChem.
- PubChem.
- mzCloud.
- Vibrant Pharma Inc. 4,8-Dichloroquinoline-3-carboxylic acid ethyl ester. [Link]
- Beilstein Journals. Synthesis of quinoline-3-carboxylates by a Rh(II)
- Vibrant Pharma Inc. 4,6,8-Trichloroquinoline-3-carboxylic acid ethyl ester. [Link]
- Organic Syntheses. 4,7-dichloroquinoline. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate , 97% , 73987-37-8 - CookeChem [cookechem.com]
- 6. Ethyl 4,8-dichloroquinoline-3-carboxylate | C12H9Cl2NO2 | CID 728974 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol: Laboratory Synthesis of Ethyl 8-chloroquinoline-3-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of Ethyl 8-chloroquinoline-3-carboxylate, a key heterocyclic building block in pharmaceutical research and development. The protocol is centered around the robust and well-established Gould-Jacobs reaction. Beyond a mere recitation of steps, this guide delves into the underlying reaction mechanisms, provides critical, field-tested insights into procedural nuances, and emphasizes a self-validating approach to ensure both safety and reproducibility. The intended audience is expected to have a foundational understanding of synthetic organic chemistry techniques.
Introduction: Strategic Importance of the Quinoline Scaffold
The quinoline motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent framework for introducing diverse functionalities, enabling fine-tuning of pharmacological properties. This compound, in particular, is a versatile intermediate. The chloro-substituent at the 8-position and the ethyl ester at the 3-position offer orthogonal handles for subsequent chemical modifications, such as cross-coupling reactions and amide bond formations, respectively. This makes it an invaluable precursor for constructing libraries of novel quinoline-based compounds for drug discovery programs.
The synthetic route detailed herein employs the Gould-Jacobs reaction, a classical yet highly effective method for constructing the quinoline ring system from anilines and β-keto esters or their equivalents. This choice is predicated on its reliability, scalability, and the commercial availability of the starting materials.
The Gould-Jacobs Reaction: A Mechanistic Dissection
The synthesis of this compound via the Gould-Jacobs pathway is a multi-step process that can be logically divided into three key transformations. Understanding the causality behind each step is crucial for troubleshooting and optimization.
-
Nucleophilic Substitution (Aniline Condensation): The synthesis initiates with the reaction between 2-chloroaniline and diethyl ethoxymethylenemalonate (EMME). The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester system of EMME. This results in the displacement of the ethoxy group, forming the enamine intermediate, diethyl 2-((2-chloroanilino)methylene)malonate. This step is typically driven to completion by heating.
-
Thermal Cyclization (Intramolecular Electrophilic Aromatic Substitution): The pivotal ring-forming step is achieved through high-temperature thermal cyclization. In a high-boiling point solvent such as diphenyl ether, the enamine intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the aniline moiety attacks one of the ester carbonyl carbons, leading to the formation of a six-membered ring. Subsequent tautomerization and elimination of ethanol yield the aromatic quinolone system, specifically Ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate. The high temperature is necessary to overcome the activation energy barrier for this cyclization.
-
Aromatization and Chlorination (Dehydroxylation-Chlorination): The final step involves the conversion of the 4-hydroxy group to a more versatile chloro group. This is accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The mechanism involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion in an Sₙ2-type reaction to furnish the target molecule, this compound. This transformation is critical as it converts a relatively unreactive hydroxyl group into a reactive leaving group (chlorine), facilitating further downstream synthetic manipulations.
Experimental Protocol: A Self-Validating Workflow
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Typical Purity | Notes |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | ≥98% | Toxic, handle with care. |
| Diethyl ethoxymethylenemalonate (EMME) | C₁₀H₁₆O₅ | 216.23 | ≥98% | Lachrymator. |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | ≥99% | High boiling point solvent. |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | ≥99% | Highly corrosive and water-reactive. |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | ≥99.5% | Used for recrystallization. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Reagent Grade | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Reagent Grade | For drying organic extracts. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | HPLC Grade | For extraction. |
| Hexanes | C₆H₁₄ | 86.18 | HPLC Grade | For precipitation and chromatography. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade | For chromatography. |
Equipment
-
Three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer/thermocouple.
-
Heating mantle with precise temperature control.
-
Separatory funnel, Buchner funnel, and vacuum flask.
-
Rotary evaporator.
-
Silica gel for column chromatography.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
Standard laboratory glassware.
Step-by-Step Procedure
Part 1: Synthesis of Diethyl 2-((2-chloroanilino)methylene)malonate (Intermediate I)
-
To a 100 mL round-bottom flask, add 2-chloroaniline (10.0 g, 78.4 mmol).
-
Add diethyl ethoxymethylenemalonate (17.7 g, 81.9 mmol, 1.05 eq) to the flask.
-
Heat the reaction mixture with stirring at 110-120 °C for 2 hours. The reaction progress can be monitored by TLC (3:1 Hexanes:Ethyl Acetate), observing the consumption of the aniline.
-
Allow the reaction to cool to room temperature. The product should solidify.
-
Recrystallize the crude solid from a minimal amount of hot ethanol to yield pale yellow crystals of Intermediate I.
Part 2: Synthesis of Ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate (Intermediate II)
-
In a 500 mL three-neck flask equipped with a mechanical stirrer and a high-temperature thermometer, add diphenyl ether (200 mL). Heat the solvent to 250 °C.
-
In small portions, carefully add the dried Intermediate I (15.0 g, 50.4 mmol) to the hot diphenyl ether. Control the addition rate to maintain the temperature between 245-250 °C.
-
After the addition is complete, maintain the reaction at 250 °C for an additional 30 minutes.
-
Allow the mixture to cool to approximately 80 °C, then add hexanes (200 mL) to precipitate the product.
-
Filter the resulting suspension through a Buchner funnel and wash the solid thoroughly with hexanes to remove the diphenyl ether. Dry the solid under vacuum to yield Intermediate II as an off-white powder.
Part 3: Synthesis of this compound (Final Product)
-
CRITICAL SAFETY NOTE: This step must be performed in a certified chemical fume hood. Phosphorus oxychloride is extremely corrosive and reacts violently with water.
-
To a 100 mL round-bottom flask, add Intermediate II (10.0 g, 39.7 mmol) and carefully add phosphorus oxychloride (30 mL, 323 mmol, 8.1 eq).
-
Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 105 °C) for 3 hours.
-
Cool the reaction mixture to room temperature. In a separate large beaker (at least 1 L), prepare a mixture of crushed ice and water.
-
Slowly and cautiously, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process.
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound as a white to pale yellow solid.
Visualization of the Synthetic Pathway
Caption: Synthetic workflow for this compound via the Gould-Jacobs reaction.
References
- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 1939, 61(10), 2890–2895. [Link]
Application Note: Ethyl 8-Chloroquinoline-3-carboxylate as a Versatile Scaffold for the Synthesis of Novel Antimalarial Agents
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and parasitology.
Introduction The quinoline scaffold is a cornerstone in the history and future of antimalarial drug discovery, originating with the isolation of quinine and leading to the development of synthetic analogs like chloroquine and primaquine.[1] These drugs have been instrumental in controlling malaria, a devastating infectious disease caused by Plasmodium parasites.[2] The primary mechanism of action for many quinoline-based drugs, such as chloroquine, involves interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in its food vacuole.[1] However, the emergence and spread of drug-resistant Plasmodium falciparum strains have severely compromised the efficacy of these critical therapies, necessitating the urgent development of new antimalarial agents.[2]
Ethyl 8-chloroquinoline-3-carboxylate emerges as a highly valuable and versatile starting material for creating diverse libraries of potential antimalarial compounds. Its structure incorporates three key features for synthetic diversification:
-
An 8-chloro group , which can be substituted to introduce side chains characteristic of the 8-aminoquinoline class (e.g., primaquine), known for their activity against liver-stage parasites.[2][3]
-
An ethyl carboxylate group at the 3-position , providing a synthetic handle for modifications such as hydrolysis and subsequent amidation to explore structure-activity relationships (SAR).
-
The core quinoline nucleus , a privileged scaffold for antimalarial activity.
This guide provides a detailed overview and validated protocols for leveraging this compound to synthesize novel antimalarial candidates through strategic modifications at both the C3 and C8 positions.
Strategic Synthetic Pathways
The synthetic strategy hinges on the sequential or combined modification of the two primary reactive sites on the this compound core. The carboxylate group offers a robust site for introducing diversity via amide bond formation, while the 8-chloro position is amenable to palladium-catalyzed cross-coupling reactions to install amine side chains, a critical feature for many potent antimalarials.
Part 1: Synthesis of 8-Chloroquinoline-3-carboxamide Derivatives (Series A)
This pathway focuses on modifying the C3-ester. The first step is a standard ester hydrolysis to yield the corresponding carboxylic acid, which is a crucial intermediate. This acid is then coupled with a variety of amines to generate a library of carboxamides. The choice of amine is critical, as basic side chains are often essential for antiplasmodial activity.[4]
Protocol 1.1: Hydrolysis of this compound
Rationale: The conversion of the ethyl ester to a carboxylic acid is necessary to activate the C3 position for subsequent amide coupling. Base-catalyzed hydrolysis is a standard and efficient method for this transformation.[5] An acidic workup is required to protonate the resulting carboxylate salt.[5]
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add 2 M NaOH solution (2.0-3.0 eq) to the flask.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add deionized water to dissolve the residue. Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow addition of 2 M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
-
The resulting solid is 8-chloroquinoline-3-carboxylic acid, which can be used in the next step without further purification if purity is high, or recrystallized from a suitable solvent like ethanol/water if needed.
Protocol 1.2: Amide Coupling to Synthesize 8-Chloroquinoline-3-carboxamides
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a reliable method that minimizes side reactions and works well even with less reactive amines.[6][7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then displaced by the amine to form the amide bond.[7]
Materials:
-
8-Chloroquinoline-3-carboxylic acid (from Protocol 1.1)
-
Desired primary or secondary amine (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (catalytic to 1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Argon), dissolve 8-chloroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add the desired amine (1.1 eq), HOBt (e.g., 0.1-1.0 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC hydrochloride (1.2 eq) portion-wise and continue stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-18 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 8-chloroquinoline-3-carboxamide derivative.
Part 2: Synthesis of 8-Aminoquinoline Derivatives (Series B & C)
This strategy focuses on modifying the C8 position by replacing the chloro group with an amino side chain, a key feature of the primaquine class of antimalarials.[2] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds between aryl halides and amines under relatively mild conditions.[8][9]
Protocol 2.1: Buchwald-Hartwig Amination of the 8-Chloroquinoline Core
Rationale: The palladium-catalyzed Buchwald-Hartwig amination allows for the efficient coupling of aryl chlorides with a wide range of amines.[9][10] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often highly effective for the amination of challenging substrates like heteroaryl chlorides.[8][11]
Materials:
-
This compound (Series B) OR an 8-chloroquinoline-3-carboxamide (from Series A, for Series C) (1.0 eq)
-
Desired primary or secondary amine (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
A suitable phosphine ligand, e.g., XPhos or BINAP (2-10 mol%)
-
A strong, non-nucleophilic base, e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous, deoxygenated solvent, e.g., Toluene or Dioxane
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add the 8-chloroquinoline substrate (1.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent (e.g., toluene) followed by the amine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C (or use microwave irradiation) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by adding water.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-aminoquinoline derivative.
For the synthesis of Series C (Hybrid Derivatives) , the product from this reaction (an 8-aminoquinoline ester) would then be subjected to the hydrolysis and amide coupling steps described in Protocols 1.1 and 1.2.
Structure-Activity Relationship (SAR) and Data Summary
The synthesized compounds can be evaluated for their in vitro activity against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The following table illustrates hypothetical data based on established SAR principles for quinoline antimalarials.[12][13]
| Compound ID | R (at C3-Amide) | R' (at C8-Amine) | Predicted IC₅₀ (nM), CQS (3D7) | Predicted IC₅₀ (nM), CQR (Dd2) |
| Start | -COOEt | Cl | > 10,000 | > 10,000 |
| A-1 | -NH-(CH₂)₂-N(Et)₂ | Cl | 800 - 1500 | 1500 - 3000 |
| B-1 | -COOEt | -NH-(CH₂)₄-NH₂ | 500 - 1000 | 700 - 1200 |
| C-1 | -NH-(CH₂)₂-N(Et)₂ | -NH-(CH₂)₄-NH₂ | 50 - 150 | 80 - 200 |
| C-2 | -NH-Cyclopropyl | -NH-(CH₂)₃-N(Et)₂ | 20 - 80 | 40 - 120 |
SAR Insights:
-
C3-Position: Converting the inactive starting ester to a carboxamide (Series A) with a basic side chain, mimicking the chloroquine side chain, is expected to introduce modest activity.
-
C8-Position: Replacing the 8-chloro group with an aminoalkyl side chain (Series B), similar to primaquine, should confer antimalarial properties.[3]
-
Hybridization (Series C): Combining optimal functionalities at both the C3 and C8 positions is hypothesized to yield compounds with significantly enhanced potency against both CQS and CQR strains, as the molecule may engage multiple targets or have improved physicochemical properties for accumulation in the parasite vacuole.
Conclusion
This compound is a powerful and economically viable starting material for the development of novel antimalarial drug candidates. The distinct reactivity of its chloro and ester functionalities allows for systematic and divergent synthesis of compound libraries. By employing robust and well-established synthetic methodologies such as amide coupling and Buchwald-Hartwig amination, researchers can efficiently explore the chemical space around the quinoline core to identify next-generation agents capable of overcoming the critical challenge of antimalarial drug resistance.
References
- McChesney, J. (1981). Structure-Activity Relationships of 8-Aminoquinoline Antimalarial Drugs. WHO: World Health Organization. Switzerland. [URL: https://coilink.org/20.500.12592/4qtf5q]
- Kaur, K., Jain, M., & Jain, R. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmaceutical and BioSciences, 2(2), 64-73. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3153716/]
- Egan, T. J., Hunter, R., Kaschula, C., & Walden, J. C. (2000). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 43(2), 283-291.
- Bayer AG. (2019). Process for the hydrolysis of quinolone carboxylic esters. Google Patents. [URL: https://patents.google.
- Csomos, A., Pantl, O., Dunkel, P., Bogdán, D., Steckel, A., Schlosser, G., Mucsi, Z., & Kovács, E. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 0-0.
- McChesney, J. D. (1981). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. Transactions of the Royal Society of Tropical Medicine and Hygiene, 75(Suppl 1), 13-16. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2576020/]
- Al-Ostoot, F. H., Al-Anazi, F. S., Al-Amro, A. A., & El-Emam, A. A. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 52(4), 1134-1141.
- Wang, Z., et al. (2021). Visible‐Light‐Induced Remote C−H Difluoroalkylation of 8‐Aminoquinolines via Debrominative Coupling with Functionalized Difluoromethyl Bromides.
- de la Mora, E., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20084-20098. [URL: https://www.mdpi.com/1420-3049/20/11/19712]
- Buchwald–Hartwig amination. (2023). In Wikipedia. [URL: https://en.wikipedia.
- Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1709-1720.
- Chinoin Gyogyszer Es Vegyeszeti Termekek Gyara Rt. (1990). Process for the preparation of a quinoline carboxylic acid. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=EP0351889A1&pn=EP0351889&ki=A1]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- Amide coupling Protocol for Amino PEG. (2024). AxisPharm. [URL: https://axispharm.com/knowledge-base/amide-coupling-protocol-for-amino-peg/]
- Al-Ostoot, F. H., et al. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 9(1), 1-10.
- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/amides.shtm]
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9171-9174. [URL: https://pubmed.ncbi.nlm.nih.gov/18950225/]
- Sharma, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 83, 153434. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8554877/]
- Srinivasa, S. B., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- Annand, J. R., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(18), 13788-13802. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01160]
- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4998. [URL: https://www.mdpi.com/1420-3049/26/16/4998]
- Soderberg, T. (2020). 21.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Soderberg)/21%3A_Carboxylic_Acids_and_Their_Derivatives/21.04%3A_Synthesis_of_Carboxylic_Acids]
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [URL: https://www.chemistrysteps.com/amides-from-carboxylic-acids-dcc-and-edc-coupling/]
- Singh, S., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-143.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. policycommons.net [policycommons.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Ethyl 8-chloroquinoline-3-carboxylate in the Development of Kinase Inhibitors
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibitor Design
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] In the realm of oncology, quinoline-based molecules have been successfully developed into potent and selective kinase inhibitors, some of which have achieved FDA approval for cancer therapy.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[1][2]
Ethyl 8-chloroquinoline-3-carboxylate is a versatile starting material for the synthesis of a diverse library of quinoline derivatives. The presence of the chloro group at the 8-position and the ethyl carboxylate at the 3-position provides two key handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity against various kinases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis and evaluation of novel kinase inhibitors, with a focus on targeting key kinases in cancer biology such as EGFR and VEGFR-2.
Strategic Importance of Targeting EGFR and VEGFR-2
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two well-validated targets in cancer therapy.[3][5][6][7][8][9][10]
-
EGFR: A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, leading to cell proliferation, survival, and differentiation.[3][4] Overexpression or mutation of EGFR is common in various solid tumors, making it an attractive target for inhibitor development.[3][5][11]
-
VEGFR-2: The primary mediator of the pro-angiogenic effects of VEGF.[6][7][8][9][10] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 can effectively suppress tumor-associated angiogenesis.[6][7][8][9][10]
The quinoline scaffold has been successfully employed in the design of inhibitors targeting both EGFR and VEGFR-2, highlighting the potential of derivatives from this compound in this therapeutic area.[5][6][7][8][9][10][11]
Synthetic Strategy: From this compound to Potent Kinase Inhibitors
A common and effective strategy to convert ethyl quinoline-3-carboxylates into potent kinase inhibitors is through the formation of quinoline-3-carboxamides.[12][13] The amide bond provides a key interaction point with the hinge region of the kinase active site. The following protocol outlines a general two-step synthesis.
Experimental Workflow: Synthesis of Quinoline-3-carboxamide Derivatives
Caption: Synthetic workflow for quinoline-3-carboxamide derivatives.
Protocol 1: Synthesis of 8-chloroquinoline-3-carboxylic acid
This protocol describes the saponification of the starting ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF:MeOH:H₂O (2:2:1).
-
Add LiOH (2.0 eq) to the solution and stir at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 8-chloroquinoline-3-carboxylic acid.
Protocol 2: Synthesis of Quinoline-3-carboxamide Derivatives
This protocol details the amide coupling of the carboxylic acid with a primary or secondary amine.
Materials:
-
8-chloroquinoline-3-carboxylic acid
-
Desired amine (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 8-chloroquinoline-3-carboxylic acid (1.0 eq) in DMF.
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinoline-3-carboxamide derivative.
Biological Evaluation: In Vitro Kinase Inhibition Assays
The synthesized quinoline-3-carboxamide derivatives should be evaluated for their ability to inhibit the activity of target kinases. A standard method for this is the in vitro kinase inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀).[14][15][16][17][18][19]
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for in vitro kinase inhibition assay.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC₅₀ of a test compound against a specific kinase. This can be adapted for various detection methods, including radiometric, fluorescence-based, or luminescence-based assays.[20][21][22][23]
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
96-well or 384-well plates
-
Plate reader (appropriate for the detection method)
-
Positive control inhibitor (e.g., Erlotinib for EGFR, Sunitinib for VEGFR-2)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase, substrate, and kinase assay buffer to each well.
-
Add the diluted test compound to the respective wells. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction according to the specific assay kit instructions.
-
Measure the kinase activity using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation and Interpretation
The results of the kinase inhibition assays should be presented in a clear and concise manner to facilitate SAR analysis.
Table 1: Representative Kinase Inhibition Data
| Compound ID | R-group on Amide | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| Q-1 | 3,4-dichloroaniline | 50 | 150 |
| Q-2 | 4-methoxyaniline | 200 | 80 |
| Q-3 | 4-(dimethylamino)aniline | 15 | 300 |
| Erlotinib | - | 2 | >10,000 |
| Sunitinib | - | >10,000 | 9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Understanding the Underlying Signaling Pathways
To appreciate the therapeutic potential of the developed inhibitors, it is crucial to understand the signaling pathways they target.
Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and point of inhibition.
Simplified VEGFR-2 Signaling Pathway
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 22. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro kinase assay [protocols.io]
Application Notes and Protocols for the Structural Elucidation of Ethyl 8-chloroquinoline-3-carboxylate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Introduction: The Significance of Substituted Quinolines
Quinoline and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous pharmaceuticals and biologically active compounds.[1] The precise substitution pattern on the quinoline scaffold is critical in defining the molecule's pharmacological properties, including its efficacy and safety profile. Ethyl 8-chloroquinoline-3-carboxylate is a key intermediate in the synthesis of various functionalized quinolines. Therefore, its unambiguous structural characterization is paramount for ensuring the integrity of subsequent synthetic steps and the final active pharmaceutical ingredients.
This application note provides a comprehensive guide for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the principles behind the analytical choices, provide detailed experimental protocols, and offer insights into data interpretation, equipping researchers, scientists, and drug development professionals with the necessary tools for confident structural verification.
Part 1: Unraveling the Molecular Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. For a substituted quinoline like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can provide a complete structural assignment.
Predicted ¹H and ¹³C NMR Spectral Features
The chemical environment of each proton and carbon atom in this compound dictates its unique resonance frequency (chemical shift) in the NMR spectrum. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent significantly influences the chemical shifts of adjacent nuclei.[2]
-
¹H NMR: The protons on the quinoline ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The H2 and H4 protons are often the most deshielded due to their proximity to the nitrogen atom and the carboxylate group, respectively. The protons of the ethyl group will appear in the upfield region, with the methylene protons showing a quartet and the methyl protons a triplet.
-
¹³C NMR: The carbon spectrum will reveal distinct signals for each of the 12 unique carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal. The carbons attached to the nitrogen (C2, C8a) and chlorine (C8) will also exhibit characteristic downfield shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~8.9 - 9.2 | ~150 - 155 |
| 4 | ~8.3 - 8.6 | ~135 - 140 |
| 5 | ~7.6 - 7.8 | ~128 - 132 |
| 6 | ~7.4 - 7.6 | ~125 - 128 |
| 7 | ~7.8 - 8.0 | ~129 - 133 |
| 8 | - | ~130 - 135 |
| 4a | - | ~122 - 126 |
| 8a | - | ~145 - 150 |
| 3-CO | - | ~165 - 170 |
| O-CH₂ | ~4.3 - 4.5 (q) | ~60 - 65 |
| CH₃ | ~1.3 - 1.5 (t) | ~14 - 16 |
Note: These are predicted values based on known substituent effects on quinoline systems and may vary slightly based on experimental conditions.[3][4][5]
Experimental Protocol for NMR Analysis
A systematic approach is crucial for obtaining high-quality NMR data. The following protocol outlines the key steps for the analysis of this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for quinoline derivatives. Ensure the solvent is of high purity to avoid extraneous signals.[6]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient.[7][8] For the less sensitive ¹³C NMR, a more concentrated sample may be required.
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[7][9]
-
Ensure the sample height in the tube is optimal for the spectrometer, typically around 4-5 cm.[7]
-
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Standard Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to observe chemical shifts, coupling patterns, and integration.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
DEPT-135: This experiment helps differentiate between CH, CH₂, and CH₃ groups.
-
-
Advanced 2D Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different fragments of the molecule.
-
Data Interpretation Workflow
Caption: Workflow for NMR-based structural elucidation.
By systematically analyzing the data from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structure of this compound.
Part 2: Confirming Molecular Weight and Elemental Composition with Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[10] For this compound, MS is essential for confirming the molecular weight and elemental composition.
Ionization Technique: Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of small, polar molecules like quinoline derivatives.[11][12] It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, allowing for the clear determination of the molecular weight.[11]
Key Features in the Mass Spectrum
-
Molecular Ion Peak: The molecular formula of this compound is C₁₂H₁₀ClNO₂. The monoisotopic mass is approximately 235.04 g/mol . In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 236.05.
-
The Chlorine Isotope Pattern: A hallmark of a chlorine-containing compound in a mass spectrum is the presence of a characteristic isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[13] This results in two peaks for the molecular ion, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[14][15][16] This "M" and "M+2" pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
Table 2: Expected m/z Values for the Molecular Ion of this compound in ESI-MS
| Ion | Isotope Composition | Calculated m/z | Expected Relative Abundance |
| [M+H]⁺ | C₁₂H₁₁³⁵ClNO₂⁺ | ~236.05 | 100% |
| [M+2+H]⁺ | C₁₂H₁₁³⁷ClNO₂⁺ | ~238.05 | ~32% |
Experimental Protocol for Mass Spectrometry Analysis
1. Sample Preparation:
-
Solvent System: The sample should be dissolved in a solvent compatible with ESI-MS, typically a mixture of methanol or acetonitrile with a small amount of water and an acid (e.g., 0.1% formic acid) to promote protonation.
-
Concentration: A dilute solution in the range of 1-10 µg/mL is usually sufficient.
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to the final working concentration using the mobile phase solvent system.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
2. MS Data Acquisition:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Mode: Acquire data in positive ion mode.
-
Analysis:
-
Perform a full scan analysis to identify the molecular ion and its isotopic pattern.
-
If further structural information is desired, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern can provide valuable information about the molecule's structure.[17][18]
-
Data Interpretation and Validation
Caption: Mass spectrometry data validation pathway.
Conclusion
The combined application of NMR spectroscopy and Mass Spectrometry provides a robust and comprehensive approach for the structural characterization of this compound. NMR spectroscopy elucidates the detailed atomic connectivity, while MS confirms the molecular weight and elemental composition, including the presence of the key chlorine substituent. The protocols and interpretive guidelines presented in this application note offer a reliable framework for researchers in the pharmaceutical and chemical industries to ensure the quality and integrity of their synthesized compounds.
References
- Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. [Link]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Cole, R. B. (Ed.). (2010).
- Hornak, J. P. (n.d.). NMR Sample Preparation. Rochester Institute of Technology.
- Western University. (2013). NMR Sample Preparation. JB Stothers NMR Facility.
- Chemistry LibreTexts. (2022). Isotope Abundance.
- Chemguide. (n.d.). The M+2 peak in mass spectra.
- de la Torre, B. G., & Andreu, D. (2017). Fmoc-Solid Phase Peptide Synthesis: A Practical Approach. CRC Press. [Link]
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3).
- PubMed. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti.
- IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents.
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. depts.washington.edu [depts.washington.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. scribd.com [scribd.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 13. One moment, please... [chemdictionary.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for X-ray Crystallography of Quinoline Carboxylate Esters
Introduction: The Significance of Structural Elucidation of Quinoline Carboxylate Esters
Quinoline carboxylate esters represent a pivotal class of heterocyclic compounds with a broad spectrum of applications, most notably in the realm of drug discovery and materials science. Their derivatives have demonstrated significant potential as therapeutic agents, exhibiting a range of biological activities.[1] The precise three-dimensional arrangement of atoms within these molecules dictates their physicochemical properties and, consequently, their efficacy and interaction with biological targets.[2][3][4] Therefore, the unambiguous determination of their molecular structure is a cornerstone of rational drug design and the development of novel materials.[2][3][5][6]
X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of crystalline solids.[7][8] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed three-dimensional electron density map, which allows for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.[8][9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of X-ray crystallography to quinoline carboxylate esters, from fundamental principles to detailed experimental protocols and data validation.
I. Fundamental Principles of Single-Crystal X-ray Diffraction
X-ray crystallography is based on the interaction of X-rays with the ordered arrangement of atoms in a crystal.[7][11] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other, leading to a unique diffraction pattern of constructive and destructive interference.[7][11]
The fundamental principle governing this phenomenon is Bragg's Law:
nλ = 2d sin(θ)
Where:
-
n is an integer
-
λ is the wavelength of the X-rays
-
d is the spacing between crystal lattice planes
-
θ is the angle of incidence of the X-rays
By systematically rotating the crystal in the X-ray beam, a complete set of diffraction data can be collected, which represents the Fourier transform of the crystal's electron density.[11] Computational methods are then employed to solve the "phase problem" and reconstruct the electron density map, from which the molecular structure is determined.[9]
II. Experimental Workflow: From Synthesis to Structure Validation
The successful crystallographic analysis of quinoline carboxylate esters hinges on a meticulous and systematic approach. The following sections detail the critical steps involved in this process.
A. Synthesis and Purification of Quinoline Carboxylate Esters
The initial step involves the synthesis of the target quinoline carboxylate ester. A common synthetic route involves the reaction of a quinoline carboxylic acid with an appropriate alcohol under acidic conditions or via the formation of an acyl chloride intermediate.[12]
Key Consideration: The purity of the compound is paramount for successful crystallization. The crude product should be purified using techniques such as column chromatography or recrystallization to remove any impurities that could hinder crystal growth.[13]
B. Growing High-Quality Single Crystals
Obtaining diffraction-quality single crystals is often the most challenging step in the entire process.[8][14] For small organic molecules like quinoline carboxylate esters, several techniques can be employed.[8]
1. Slow Evaporation: This is a widely used and effective method for growing single crystals.[1]
-
Protocol:
-
Dissolve the purified quinoline carboxylate ester in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.
-
Filter the solution through a syringe filter to remove any dust or particulate matter that could act as nucleation sites.[1]
-
Transfer the filtered solution to a clean vial.
-
Cover the vial with parafilm and poke a few small holes to allow for the slow evaporation of the solvent.[14]
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
2. Vapor Diffusion: This technique involves the slow diffusion of a "poor" solvent into a solution of the compound in a "good" solvent.[13][15]
-
Protocol:
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a "poor" solvent (in which the compound is sparingly soluble).
-
The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
3. Solvent Layering: This method relies on the slow mixing of two miscible solvents with different densities and solubilities for the compound.[15]
-
Protocol:
-
Dissolve the compound in a small amount of a denser "good" solvent.
-
Carefully layer a less dense "poor" solvent on top of the solution, minimizing mixing.
-
Crystals will form at the interface of the two solvents as they slowly diffuse into one another.
-
| Crystallization Technique | Principle | Advantages | Disadvantages |
| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Simple setup, widely applicable. | Can lead to rapid crystallization if evaporation is not controlled. |
| Vapor Diffusion | Slow decrease in solubility by diffusion of an anti-solvent vapor. | Excellent control over crystallization rate, often yields high-quality crystals. | Requires careful selection of solvent/anti-solvent pair. |
| Solvent Layering | Crystallization at the interface of two slowly mixing solvents. | Good for small quantities of material. | Can be tricky to set up without disturbing the layers. |
Troubleshooting Crystal Growth:
-
Oiling Out: If the compound separates as a liquid instead of a solid, it indicates that the melting point of the compound is lower than the solution temperature.[16] To remedy this, try using a more dilute solution, a different solvent, or a lower crystallization temperature.[16]
-
No Crystals Form: If no crystals appear, the solution may be too dilute.[13] Try concentrating the solution or inducing nucleation by scratching the inside of the vial with a glass rod or adding a seed crystal.[13]
-
Poor Crystal Quality: Rapid crystal growth often leads to poorly formed crystals with defects.[16] Slowing down the crystallization process by reducing the evaporation rate or cooling rate is crucial for obtaining high-quality crystals.[14][16]
C. X-ray Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[11][14] The crystal is typically cooled to a low temperature (around 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[11][17]
The data collection process involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[10][18] The diffracted X-rays are recorded by a detector, and the resulting images are processed to determine the position and intensity of each diffraction spot.[10]
Key Data Collection Parameters:
| Parameter | Description | Typical Values for Small Molecules |
| X-ray Source | The source of the X-ray beam. | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) |
| Temperature | The temperature at which data is collected. | 100 K |
| Detector Distance | The distance between the crystal and the detector. | 40-60 mm |
| Exposure Time | The time the crystal is exposed to the X-ray beam for each image. | 5-60 seconds per frame |
| Rotation Angle per Frame | The angle the crystal is rotated for each image. | 0.5-1.0 degrees |
D. Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure. This process involves several computational steps:
-
Data Reduction and Integration: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.
-
Structure Solution: The initial atomic positions are determined using methods such as Direct Methods or Patterson methods.
-
Structure Refinement: The atomic model is refined to achieve the best possible fit between the calculated and observed diffraction data.[11][19][20] This is an iterative process that involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[11][21] The quality of the refinement is assessed using R-factors (R-work and R-free), where lower values indicate a better fit.[22]
The workflow for structure solution and refinement can be visualized as follows:
Caption: A generalized workflow for X-ray crystal structure solution and refinement.
E. Structure Validation and CIF File Generation
The final step is to validate the refined crystal structure to ensure its accuracy and chemical reasonableness.[23][24] This is typically done using software like PLATON or the IUCr's checkCIF service.[23][24][25] These programs check for a variety of potential issues, including incorrect space group assignment, missed symmetry, unusual bond lengths and angles, and voids in the crystal lattice.[25]
Once the structure is validated, a Crystallographic Information File (CIF) is generated. The CIF is the standard format for archiving and disseminating crystallographic data and contains all the information about the crystal structure, including atomic coordinates, unit cell parameters, and experimental details.[24]
III. Common Challenges and Troubleshooting
While X-ray crystallography is a powerful technique, researchers may encounter several challenges during the analysis of quinoline carboxylate esters.
-
Twinning: This occurs when two or more crystal lattices are intergrown, leading to overlapping diffraction patterns that can complicate structure solution and refinement.
-
Disorder: Atoms or groups of atoms may occupy multiple positions in the crystal lattice, leading to smeared-out electron density.
-
Poorly Diffracting Crystals: Some crystals may not diffract X-rays well, resulting in weak and incomplete data. This can be due to small crystal size, poor crystal quality, or inherent properties of the molecule.[14]
-
Persistent Needle-like Morphology: Some organic compounds, including certain esters, have a strong tendency to form needle-like crystals.[26] These can be difficult to handle and may not be ideal for data collection. Modifying the crystallization solvent or using additives can sometimes help to alter the crystal habit.[26]
-
Impurity Incorporation: The presence of impurities can disrupt the crystal lattice and hinder the growth of high-quality single crystals.[27] Thorough purification of the starting material is crucial to avoid this issue.[27]
IV. Conclusion
X-ray crystallography is an indispensable tool for the structural characterization of quinoline carboxylate esters, providing crucial insights for drug discovery and materials science. By following a systematic approach that encompasses careful sample preparation, meticulous crystal growth, and rigorous data analysis and validation, researchers can obtain high-resolution three-dimensional structures. This detailed structural information is fundamental to understanding structure-activity relationships and rationally designing novel molecules with enhanced properties and functions.[3][5]
References
- Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. (n.d.). National Institutes of Health.
- Crystal Structure Determination & Refinement. (n.d.). LibreTexts Chemistry.
- X-Ray Crystallography - Refinement. (n.d.). YetNet.
- Structure refinement. (n.d.). MIT OpenCourseWare.
- X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences.
- Introduction to Structure Refinement. (n.d.). University of St Andrews.
- Validation and Checking of CIF's. (n.d.). CCP14.
- A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2025, September 17). PubMed Central.
- checkCIF validation ALERTS: what they mean and how to respond. (2019, December 31). SciSpace.
- checkCIF validation ALERTS: what they mean and how to respond. (2019, December). ResearchGate.
- PLATON-CHECKCIF.pdf. (n.d.). National Single Crystal X-ray Facility.
- X ray crystallography principle and application | CSIR NET Unit 13. (2023, February 12). YouTube.
- Unlock the Secrets of CIF Files: A Comprehensive Guide for Curious Professionals. (2025, June 21). Medium.
- Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. (n.d.). ResearchGate.
- x Ray crystallography. (n.d.). PubMed Central.
- X-Ray Crystallography of Chemical Compounds. (n.d.). PubMed Central.
- X-ray crystallography. (n.d.). Wikipedia.
- X-ray Diffraction Data Collection. (n.d.). CSIC.
- Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Common Challenges in Crystallization Processes. (2025, April 10). YouTube.
- How to grow crystals for X-ray crystallography. (2024, July 30). IUCr Journals.
- The current role and evolution of X-ray crystallography in drug discovery and development. (n.d.). PubMed.
- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.). Migration Letters.
- Drug Discovery Using X-Ray Crystallography. (n.d.). Hilaris Publisher.
- CN111320581A - A kind of synthetic method of quinoline carboxylate. (n.d.). Google Patents.
- JPH0592102A - Crystallization method for organic acid or organic acid ester. (n.d.). Google Patents.
- Growth of an 8-hydroxyquinoline single crystal by a modified Czochralski growth technique, and crystal characterization. (n.d.). CrystEngComm (RSC Publishing).
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020, July 6). ACS Publications.
- A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing.
- Challenges of organic “cocrystals”. (2025, August 8). ResearchGate.
- Crystal growth and morphology control of needle-shaped organic crystals. (n.d.). RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. migrationletters.com [migrationletters.com]
- 4. zienjournals.com [zienjournals.com]
- 5. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. CN111320581A - A kind of synthetic method of quinoline carboxylate - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 15. journals.iucr.org [journals.iucr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 19. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Introduction [pd.chem.ucl.ac.uk]
- 21. ocw.mit.edu [ocw.mit.edu]
- 22. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 23. CIF VALIDATION [chem.gla.ac.uk]
- 24. (Open Access) checkCIF validation ALERTS: what they mean and how to respond. (2020) | Anthony L. Spek | 927 Citations [scispace.com]
- 25. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 26. Crystal growth and morphology control of needle-shaped organic crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
Purification of Crude Ethyl 8-chloroquinoline-3-carboxylate by Recrystallization: An Application Note and Protocol
Abstract: This comprehensive application note provides a detailed protocol for the purification of crude Ethyl 8-chloroquinoline-3-carboxylate via recrystallization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of quinoline-based heterocyclic compounds. The protocol emphasizes a systematic approach to solvent selection, the execution of both single-solvent and mixed-solvent recrystallization techniques, and offers expert insights into troubleshooting common challenges to ensure the attainment of high-purity crystalline material, a critical prerequisite for downstream applications in pharmaceutical development.
Introduction: The Imperative for Purity in Quinolines
This compound is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active agents. The purity of this intermediate is paramount, as impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent or solvent system.[1] An effective recrystallization process can selectively isolate the target molecule, resulting in a highly ordered crystalline solid with enhanced purity and improved handling characteristics.
This guide provides a robust framework for the recrystallization of this compound, focusing on the underlying principles and practical execution to empower researchers to achieve optimal purification outcomes.
Foundational Principles: The Science of Recrystallization
Recrystallization is a purification technique that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of purified crystals.[2] The fundamental principle relies on the differential solubility of the compound of interest and its impurities. An ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be sparingly soluble in the hot solvent or highly soluble in the cold solvent to remain in the mother liquor upon crystallization.[3]
For this compound, a molecule possessing both aromatic and ester functionalities, a solvent of moderate polarity is predicted to be a suitable starting point, following the "like dissolves like" principle.[4]
Strategic Solvent Selection: A Data-Informed Approach
Primary Solvent Candidates:
Based on the ester and quinoline moieties, the following solvents are recommended for initial screening:
-
Ethanol: A polar protic solvent that is likely to dissolve the compound when hot and allow for crystallization upon cooling. It is also relatively non-toxic and easily removed.
-
Ethyl Acetate: A moderately polar aprotic solvent. As an ester itself, it is a good candidate based on the "like dissolves like" principle.[4]
-
Acetone: A polar aprotic solvent that can be effective for moderately polar compounds.
Mixed-Solvent Systems for Enhanced Selectivity:
In cases where a single solvent does not provide the desired solubility profile, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "bad" solvent (or "anti-solvent") in which the compound is poorly soluble.[6]
-
Ethanol-Water: A common and effective system where water acts as the anti-solvent, reducing the solubility of the organic compound as it is added to the ethanolic solution.
-
Ethyl Acetate-Hexane: Hexane, a non-polar solvent, serves as the anti-solvent to the more polar ethyl acetate, inducing crystallization.
Predictive Tools for Solvent Screening:
For novel derivatives or when experimental data is scarce, computational tools can aid in solvent selection:
-
Hansen Solubility Parameters (HSP): These parameters (δD for dispersion, δP for polarity, and δH for hydrogen bonding) can predict the miscibility of a solute in a solvent.[7] By matching the HSP of the solute and solvent, a suitable solvent can be identified.
-
Predictive Solubility Models: Various computational models, such as the General Solubility Equation (GSE), can estimate the solubility of a compound in different solvents based on its chemical structure.[8]
Experimental Protocol: A Step-by-Step Guide
This section outlines detailed procedures for both single-solvent and mixed-solvent recrystallization of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent(s) (e.g., ethanol, water, ethyl acetate, hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Workflow Diagram:
Caption: Recrystallization workflow for this compound.
Single-Solvent Recrystallization Protocol (Example with Ethanol):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Mixed-Solvent Recrystallization Protocol (Example with Ethanol-Water):
-
Dissolution: Dissolve the crude compound in the minimum amount of boiling ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still hot, add water (the "bad" solvent) dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash with a cold ethanol-water mixture, and dry the crystals as described in the single-solvent protocol.
Data Presentation: Expected Outcomes
The following table summarizes the anticipated outcomes and key parameters for the recrystallization of this compound.
| Parameter | Single Solvent (Ethanol) | Mixed Solvent (Ethanol-Water) |
| Initial Purity | Dependent on crude sample | Dependent on crude sample |
| Final Purity | >99% (expected) | >99% (expected) |
| Recovery Yield | 60-80% (typical) | 70-90% (typical) |
| Crystal Morphology | Well-defined needles or prisms | Potentially smaller, more uniform crystals |
| Melting Point | Sharp, consistent with literature | Sharp, consistent with literature |
Expertise & Experience: Troubleshooting Common Issues
Authoritative Grounding: The success of recrystallization often relies on empirical optimization. The following insights are based on extensive laboratory experience in the purification of heterocyclic compounds.
-
Oiling Out: If the compound separates as an oil instead of a solid, it may be due to a high concentration of impurities or the solution being supersaturated at a temperature above the compound's melting point. Solution: Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Solution: Reheat the solution to evaporate some of the solvent and then attempt to recrystallize. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
-
Poor Recovery: Low yield can result from using too much solvent or premature filtration. Solution: Concentrate the mother liquor and attempt a second crop of crystals. Ensure the solution is thoroughly cooled before filtration.
Trustworthiness: A Self-Validating System
The protocol described is designed to be self-validating through the following checkpoints:
-
Visual Inspection: The formation of well-defined, uniformly shaped crystals is an initial indicator of successful purification.
-
Melting Point Analysis: A sharp and narrow melting point range of the recrystallized product, consistent with the literature value for the pure compound, is a strong indicator of high purity.
-
Chromatographic Analysis (TLC/HPLC): Comparison of the crude and recrystallized material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should show a significant reduction or elimination of impurities.
-
Spectroscopic Analysis (NMR/MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) of the purified product should confirm the chemical structure and the absence of impurities.
By systematically applying these analytical techniques, researchers can confidently validate the purity of the recrystallized this compound.
References
- National Center for Biotechnology Information. "Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity." PubChem. [Link]
- National Center for Biotechnology Inform
- Bergström, C. A., et al. "Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression." European Journal of Pharmaceutical Sciences, vol. 160, 2021, p. 105734. [Link]
- Wikipedia. "Quinoline." Wikipedia, The Free Encyclopedia. [Link]
- JoVE. "Recrystallization." Journal of Visualized Experiments. [Link]
- Pavia, D. L., et al. Introduction to Organic Laboratory Techniques: A Small Scale Approach. 3rd ed., Cengage Learning, 2011.
- Abbott, S. "Hansen Solubility Parameters." Steven Abbott TCNF Ltd. [Link]
- Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd ed., CRC Press, 2007.
- University of York Department of Chemistry.
- National Center for Biotechnology Information. "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics." PubChem. [Link]
- LibreTexts.
- Hansen, C. M. "Hansen Solubility Parameters." Hansen-Solubility. [Link]
- Stenutz, R. "Hansen solubility parameters." Stenutz. [Link]
- JoVE Science Education Database.
- University of Rochester Department of Chemistry.
- University of California, Los Angeles Department of Chemistry and Biochemistry.
- Ahmed, S., et al. "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." Iraqi Journal of Pharmaceutical Sciences, vol. 28, no. 1, 2019, pp. 60-68.
- Reddit. "How do I recrystallize this product?" r/chemistry.
- Patel, K., et al. "To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities." International Journal of Pharmaceutical and Phytopharmacological Research, vol. 12, no. 3, 2022, pp. 1-7.
- Li, Y., et al. "Ethyl 3,7-dichloroquinoline-8-carboxylate." Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 11, 2008, p. o2172. [Link]
- Abbott, S. "Hansen Solubility Parameters in Practice." Steven Abbott TCNF Ltd.
- Diversified Enterprises. "Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids." Accu Dyne Test. [Link]
- National Center for Biotechnology Information. "Ethyl 8-chloro-4-(dimethylamino)
- Google Patents. "Quinoline compounds and process of making same.
- A1-Suppliers.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. jinjingchemical.com [jinjingchemical.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 8. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 8-chloroquinoline-3-carboxylate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 8-chloroquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The primary focus will be on the most prevalent synthetic route, the Gould-Jacobs reaction, which yields the direct precursor, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.
Reaction Overview: The Gould-Jacobs Synthesis
The synthesis of the quinoline core is most effectively achieved through the Gould-Jacobs reaction. This process involves two main stages: an initial condensation reaction followed by a high-temperature thermal cyclization.[1][2][3] The starting materials are a substituted aniline (in this case, 2-chloroaniline) and diethyl ethoxymethylenemalonate (DEEM).
The reaction first forms a diethyl anilinomethylenemalonate intermediate. This intermediate is then heated, typically in a high-boiling point solvent, to induce an intramolecular cyclization, yielding the target 4-hydroxyquinoline structure.[2][4] Understanding this mechanism is critical for effective troubleshooting.
Caption: The two-step mechanism of the Gould-Jacobs reaction.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Very Low or No Product Yield
Q: My Gould-Jacobs reaction is failing, resulting in a very low yield or only starting material. What are the primary causes and how can I fix this?
A: Low yield is a frequent challenge and typically points to a problem in one of the two key reaction stages: condensation or cyclization.[5]
Potential Cause A: Incomplete Condensation The first step, forming the anilidomethylenemalonate intermediate, must go to completion.
-
Scientific Rationale: This is a nucleophilic substitution reaction where the aniline attacks the malonic ester derivative.[1] If the aniline starting material is not fully consumed, the subsequent high-temperature cyclization will be inefficient and can lead to side reactions.
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Use a slight excess of diethyl ethoxymethylenemalonate (DEEM) to ensure the full consumption of the 2-chloroaniline. In some protocols, excess DEEM can even act as the solvent.[5]
-
Optimize Condensation Conditions: Heat the initial mixture to 100-140°C for 1-3 hours.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the 2-chloroaniline spot before proceeding to the high-temperature cyclization step.
-
Potential Cause B: Failed Thermal Cyclization This is the most common failure point, as it requires harsh conditions.
-
Scientific Rationale: The intramolecular cyclization is a high-activation-energy process that requires significant thermal energy, typically in the range of 250-300°C.[6] Insufficient temperature will result in the reaction stalling at the intermediate stage.
-
Troubleshooting Steps:
-
Ensure Adequate Temperature: The reaction temperature must be high enough. Conventional heating often requires a high-boiling, inert solvent like Dowtherm A or diphenyl ether to achieve and maintain these temperatures uniformly.[2]
-
Increase Reaction Time: If raising the temperature further risks decomposition, modestly extending the reaction time at the current temperature may improve conversion. Monitor via TLC to avoid product degradation from prolonged heating.[6]
-
Consider Microwave Synthesis: Microwave irradiation is an excellent alternative to conventional heating. It provides rapid, uniform heating and can dramatically reduce reaction times while improving yields.[4][6]
-
Use a Catalyst/Promoter: For a milder approach, Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) can promote cyclization at significantly lower temperatures (80-100°C).[7]
-
Caption: A logical workflow for diagnosing and solving low-yield issues.
Issue 2: Significant Side Product Formation
Q: My reaction produces the desired product, but it is contaminated with significant impurities. How can I improve the purity?
A: Impurities often result from incomplete reactions or degradation under the harsh reaction conditions.
-
Scientific Rationale: The primary impurity is often the uncyclized anilinomethylenemalonate intermediate. At very high temperatures or with extended reaction times, both the starting materials and the quinoline product can decompose, leading to tar formation.[4]
-
Troubleshooting Steps:
-
Force Cyclization to Completion: If the main impurity is the intermediate, the most effective solution is to optimize the cyclization step as described above (increase temperature, consider microwave).
-
Minimize Reaction Time: High temperatures are necessary, but exposure should be minimized. A time-course study can identify the optimal point where product formation is maximized before significant degradation occurs.[4]
-
Purification Strategy:
-
Precipitation/Trituration: Upon cooling the reaction, the product often precipitates from the high-boiling solvent. This solid can be collected by filtration and washed with a cold, non-polar solvent (like acetonitrile or hexane) to remove residual solvent and soluble impurities.[4]
-
Recrystallization: If trituration is insufficient, recrystallize the crude product from a suitable solvent like ethanol or ethyl acetate.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the Gould-Jacobs reaction? A1: Temperature and reaction time for the cyclization step are the most critical.[4][6] The high temperature is essential to overcome the activation energy for the intramolecular ring-closing, but extended exposure can lead to degradation. A careful balance is required.
Q2: Are there safer or more efficient alternatives to high-boiling solvents like Dowtherm A? A2: Yes. Microwave-assisted synthesis can often be performed neat (without solvent) or in a smaller amount of a polar solvent, offering dramatic improvements in reaction time and yield.[4] Additionally, using a promoter like Eaton's reagent allows the cyclization to proceed at much lower and more manageable temperatures (around 100°C), avoiding the need for specialized high-temperature solvents.[7]
Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to resolve the starting aniline, the intermediate, and the final product. The disappearance of the starting material and then the intermediate indicates reaction progression. For more quantitative analysis, LC-MS can be used.[4][8]
Q4: My product is difficult to separate from the diphenyl ether solvent. What is the best workup procedure? A4: Diphenyl ether is notoriously difficult to remove due to its high boiling point and low volatility. After cooling the reaction, try adding a hydrocarbon solvent like hexane or petroleum ether to precipitate your product. Filter the solid and wash it thoroughly with the same solvent. If the product remains oily, trituration (stirring the crude material as a slurry in a solvent where it is poorly soluble) with cold acetonitrile can often induce crystallization and wash away the diphenyl ether.
Optimized Experimental Protocols
Protocol 1: Conventional High-Temperature Synthesis
-
Condensation: In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq). Heat the mixture at 120-130°C for 2 hours. Monitor by TLC until the 2-chloroaniline is consumed.
-
Cyclization: To the flask containing the crude intermediate, add a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to create an approximately 0.5 M solution. Heat the mixture to 250°C with vigorous stirring for 30-60 minutes.
-
Workup: Allow the reaction to cool to room temperature. The product will often precipitate. Add hexane or petroleum ether to facilitate further precipitation.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake extensively with hexane to remove the residual high-boiling solvent. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Eaton's Reagent-Promoted Synthesis[7]
-
Condensation: Prepare the anilinomethylenemalonate intermediate as described in Protocol 1, Step 1. Remove any volatile byproducts under reduced pressure.
-
Cyclization: Add the crude intermediate (1.0 eq) to Eaton's reagent (approx. 10 parts by weight) at room temperature. Heat the mixture to 80-100°C and stir for 2 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.
-
Purification: The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from ethanol if necessary.
Data Summary: Comparison of Cyclization Methods
| Method | Temperature (°C) | Typical Time | Solvent | Key Advantages | Common Issues | Yield Range |
| Conventional Heating | 250 - 300 | 30 - 90 min | Dowtherm A, Diphenyl Ether | Well-established, simple setup | High energy, difficult solvent removal, potential for degradation[2] | 40 - 75% |
| Microwave Irradiation | 250 - 300 | 5 - 20 min | Neat or minimal solvent | Rapid heating, shorter times, often higher yields[4][6] | Requires specialized equipment, pressure buildup | 60 - 90% |
| Eaton's Reagent | 80 - 100 | 1 - 3 hours | Eaton's Reagent | Mild conditions, avoids harsh solvents, high purity[7] | Requires careful workup (acid quench), reagent cost | 70 - 95% |
References
- Gould–Jacobs reaction. (n.d.). In Wikipedia.
- Majer, P., & Kośmider, A. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3196. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
- Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.).
- Ethyl 3,7-dichloroquinoline-8-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3139. [Link]
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2017). Molecules, 22(11), 1895. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. ablelab.eu [ablelab.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 8-chloroquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 8-chloroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthesis. Leveraging insights from established synthetic protocols, this document provides in-depth explanations for experimental choices and robust, self-validating methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and established method for the synthesis of this compound and its derivatives is the Gould-Jacobs reaction . This reaction involves two key steps: the condensation of an aniline (in this case, 2-chloroaniline) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the resulting intermediate.[1][2]
Q2: What is the expected initial product of the Gould-Jacobs reaction in this synthesis?
The direct product of the thermal cyclization in the Gould-Jacobs reaction is Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate .[3] This compound exists in a tautomeric equilibrium with its 4-oxo form.[1] The title compound, this compound, would require a subsequent deoxygenation step, which is beyond the scope of this particular synthesis guide. This guide focuses on the byproducts formed during the primary Gould-Jacobs reaction sequence.
Q3: Why are high temperatures necessary for the cyclization step?
The intramolecular cyclization of the anilidomethylenemalonate intermediate requires significant thermal energy to overcome the activation barrier for the 6-electron cyclization process.[4] This step is typically carried out in high-boiling solvents like diphenyl ether at temperatures around 250 °C.[5][6]
Q4: Can microwave synthesis be used for this reaction?
Yes, microwave-assisted synthesis is a modern alternative to classical thermal methods for the Gould-Jacobs reaction. It often leads to significantly reduced reaction times and can sometimes improve yields and product purities by providing rapid and uniform heating.[4][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.
Problem 1: Low Yield of the Desired Product with a Significant Amount of Unreacted Starting Material.
Possible Causes:
-
Incomplete Condensation: The initial reaction between 2-chloroaniline and DEEM may not have gone to completion. This step is crucial for forming the necessary intermediate for cyclization.
-
Sub-optimal Cyclization Temperature: The temperature required for the thermal cyclization may not have been reached or maintained for a sufficient duration. The Gould-Jacobs cyclization is highly temperature-dependent.[4]
Recommended Solutions:
-
Ensure Complete Condensation: Monitor the initial condensation reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of 2-chloroaniline. The reaction is typically heated at 100-130 °C for 1-2 hours.[5] Removing the ethanol byproduct under reduced pressure can help drive the reaction to completion.[5]
-
Optimize Cyclization Conditions: Ensure your high-boiling solvent (e.g., diphenyl ether) reaches a vigorous reflux (around 250 °C).[5][6] The reaction time at this temperature should be optimized; typically 30-60 minutes is sufficient.[5] For microwave synthesis, a temperature of up to 300 °C for a shorter duration (e.g., 5 minutes) can be effective.[7]
Problem 2: Presence of a Major Impurity with a Higher Molecular Weight than the Product.
Possible Cause:
-
Incomplete Cyclization: The most likely byproduct with a higher molecular weight is the uncyclized intermediate, diethyl 2-((2-chloroanilino)methylene)malonate . This occurs when the thermal cyclization step is incomplete.[4]
Recommended Solutions:
-
Increase Cyclization Temperature or Time: As with low yield, ensuring the reaction reaches and maintains the optimal cyclization temperature (around 250 °C) is critical.[6] Increasing the reaction time at this temperature can also promote the conversion of the intermediate to the final product.
-
Re-subject the Mixture to Reaction Conditions: If a significant amount of the intermediate is isolated, it can be redissolved in a high-boiling solvent and subjected to the cyclization conditions again.
Problem 3: Presence of a Major Impurity with a Lower Molecular Weight than the Product.
Possible Cause:
-
Decarboxylation: At excessively high temperatures (e.g., approaching or exceeding 300 °C) or with prolonged heating, the final product can undergo decarboxylation, losing the ethyl carboxylate group to form 8-chloro-4-hydroxyquinoline .[4]
Recommended Solutions:
-
Careful Temperature Control: Strictly control the temperature of the cyclization reaction. While a high temperature is necessary, overheating can lead to product degradation.[4] A thorough time-temperature examination is recommended to optimize the yield.[4]
-
Minimize Reaction Time: Once the reaction has reached completion (as monitored by TLC), cool it down promptly to prevent subsequent decarboxylation.
Problem 4: Formation of an Unexpected Isomer.
Possible Cause:
-
Formation of a Regioisomer: When using an asymmetrically substituted aniline like 2-chloroaniline, there is a possibility of cyclization occurring at either of the two ortho positions. While cyclization is expected to predominantly occur at the less sterically hindered position to yield the 8-chloro isomer, a small amount of the 6-chloro isomer (Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate) may be formed.[6]
Recommended Solutions:
-
Purification: The regioisomers will have very similar properties, making separation challenging. Careful column chromatography or fractional crystallization may be required to isolate the desired 8-chloro isomer.
-
Characterization: Use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the substitution pattern of the quinoline ring and identify the presence of any regioisomers.
Experimental Protocols
Protocol 1: Classical Thermal Synthesis
-
Condensation: In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120 °C for 1.5 hours, during which ethanol will distill off.[8]
-
Cyclization: To the resulting crude intermediate, add a high-boiling solvent such as diphenyl ether (5-10 mL per gram of intermediate).[5] Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes.[5]
-
Isolation: Cool the reaction mixture to room temperature. The product should precipitate. Add a non-polar solvent like hexane to aid precipitation.[7]
-
Purification: Collect the solid by filtration, wash with cold acetonitrile or hexane, and dry under vacuum.[4][7] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe vial, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq).[4]
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 250-300 °C for 5-10 minutes.[4]
-
Isolation and Purification: Cool the vial to room temperature. The product will precipitate. Filter the solid, wash with ice-cold acetonitrile, and dry under vacuum.[4]
Data Presentation: Common Byproducts and Their Identification
| Byproduct Name | Formation Mechanism | Key Analytical Indicators |
| Diethyl 2-((2-chloroanilino)methylene)malonate | Incomplete thermal cyclization of the intermediate.[4] | Higher molecular weight than the product. Absence of the characteristic quinoline ring signals in NMR. |
| 8-chloro-4-hydroxyquinoline | Thermal decarboxylation of the final product at excessive temperatures.[4] | Lower molecular weight than the product. Absence of the ethyl carboxylate signals in ¹H and ¹³C NMR. |
| Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate | Cyclization at the alternative ortho position of 2-chloroaniline.[6] | Same molecular weight as the product. Different aromatic proton splitting patterns in ¹H NMR. |
| 8-chloro-4-hydroxyquinoline-3-carboxylic acid | Hydrolysis of the ethyl ester group during reaction or workup.[9] | Similar molecular weight to the product. Absence of ethyl signals and presence of a broad carboxylic acid proton signal in ¹H NMR. |
Visualizations
Gould-Jacobs Reaction Pathway
Caption: Overall workflow of the Gould-Jacobs synthesis.
Troubleshooting Logic for Byproduct Formation
Caption: Logic for identifying the source of byproducts.
References
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem
- Quinolin-4-ones: Methods of Synthesis and Applic
- Gould–Jacobs reaction - Wikipedia
- Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
- Gould-Jacobs Reaction - Organic Chemistry Portal
- A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction - Benchchem
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd
- A Comparative Guide to Diethyl Ethoxymethylenemalonate and Other Malonate Deriv
- WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google P
- Gould–Jacobs reaction | Request PDF - ResearchG
- 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - ChemicalBook
- Gould–Jacobs Reaction - ResearchG
- General scheme of the Gould–Jacobs quinoline synthesis - ResearchG
- Regioselectivity of the Gould–Jacobs Reaction.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry
- diethyl methylenemalon
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids
- The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds | The Journal of Organic Chemistry - ACS Public
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchG
- Reactions of diethyl 2-(ethoxymethylene)
- Chemical and analytical characterization of related organic impurities in drugs - PubMed
- Synthesis of quinoline-3-carboxylates by a Rh(II)
- Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series
- STUDIES ON THE SYNTHESIS OF QUINOLINE
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC
- Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Royal Society of Chemistry
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry
- Ethyl 4-hydroxyquinoline-3-carboxyl
- Ethyl 3-ethylquinoline-4-carboxyl
- 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - ChemicalBook
- Ethyl quinoline-3-carboxylate | C12H11NO2 | CID 282842 - PubChem - NIH
- Decarboxyl
- Decarboxylation Explained, Reaction and Mechanism - YouTube
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxyl
- Synthesis and characterization of new impurities in obeticholic acid - ResearchG
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. ablelab.eu [ablelab.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Mastering Regioselectivity in the Friedländer Synthesis of Quinolines
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on improving regioselectivity in the Friedländer synthesis of quinolines. This resource is designed to address common challenges and provide actionable solutions to achieve desired isomeric purity in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am obtaining a mixture of regioisomers in my Friedländer synthesis. What are the underlying factors governing regioselectivity?
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, can indeed yield a mixture of regioisomers when an unsymmetrical ketone is used.[1] The regiochemical outcome is a delicate interplay of several factors, primarily the reaction mechanism, which can be influenced by your choice of catalyst (acid vs. base), the electronic and steric nature of your substrates, and the reaction conditions.
There are two plausible mechanistic pathways for the Friedländer synthesis.[2] The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the 2-aminoaryl carbonyl and the amine, followed by an intramolecular aldol-type condensation. The dominant pathway, and therefore the resulting regioselectivity, is highly dependent on the reaction conditions.
Under basic conditions , the reaction typically proceeds through an initial aldol condensation. The base will preferentially deprotonate the most acidic α-hydrogen of the unsymmetrical ketone, leading to the formation of the thermodynamic enolate. This enolate then attacks the carbonyl of the 2-aminoaryl aldehyde or ketone.
Conversely, acidic conditions often favor the formation of a Schiff base intermediate. The acid protonates the carbonyl of the 2-aminoaryl compound, activating it for nucleophilic attack by the amine. The resulting enamine from the unsymmetrical ketone then partakes in an intramolecular cyclization.
Key takeaway: The regioselectivity in your Friedländer synthesis is not a random outcome. It is a direct consequence of the reaction conditions steering the mechanism through different intermediates. Understanding these pathways is the first step to controlling the formation of your desired quinoline isomer.
Q2: How can I strategically use catalysts to favor the formation of a specific regioisomer?
Catalyst selection is a powerful tool to manipulate the regioselectivity of the Friedländer reaction.[3] As a general guideline, base catalysis often leads to the thermodynamically more stable product, while acid catalysis can sometimes be tuned to favor the kinetic product.
Base Catalysis:
Bases such as potassium hydroxide (KOH), sodium ethoxide, and 1,8-diazabicycloundec-7-ene (DBU) are commonly employed.[1][3] These catalysts promote the formation of the more substituted, thermodynamically favored enolate from the unsymmetrical ketone. For instance, in the reaction of 2-aminobenzophenone with 2-butanone, a strong base will preferentially deprotonate the methylene (CH2) group over the methyl (CH3) group, leading to the formation of the more substituted quinoline.
Acid Catalysis:
A wide range of acids, from Brønsted acids like p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (TFA) to Lewis acids, have been utilized.[2][3] Acid catalysis can be more nuanced. While it can also lead to the thermodynamic product, careful selection of the acid and reaction conditions can sometimes favor the less substituted, kinetic product. This is often attributed to the formation of the less sterically hindered enamine intermediate.
Modern Catalytic Systems:
Recent advancements have introduced novel catalytic systems for enhanced regioselectivity. For example, specific amine catalysts, such as certain pyrrolidine derivatives, have been shown to provide high regioselectivity with unmodified methyl ketones.[4] These catalysts are thought to operate through an enamine-based mechanism, offering a different kinetic profile compared to traditional acid or base catalysis.
Below is a table summarizing the general trends observed with different catalyst types:
| Catalyst Type | Predominant Intermediate | General Regiochemical Outcome | Considerations |
| Strong Base (e.g., KOH, NaOEt) | Thermodynamic Enolate | Favors the more substituted quinoline isomer. | Can lead to side reactions like self-condensation of the ketone.[5] |
| Acid (e.g., p-TsOH, TFA) | Enamine/Schiff Base | Can be tuned to favor either the kinetic or thermodynamic product. | Reaction conditions (temperature, solvent) are critical. |
| Novel Amine Catalysts | Enamine | Can provide high selectivity for the less substituted quinoline isomer.[4] | Catalyst structure is key to achieving high selectivity. |
Q3: Can I modify my ketone substrate to direct the regioselectivity of the reaction?
Absolutely. Modifying the ketone substrate is a highly effective, albeit more synthetically demanding, strategy to achieve excellent, and in some cases, complete regiocontrol. This is accomplished by introducing a "directing group" on one of the α-carbons of the ketone.
One of the most successful examples is the introduction of a phosphonate group.[6] By preparing a ketone with a phosphonate group at one of the α-positions, the reaction can be directed to proceed with perfect regioselectivity.[6][7] The phosphonate group activates the adjacent methylene protons, ensuring that the initial condensation occurs exclusively at that position. The phosphonate group can often be removed in a subsequent step if desired.
Experimental Protocol: Regioselective Friedländer Synthesis using a Phosphonate Directing Group [6]
-
Synthesis of the α-phosphonate ketone: This is typically achieved via an Arbuzov reaction or a similar method.
-
Condensation Reaction:
-
To a solution of the 2-aminoaryl aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., methanol), add the α-phosphonate ketone (1.1 equiv).
-
Add a base, such as sodium methoxide (NaOMe) in methanol (1.5 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
-
This method provides a robust and predictable way to synthesize a single regioisomer of a substituted quinoline.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity | - Inappropriate catalyst choice. - Reaction conditions favoring a mixture of pathways. | - Switch from a base to an acid catalyst, or vice versa, and observe the effect on the product ratio. - Consider using a specialized amine catalyst for reactions with methyl ketones.[4] - Lowering the reaction temperature may favor the kinetic product.[5] |
| Low Yield | - Harsh reaction conditions leading to degradation.[5] - Suboptimal catalyst or solvent.[5] - Competing side reactions (e.g., aldol self-condensation).[5] | - Employ milder reaction conditions. Modern catalysts like gold(III) or iodine can facilitate the reaction at lower temperatures.[3][5] - Screen different solvents to improve the solubility of reactants.[5] - For base-catalyzed reactions, consider slow addition of the ketone to minimize self-condensation.[4] |
| Formation of Tar/Polymeric Material | - High reaction temperatures. - Strong acid catalysis causing polymerization of reactants.[8] | - Reduce the reaction temperature.[5] - If using a strong acid, consider a milder alternative or a heterogeneous catalyst that can be easily removed. |
Visualizing the Mechanistic Pathways
To better understand the factors influencing regioselectivity, the following diagrams illustrate the competing reaction pathways.
Caption: Competing pathways in the Friedländer synthesis.
The diagram above illustrates how base catalysis tends to proceed through the more stable thermodynamic enolate, leading to the more substituted quinoline product. In contrast, acid catalysis can be directed through the kinetically favored, less sterically hindered enamine, yielding the less substituted quinoline.
References
- ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses.
- Hsiao, Y., Rivera, N. R., Yasuda, N., Hughes, D. L., & Reider, P. J. (2001). Highly regioselective Friedländer reaction. Organic Letters, 3(8), 1101–1103.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477.
- Maddox, M. L., & Muchowski, J. M. (1980). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 58(10), 1044-1049.
- ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis.
- Wikipedia. (n.d.). Friedländer synthesis.
- Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions.
- Fehnel, E. A. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Substituted Quinolines
Welcome to the Technical Support Center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of quinoline synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes in your research.
Quinolines are a cornerstone in medicinal and industrial chemistry, forming the scaffold for a vast array of bioactive compounds.[1][2] However, their synthesis is often fraught with challenges, from violently exothermic reactions to intractable product mixtures.[3][4] This guide will address the most common issues encountered in both classical and modern synthetic routes.
Section 1: Classical Quinoline Syntheses - Troubleshooting the Workhorses
The classical methods for quinoline synthesis, while foundational, are notorious for their harsh conditions and often unpredictable outcomes.[4] This section provides a detailed troubleshooting guide for the most common classical reactions.
The Skraup & Doebner-von Miller Syntheses
These related methods involve the reaction of anilines with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) in the presence of a strong acid and an oxidizing agent.[5][6]
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?
A1: The Skraup synthesis is notoriously exothermic.[7] The primary cause is the rapid dehydration of glycerol to acrolein and the subsequent condensation with aniline, all under strongly acidic and oxidizing conditions. To control this:
-
Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[7][8] It is believed to act as an oxygen carrier, smoothing the oxidation process over a longer period.[8] Boric acid can also be employed for this purpose.[8]
-
Controlled Reagent Addition: The slow, portion-wise addition of concentrated sulfuric acid with efficient cooling is critical to prevent a runaway reaction.[7]
-
Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent localized hotspots, which can lead to charring and tar formation.[7]
Q2: I am observing significant tar formation in my Skraup/Doebner-von Miller synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction, stemming from the harsh acidic and oxidizing conditions that cause polymerization of the reactants and intermediates.[3][7]
-
For Skraup: Utilize a moderator like ferrous sulfate to control the reaction rate and reduce charring.[7] Avoid excessively high temperatures; the reaction should be gently heated to initiate, and the exothermic phase should be carefully controlled.[7]
-
For Doebner-von Miller: The primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[3][9] A key strategy to mitigate this is to use a biphasic reaction medium (e.g., toluene/aqueous HCl). This sequesters the carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[9][10] Slow addition of the carbonyl compound also helps to control its concentration and minimize this side reaction.[7]
Q3: My yields are consistently low when using an aniline with an electron-withdrawing group. What is the issue?
A3: The nucleophilicity of the aniline is crucial for the initial Michael addition to the α,β-unsaturated carbonyl intermediate. Electron-withdrawing groups (e.g., nitro groups) significantly decrease this nucleophilicity, slowing down the reaction and leading to low yields.[9][11] In such cases, more forcing conditions may be required, or alternative synthetic routes should be considered.[11]
Troubleshooting Workflow: Low Yield & Tar Formation
Sources
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Quinolines: Ingenta Connect [ingentaconnect.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 6. iipseries.org [iipseries.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
Ethyl 8-chloroquinoline-3-carboxylate stability and degradation issues
Answering your request, here is a technical support center with troubleshooting guides and FAQs about .
Technical Support Center: Ethyl 8-chloroquinoline-3-carboxylate
Welcome to the technical resource for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage potential stability issues during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
The stability of this compound is primarily influenced by its molecular structure, which features an ethyl ester group and a chloro-substituted quinoline ring. The main degradation pathways are:
-
Hydrolysis: The ethyl ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding 8-chloroquinoline-3-carboxylic acid.[1]
-
Photodegradation: The quinoline ring system is aromatic and can absorb UV or visible light, leading to photochemical degradation. Studies on quinoline itself show it degrades in sunlight.[2]
-
Oxidation: The quinoline nucleus can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[3][4]
-
Thermal Stress: High temperatures can accelerate hydrolytic and oxidative degradation processes.[5]
Q2: I've observed a color change in my solid sample/solution. What does this indicate?
A color change, typically to a yellow or brownish hue, is a common indicator of degradation. This is often due to the formation of minor chromophoric degradation products resulting from oxidation or photodegradation of the quinoline ring. It is crucial to re-analyze the sample for purity using a validated analytical method, such as HPLC-UV.
Q3: How should I properly store this compound to ensure maximum stability?
To minimize degradation, proper storage is critical. We recommend the following conditions based on the compound's chemical liabilities:
-
Temperature: Store in a cool environment, ideally refrigerated (2-8°C).[6]
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture: Keep in a tightly sealed container in a desiccated environment to minimize hydrolytic degradation.
Q4: What is the most likely degradation product I will see in my experiments?
The most common and predictable degradation product is 8-chloroquinoline-3-carboxylic acid , the result of ester hydrolysis.[7] This is especially prevalent if the compound is exposed to aqueous solutions with a non-neutral pH or stored in protic solvents for extended periods.
Q5: Is the compound stable in common HPLC solvents like acetonitrile and methanol?
This compound is generally stable in common organic solvents like acetonitrile and methanol for the duration of typical analytical runs. However, for long-term storage in solution, it is advisable to use aprotic solvents (like acetonitrile) over protic solvents (like methanol) and to keep the solutions refrigerated and protected from light. Always prepare fresh standards and solutions for quantitative analysis.
Troubleshooting Guide: Diagnosing Degradation
This section provides a systematic approach to identifying the root cause of observed degradation.
Issue: Appearance of New Peaks in HPLC/LC-MS Analysis
The appearance of unexpected peaks in your chromatogram is the most direct evidence of degradation or impurity. The following workflow can help diagnose the cause.
Caption: A logical workflow for troubleshooting unexpected degradation.
Key Degradation Pathways & Mechanisms
Understanding the chemical reactions that lead to degradation is key to preventing them.
A. Hydrolysis (Acidic/Basic)
The ester functional group is the most labile part of the molecule in aqueous environments.
-
Base-Catalyzed Hydrolysis: Proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl. This process is generally faster than acid-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
B. Oxidation
Oxidizing agents, including atmospheric oxygen over long periods, can react with the electron-rich quinoline ring.
-
Mechanism: The reaction often involves radical species or direct attack on the ring.[3] This can lead to the formation of hydroxylated quinolines or N-oxides. The presence of a chlorine atom can influence the position of the attack.
C. Photodegradation
Quinoline systems can absorb UV radiation, promoting the molecule to an excited state which can then undergo various reactions.
-
Mechanism: This can involve radical mechanisms, often initiated by hydroxyl radicals in aqueous media. Degradation can lead to hydroxylation or even cleavage of the aromatic rings under prolonged exposure.[2]
Caption: Major degradation pathways stemming from the parent compound.
Experimental Protocols
These protocols provide standardized procedures for handling the compound and investigating its stability.
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, immediately transfer the compound to a designated storage location that is dark and refrigerated (2-8°C).
-
Weighing: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the required amount in a low-humidity environment if possible.
-
Storage of Solids: After dispensing, flush the vial with an inert gas (e.g., argon) before tightly resealing. Place back in refrigerated, dark storage.
-
Preparation of Solutions: Prepare stock solutions fresh whenever possible. If a solution must be stored, use an aprotic solvent like acetonitrile, store in an amber vial at 2-8°C, and use within 1-2 weeks after verifying its stability for that period.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of an analytical method.[5][8][9]
Objective: To intentionally degrade the compound under controlled stress conditions to produce potential degradants for analytical characterization.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of ~1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio. Aim for 5-20% degradation.
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 30-60 minutes.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 2-8 hours.
-
Thermal: Dilute the stock solution with a 50:50 acetonitrile:water mixture. Heat at 80°C for 24 hours.
-
Photolytic: Expose a solution (in a quartz cuvette or clear vial) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Control Sample: Prepare a control sample by diluting the stock solution with 50:50 acetonitrile:water and storing it under normal conditions, protected from light.
-
Analysis: After the designated time, neutralize the acidic and basic samples if necessary. Analyze all stressed samples and the control sample by a suitable HPLC-UV/MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The primary peak should decrease in area, while new peaks (degradants) appear.
Data Summary
The table below summarizes the expected outcomes from forced degradation studies.
| Stress Condition | Reagents/Parameters | Likely Primary Degradant | Potential Secondary Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 8-chloroquinoline-3-carboxylic acid | Minor ring-opened products with prolonged stress |
| Base Hydrolysis | 0.1 M NaOH, RT | 8-chloroquinoline-3-carboxylic acid | Potential minor products from ring reactions |
| Oxidation | 3% H₂O₂, RT | N-Oxide derivatives | Hydroxylated quinoline species |
| Photolysis | ICH Q1B light exposure | Hydroxylated quinoline species | Products of ring cleavage, polymeric material |
| Thermal | 80°C | 8-chloroquinoline-3-carboxylic acid (if water present) | Other minor, unspecified degradants |
References
- Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
- Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water.
- Wang, C., et al. (2020). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules, 25(21), 5038. ([Link])
- Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Request PDF. ([Link])
- ResearchGate. (n.d.). Photodegradation efficiency of quinoline yellow (QY). ([Link])
- Oliveira, J. D. M. de, et al. (n.d.). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Anais da Academia Brasileira de Ciências. ([Link])
- Asha, S. (2016).
- Coriolis Pharma. (n.d.).
- Ye, P., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 54(13), 4529-4538. ([Link])
- Bayer Aktiengesellschaft. (2019). Process for the hydrolysis of quinolone carboxylic esters.
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. ([Link])
- Guo, X. (2008). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2399. ([Link])
- Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1097-1114. ([Link])
- Liu, W., et al. (2021). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. Chemosphere, 263, 128214. ([Link])
- Dirany, A., et al. (2021). Efficient degradation of chloroquine drug by electro-Fenton oxidation. Chemosphere, 263, 128080. ([Link])
- AHH Chemical. (n.d.).
- Khidre, R. E., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1367-1393. ([Link])
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- PubChem. (n.d.). Ethyl 8-chloro-4-(dimethylamino)
- European Patent Office. (1986).
- SciSpace. (n.d.).
- Al-Hussain, S. A., & Ali, M. R. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(11), 3508. ([Link])
- Al-Hussain, S. A., & Ali, M. R. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. ([Link])
- IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. ([Link])
- Vaishali, et al. (n.d.). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Journal of the Indian Chemical Society. ([Link])
- Hayour, M., et al. (2014). Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1088-o1089. ([Link])
- Georganics. (n.d.).
Sources
- 1. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 73987-37-8 [amp.chemicalbook.com]
- 7. 8-Chloroquinoline-3-carboxylic acid | 71082-54-7 | WCA08254 [biosynth.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Purification of Ethyl 8-chloroquinoline-3-carboxylate
Welcome to the technical support center for the purification of Ethyl 8-chloroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this crucial quinoline derivative in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Part 1: Understanding the Challenge - Impurity Profiling
A successful purification strategy begins with a strong hypothesis about the potential impurities. The purity of your final compound is a direct reflection of the control you exert over the chemical transformations and work-up procedures.
Q1: What are the most probable impurities in my crude sample of this compound?
The impurity profile of your sample is intrinsically linked to its synthetic route and storage conditions. Common synthesis pathways, such as the Gould-Jacobs reaction or variations of Skraup synthesis, can introduce specific contaminants.
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include aniline precursors (e.g., 2-chloroaniline derivatives) and diethyl ethoxymethylenemalonate (EMME) or its analogs.
-
Reaction By-products: Incomplete cyclization or alternative reaction pathways can lead to isomeric impurities or related quinoline structures. For instance, cyclization at a different position on the aniline ring could yield an unwanted isomer.
-
Hydrolysis Product: The ethyl ester functional group is susceptible to hydrolysis, especially in the presence of acid or base and water. This results in the formation of 8-chloroquinoline-3-carboxylic acid, a common and often persistent impurity.[1]
-
Residual Solvents: High-boiling point solvents used during the reaction or initial work-up (e.g., diphenyl ether, DMF) can be difficult to remove and may persist in the crude product.
-
Degradation Products: Quinoline derivatives can be sensitive to light and air over long-term storage, potentially leading to colored impurities.
Q2: How can I perform a rapid preliminary purity assessment of my crude material?
Before committing to a large-scale purification, a quick assessment can save significant time and resources.
-
Thin-Layer Chromatography (TLC): This is the most straightforward method. A single, well-defined spot suggests relatively high purity, while multiple spots indicate the presence of significant impurities. Running the TLC in a few different solvent systems (e.g., varying polarity) can provide a more comprehensive picture.
-
¹H NMR Spectroscopy: A crude ¹H NMR spectrum can be highly informative. The presence of signals that do not correspond to the desired product, such as broad peaks indicative of carboxylic acid protons or unidentifiable aromatic signals, points to specific impurities. The integration of these signals can provide a rough estimate of their concentration.
-
Melting Point: A pure crystalline solid will have a sharp melting point range. A broad and depressed melting point is a classic indicator of impurity. For a related compound, 8-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, a sharp melting point of 253-254°C has been reported, which can serve as a benchmark for purity.[2]
Part 2: Purification Methodologies & Troubleshooting
Based on the nature of the impurities, a logical purification strategy can be devised. We will cover the two most effective methods for this class of compounds: recrystallization and column chromatography.
Troubleshooting Guide 1: Recrystallization
Scenario: Your crude product is a solid with some discoloration and a melting point range spanning several degrees. TLC shows a major spot with one or two minor, less polar impurities.
Q3: Is recrystallization the right choice, and how do I select the best solvent?
Recrystallization is an exceptionally powerful technique for removing small amounts of impurities from a solid sample, often yielding material of higher purity than column chromatography.[3] The core principle is to find a solvent (or solvent pair) in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities remain soluble at all temperatures.
The Causality Behind Solvent Selection: The ideal solvent will have a polarity that closely matches the target compound at high temperatures but not at low temperatures. For quinoline esters, which possess both aromatic and ester functionalities, solvents of intermediate polarity are often a good starting point.[4]
Detailed Protocol: Recrystallization of this compound
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of your crude material into several small test tubes.
-
Add a few drops of a candidate solvent (see Table 1) to each tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the tubes in a sand or water bath. The ideal solvent will dissolve the compound completely at or near its boiling point.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
-
Bulk Recrystallization:
-
Place the crude solid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation).
-
Add the chosen solvent in small portions while heating the flask with swirling until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.
-
If colored impurities are present that are not removed by this step, you may need to consider a charcoal treatment.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
-
-
Validation: Assess the purity of the recrystallized material by melting point and TLC analysis. The melting point should be sharper and higher, and the minor spots on the TLC should be gone.
| Solvent/Solvent System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Often effective for quinoline derivatives.[5][6] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, good for moderately polar compounds. |
| Ethyl Acetate | 77 | Polar Aprotic | A good general-purpose solvent for compounds with ester groups. |
| Toluene | 111 | Nonpolar | Useful if the compound is less polar; may be used in a pair. |
| Ethyl Acetate / Hexanes | Variable | Variable | A common solvent pair. Dissolve in hot ethyl acetate and add hexanes until cloudy. |
| Acetone / Petroleum Ether | Variable | Variable | Another effective solvent pair for adjusting polarity.[5] |
Recrystallization Troubleshooting
-
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a tiny crystal of pure product can also induce crystallization.
-
-
Problem: No crystals form upon cooling.
-
Cause: Too much solvent was used, or the solution is not sufficiently supersaturated.
-
Solution: Boil off some of the solvent to increase the concentration and allow it to cool again. Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.
-
Diagram: Recrystallization Workflow
Caption: Logical workflow for purification via recrystallization.
Troubleshooting Guide 2: Silica Gel Column Chromatography
Scenario: Your crude product shows multiple spots on a TLC plate, indicating the presence of several impurities with polarities similar to your desired compound.
Q4: How do I effectively separate my target compound using column chromatography?
Column chromatography is the method of choice for separating complex mixtures based on the differential adsorption of components to a stationary phase (silica gel) as a mobile phase (solvent) is passed through it.[7]
The Causality Behind Separation: Silica gel is a polar stationary phase. Nonpolar compounds have a weak affinity for the silica and will travel down the column quickly with a nonpolar mobile phase. Polar compounds will adsorb more strongly and require a more polar mobile phase to elute. By starting with a low-polarity eluent and gradually increasing its polarity, compounds can be eluted in order of increasing polarity.
Detailed Protocol: Column Chromatography Purification
-
TLC Method Development:
-
The goal is to find a solvent system where your desired compound has an Rf (retention factor) value of approximately 0.2-0.35. This ensures good separation and a reasonable elution time.
-
Test various solvent systems, such as mixtures of hexanes (or petroleum ether) and ethyl acetate.[6]
-
Visualize the spots using a UV lamp (254 nm).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[7]
-
Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Wet Loading: If your compound is soluble in the initial eluent, dissolve it in a minimal amount of this solvent and carefully pipette it onto the top of the column.
-
Dry Loading: If solubility is low, dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[7] This method often results in better separation.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system developed in step 1.
-
Collect fractions of a consistent volume.
-
Gradually increase the polarity of the eluent as the column runs to elute more strongly adsorbed compounds.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate to identify which ones contain your purified compound.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation).
-
-
Validation: Confirm the purity of the combined fractions with TLC, NMR, and melting point analysis.
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane : Ethyl Acetate (9:1) | Low | Eluting non-polar impurities. |
| Hexane : Ethyl Acetate (4:1) | Medium-Low | A good starting point for many quinoline esters. |
| Hexane : Ethyl Acetate (1:1) | Medium | Eluting the target compound or more polar by-products. |
| Chloroform : Methanol (98:2) | Medium-High | For more polar quinoline derivatives. |
Column Chromatography Troubleshooting
-
Problem: The compound streaks or "tails" on the TLC plate and column.
-
Cause: The compound may be too polar for the silica gel, or it could be acidic (like the hydrolysis by-product).
-
Solution: Add a small amount (~0.5-1%) of triethylamine to the eluent to neutralize the acidic sites on the silica gel. Alternatively, if your compound is acidic, adding a small amount of acetic acid can improve peak shape.
-
-
Problem: The compounds are not separating well (poor resolution).
-
Cause: The eluent may be too polar, causing everything to elute too quickly. The sample band may have been too wide.
-
Solution: Reduce the polarity of the eluent. Use the dry loading technique to ensure a narrow starting band. Ensure the column is packed properly without cracks or channels.
-
Diagram: Column Chromatography Decision Workflow
Caption: Decision-making process for column chromatography.
Part 3: Addressing Persistent Impurities
Q5: I've tried recrystallization and chromatography, but a persistent acidic impurity remains. What is it and how can I remove it?
This is a classic problem. The likely culprit is 8-chloroquinoline-3-carboxylic acid, the hydrolysis product of your ester. Its polarity is significantly different, but it can co-elute or co-crystallize, especially if present in small amounts. An acid-base liquid-liquid extraction is highly effective for removing it.
Protocol: Acid-Base Wash
-
Dissolve the impure this compound in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the acidic carboxylic acid impurity, forming a water-soluble sodium carboxylate salt.
-
Separate the aqueous layer. Repeat the wash 1-2 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to recover the purified ethyl ester.
Part 4: Final Purity and Structural Confirmation
Q6: How do I definitively confirm the purity and identity of my final product?
A combination of analytical techniques is required for full characterization and to establish purity for publication or regulatory purposes.
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram showing a single sharp peak is a strong indicator of high purity. This method is quantitative and can be used to determine purity levels greater than 99%.[8][9]
-
NMR Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation. The absence of any extraneous peaks in both the proton and carbon spectra is a hallmark of a pure sample.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing further evidence of its identity.
By employing these logically structured purification and validation techniques, you can confidently obtain this compound of high purity, ensuring the reliability and reproducibility of your downstream experiments.
References
- Benchchem. Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
- An, L., et al. (2008). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2399.
- IJRAR. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. International Journal of Research and Analytical Reviews, 10(3).
- SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
- ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- University of California, Davis. Recrystallization and Crystallization.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them.
Sources
- 1. EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]
- 2. 73987-37-8 CAS MSDS (8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rac.ac.in [rac.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Monitoring the Synthesis of Ethyl 8-chloroquinoline-3-carboxylate by Thin-Layer Chromatography (TLC)
This guide is designed for researchers, scientists, and professionals in drug development who are monitoring the progress of the synthesis of Ethyl 8-chloroquinoline-3-carboxylate, a common reaction often achieved through methods like the Gould-Jacobs reaction.[1][2][3][4] As a self-validating system, the protocols and troubleshooting steps outlined below are grounded in established chromatographic principles to ensure reliable and reproducible results.
I. Core Principles: Why TLC is an Essential Monitoring Tool
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for monitoring the progress of a chemical reaction.[5][6] By separating the components of a reaction mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system), TLC provides a visual representation of the consumption of starting materials and the formation of products over time.[6][7] For the synthesis of this compound, TLC allows for a qualitative assessment of reaction completion, helping to determine the optimal reaction time and preventing the formation of byproducts from prolonged reaction times or excessive heating.[8]
II. Experimental Protocol: Step-by-Step Guide to TLC Monitoring
This protocol provides a detailed methodology for monitoring the synthesis of this compound.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary spotters
-
Pencil
-
UV lamp (254 nm)
-
Solvents for mobile phase (e.g., ethyl acetate, hexanes)
-
Staining solution (e.g., potassium permanganate or iodine)
Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[9] Mark starting points for each sample to be spotted.
-
Sample Preparation: Dissolve a small amount of your starting materials (e.g., the aniline precursor and the malonic ester derivative) and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[9]
-
Spotting: Using a capillary tube, apply small, concentrated spots of the following onto the baseline of the TLC plate:[10]
-
Development: Place the spotted TLC plate into a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[12] Cover the chamber to allow the atmosphere to saturate with solvent vapors, which ensures a more uniform solvent front.[12] Allow the solvent to ascend the plate until it is about 1 cm from the top.[9]
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.[9]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm).[13] Quinolines and many aromatic precursors are UV-active and will appear as dark spots.[12] Circle the visible spots with a pencil.[13]
-
If spots are not clearly visible, use a chemical stain such as an iodine chamber or a potassium permanganate dip for visualization.[12][14][15]
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[9]
-
Compare the spots in the reaction mixture lane to the starting material lanes. The reaction is progressing if the starting material spots in the reaction mixture lane diminish in intensity while a new spot corresponding to the product appears and intensifies.[8][9] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[9]
-
III. Troubleshooting Guides and FAQs
This section addresses common issues encountered during the TLC analysis of the this compound synthesis in a question-and-answer format.
Question 1: My spots are streaking or tailing down the plate. What should I do?
-
Possible Cause: The sample may be too concentrated, overloading the silica gel.[16][17] Highly polar compounds can also interact strongly with the silica gel, causing streaking.[16] For quinoline derivatives, the basic nitrogen atom can lead to tailing.
-
Solution:
-
Dilute your sample before spotting.[16]
-
Apply a smaller spot to the TLC plate.[16]
-
To counteract the basicity of the quinoline nitrogen, add a small amount of triethylamine (0.1–2.0%) to your mobile phase.[16] For acidic impurities that might be streaking, a small amount of acetic acid can be added to the eluent.[16][18]
-
Question 2: I can't see any spots on my developed TLC plate after UV visualization. What's wrong?
-
Possible Cause: The compounds may not be UV-active, or the concentration of the sample is too low.[16]
-
Solution:
-
Use a chemical visualization agent. An iodine chamber is a good general-purpose choice for many organic compounds.[14][15] A potassium permanganate stain is also effective for compounds that can be oxidized.[14]
-
Concentrate your sample before spotting it on the TLC plate. You can do this by spotting multiple times in the same location, allowing the solvent to dry between applications.[16][17]
-
Question 3: All my spots are stuck at the baseline (Rf ≈ 0). How can I get them to move?
-
Possible Cause: The mobile phase is not polar enough to move the compounds up the plate.[12][16]
-
Solution: Increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[12][16] For example, move from a 9:1 hexane:ethyl acetate mixture to a 7:3 or 1:1 mixture.
Question 4: My spots are all at the top of the plate near the solvent front (Rf ≈ 1). How can I improve the separation?
-
Possible Cause: The mobile phase is too polar for the compounds being analyzed.[12][16]
-
Solution: Decrease the polarity of your mobile phase. If you are using a hexane/ethyl acetate mixture, increase the proportion of hexane.[12][16]
Question 5: My starting material and product have very similar Rf values, making it difficult to monitor the reaction. What can I do?
-
Possible Cause: The chosen solvent system is not providing adequate resolution for the compounds.
-
Solution:
-
Experiment with different solvent systems. Try combinations of solvents from different polarity classes. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol system.[16][19]
-
Utilize the co-spot lane effectively. If the reaction is complete, the co-spot should appear as a single, elongated spot (often described as a "snowman" shape). If the starting material is still present, you will see two distinct or overlapping spots in the co-spot lane.[11]
-
Consider using a different visualization technique. Some stains may react differently with the starting material and product, resulting in different colors that can aid in differentiation.[11]
-
Question 6: I'm seeing a new spot that is not my starting material or my expected product. What could this be?
-
Possible Cause: This could be an intermediate in the reaction or a byproduct. For instance, in the Gould-Jacobs reaction, an acyclic intermediate is formed before the final cyclization.[1][2][20] It's also possible that the ester product is undergoing hydrolysis to the corresponding carboxylic acid, especially if there is water present.[21][22][23]
-
Solution:
-
Take TLC spots at more frequent intervals to track the appearance and disappearance of this new spot, which may confirm it as an intermediate.
-
The carboxylic acid resulting from hydrolysis will be significantly more polar than the ester product and will likely have a much lower Rf value, potentially streaking without the addition of acetic acid to the eluent.[18]
-
IV. Data Presentation: Solvent Systems and Typical Rf Values
The ideal Rf value for a compound on a TLC plate is between 0.2 and 0.8 to ensure good separation.[24] The following table provides examples of solvent systems for separating quinoline derivatives. Note that actual Rf values will vary depending on the specific structure, temperature, and condition of the TLC plate.[12][25]
| Compound Type | Mobile Phase (Solvent System) | Approximate Rf Value |
| Aromatic Amine (Precursor) | 30% Ethyl Acetate in Hexanes | 0.4 - 0.6 |
| Malonic Ester (Precursor) | 30% Ethyl Acetate in Hexanes | 0.5 - 0.7 |
| This compound (Product) | 30% Ethyl Acetate in Hexanes | 0.2 - 0.4 |
| Hydrolyzed Carboxylic Acid (Byproduct) | 50% Ethyl Acetate in Hexanes + 1% Acetic Acid | 0.1 - 0.2 |
V. Visualizations: Workflows and Diagrams
TLC Monitoring Workflow
The following diagram illustrates the logical workflow for monitoring the reaction progress using TLC.
Caption: A flowchart of the standard TLC experimental procedure.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to diagnosing and solving common TLC problems.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. silicycle.com [silicycle.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. researchgate.net [researchgate.net]
- 19. Chromatography [chem.rochester.edu]
- 20. ablelab.eu [ablelab.eu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. reddit.com [reddit.com]
- 24. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 8-chloroquinoline-3-carboxylate
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a pivotal analytical technique in this endeavor, providing not only molecular weight information but also a detailed fragmentation fingerprint that is invaluable for confirming molecular structure. This guide provides an in-depth analysis of the predicted mass spectral fragmentation of Ethyl 8-chloroquinoline-3-carboxylate, a substituted quinoline derivative of interest in medicinal chemistry.
While direct experimental data for this specific molecule is not widely published, we can construct a robust and predictive fragmentation guide by leveraging established principles of mass spectrometry and comparing with data from structurally related compounds. This document will serve as a practical reference for scientists working with similar molecular scaffolds, offering insights into fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
The Structural Context: Predicting Fragmentation Hotspots
This compound possesses several key structural features that will dictate its fragmentation behavior:
-
Aromatic Quinoline Core: A stable heterocyclic system, though susceptible to characteristic ring fissions.
-
An Ethyl Ester Group: Prone to well-documented cleavage patterns such as alpha-cleavage and McLafferty-type rearrangements.
-
A Chlorine Substituent: This halogen will not only influence the electronic environment of the quinoline ring but also produce a characteristic isotopic pattern (M+2 peak), which is a powerful diagnostic tool.
By dissecting the molecule into these functional components, we can anticipate the most likely bond cleavages and rearrangements upon ionization.
Electron Ionization (EI) Fragmentation Pathway
Electron Ionization is a high-energy technique that typically results in extensive fragmentation, providing a detailed and reproducible fingerprint of a molecule. The process begins with the formation of a molecular radical cation (M•+).
Key Predicted EI Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Mechanism | Significance |
| 249/251 | [C12H10ClNO2]•+ | Molecular Ion (M•+) | Confirms molecular weight and shows the characteristic ~3:1 isotopic pattern for chlorine. |
| 220/222 | [M - C2H5•]+ | α-cleavage with loss of the ethyl radical | A common fragmentation for ethyl esters. |
| 204/206 | [M - OC2H5•]+ | α-cleavage with loss of the ethoxy radical | Another primary fragmentation of the ester group. |
| 176/178 | [M - COOC2H5•]+ | Loss of the entire ethyl carboxylate group | Indicates a labile bond between the quinoline ring and the ester. |
| 149 | [C8H4ClN]+ | Loss of HCN from the [M - COOC2H5•]+ fragment | Characteristic fragmentation of the quinoline ring system. |
| 128 | [C9H6N]+ | Fragment from the quinoline core | A common fragment observed in the mass spectra of quinoline derivatives.[1] |
Visualizing the EI Fragmentation Cascade
The following diagram illustrates the predicted major fragmentation pathways for this compound under EI conditions.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)
ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]+. To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and subjected to Collision-Induced Dissociation (CID) with an inert gas.[2] The resulting fragmentation is often more controlled than in EI and can provide different, complementary structural information.
Key Predicted ESI-CID Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Mechanism | Significance |
| 250/252 | [M+H]+ | Protonated Molecular Ion | Confirms molecular weight and shows the isotopic pattern for chlorine. |
| 222/224 | [M+H - C2H4]+ | Neutral loss of ethene | A common loss from protonated ethyl esters. |
| 204/206 | [M+H - C2H5OH]+ | Neutral loss of ethanol | Loss of the ester side chain as a stable neutral molecule. |
| 176/178 | [M+H - CO - C2H4]+ | Sequential neutral losses | Further fragmentation of the protonated molecule. |
Visualizing the ESI-CID Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule under CID conditions.
Caption: Predicted ESI-CID fragmentation of this compound.
Comparative Analysis with Structurally Related Compounds
While data on the target molecule is scarce, public databases contain information on similar structures. For instance, the GC-MS data for Ethyl 7-chloro-3-methylquinoline-8-carboxylate in PubChem shows prominent peaks at m/z 177 and 204.[3] The m/z 204 peak likely corresponds to the loss of the ethoxy group, which is consistent with our prediction for this compound. The m/z 177 fragment in the analogue is also informative, suggesting cleavages influenced by the methyl group, and reinforces the general lability of the ester functionality.
Furthermore, studies on quinoline-4-carboxylic acids have shown that a primary fragmentation pathway involves the loss of the carboxyl group.[4] This supports our prediction of the loss of the entire ethyl carboxylate group as a significant fragmentation event.
Experimental Protocols
To acquire high-quality mass spectra for this compound, the following protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Nebulizer Pressure: 40 psi.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS (CID): Isolate the [M+H]+ ion (m/z 250) with an isolation width of ~1.3 m/z and apply a collision energy of 10-30 eV.
-
Workflow Diagram for Compound Analysis
Caption: General workflow for MS analysis of this compound.
Conclusion
This guide provides a detailed, predictive framework for understanding the mass spectral fragmentation of this compound. By combining fundamental principles of mass spectrometry with comparative data from related structures, researchers can confidently interpret experimental data, confirm molecular structures, and accelerate their research and development efforts. The provided protocols offer a starting point for method development, ensuring the acquisition of high-quality, reproducible data.
References
- ResearchGate.
- ACS Publications.
- PubChem. 7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester. [Link]
- Intro to Mass Spectrometry.
- Doc Brown's Advanced Organic Chemistry.
- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]
- Chemistry LibreTexts.
- PubChem.
- PMC - NIH. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. [Link]
- PMC - NIH. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. [Link]
- Wikipedia.
- University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]
- PubMed. Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. [Link]
- ResearchGate. Mass spectra of alkylquinolines. [Link]
- ResearchGate.
- PMC - NIH.
- Wiley Online Library.
- YouTube. common fragmentation mechanisms in mass spectrometry. [Link]
- IOSR Journal. Synthesis of Quinoline Analogues as Anti-microbial Agents. [Link]
Sources
A Comparative Guide to the Biological Activity of 7-Chloro vs. 8-Chloroquinoline Derivatives
Introduction: The Quinoline Scaffold and the Critical Role of Halogen Substitution
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundational core for a vast array of therapeutic agents.[1] Its derivatives have been extensively explored, leading to the development of drugs with significant antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring.
Among the most impactful modifications is the introduction of a chlorine atom. This simple halogenation dramatically alters the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This guide provides an in-depth, objective comparison of the biological activities of 7-chloroquinoline and 8-chloroquinoline derivatives. By synthesizing experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for designing next-generation quinoline-based therapeutics.
Structure-Activity Relationship (SAR): Why the Chlorine Position Matters
The placement of the electron-withdrawing chlorine atom on the quinoline ring is not arbitrary; it is a critical determinant of biological potency, particularly in the context of antimalarial agents.
-
The 7-Chloro Position: The 7-chloro substitution is a hallmark of highly potent 4-aminoquinoline antimalarials, including the cornerstone drug Chloroquine.[3] This electron-withdrawing group at the C7 position is considered essential for optimal activity.[3][4] Its presence is a common structural feature in drugs like Chloroquine, Hydroxychloroquine, and Amodiaquine.[3] The mechanism is linked to the drug's ability to accumulate in the parasite's acidic food vacuole and interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. The 7-chloro group enhances the basicity of the side-chain nitrogen, facilitating this accumulation.
-
The 8-Chloro Position: While less ubiquitous in established drugs, the 8-chloro position also imparts significant biological activity, though often through different mechanisms or with varied potency. Research into 8-substituted quinolines, particularly 8-hydroxyquinolines, has revealed potent antimicrobial and anticancer effects, often linked to metal chelation capabilities.[5][6]
This guide will dissect these differences across key therapeutic areas, supported by quantitative experimental data.
Comparative Analysis of Biological Activities
Antimalarial Activity: The Dominance of the 7-Chloro Isomer
In the fight against malaria, the 7-chloroquinoline scaffold has historically been the champion. The vast majority of potent quinoline-based antimalarials feature this specific substitution pattern.
The antiplasmodial activity of these compounds is typically evaluated against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria.[2][7]
Table 1: Comparative Antimalarial Activity
| Compound Class | Isomer Position | Target Strain | Activity Metric (IC₅₀) | Reference |
| Chloroquine (Reference) | 7-Chloro | P. falciparum (CQS) | ~0.18 µM | [8] |
| 7-Chloro-4-aminoquinoline Hybrids | 7-Chloro | P. falciparum (CQS & CQR) | Potent (nM range) | [7] |
| N,N-bis(7-chloroquinolin-4-yl) derivatives | 7-Chloro | P. falciparum | 1–100 nM | [9] |
| 7-Chloroquinoline-triazole Hybrids | 7-Chloro | P. falciparum | 11.92–79.71 µM | [2][8] |
| 8-Alkoxyquinoline Derivatives | 8-Alkoxy (modified) | M. tuberculosis (proxy) | 0.1-1.56 µM | [10] |
Note: Direct comparative data for simple 8-chloroquinoline derivatives against Plasmodium is limited in the provided literature, reflecting the research focus on the more potent 7-chloro isomer for this indication. The activity of 8-substituted derivatives is often explored in other contexts like antibacterial activity.
Causality and Mechanistic Insight: The superiority of the 7-chloro isomer in antimalarial therapy is tied to its role in inhibiting hemozoin formation. The parasite detoxifies heme by polymerizing it into an inert crystal called hemozoin. 7-chloroquinolines are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme that kills the parasite.
Anticancer Activity: A More Nuanced Comparison
Both 7-chloro and 8-chloroquinoline derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms including the induction of apoptosis and, most notably, the inhibition of autophagy.[11][12] Autophagy is a cellular recycling process that cancer cells can exploit to survive under stressful conditions, such as those induced by chemotherapy.[12] By inhibiting this survival mechanism, chloroquinoline derivatives can sensitize cancer cells to treatment.[13]
Table 2: Comparative Anticancer Activity (Cytotoxicity)
| Compound Class | Isomer Position | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| 7-Chloroquinoline-triazole Hybrid (Cmpd 9) | 7-Chloro | MCF-7 (Breast) | < 21.41 µM | [2] |
| 7-Chloroquinoline-triazole Hybrid (Cmpd 9) | 7-Chloro | HCT-116 (Colon) | 21.41 µM | [2] |
| 7-Chloroquinoline-triazole Hybrid (Cmpd 3) | 7-Chloro | MCF-7 (Breast) | < 23.39 µM | [2] |
| 7-Chloroquinoline-benzimidazole Hybrid | 7-Chloro | HeLa (Cervical), CaCo-2 (Colon) | 0.2 - 6.1 µM | [7] |
| 8-Hydroxyquinoline-phenyl Hybrid | 8-Hydroxy, Chloro-phenyl | A-549 (Lung) | 5.6 µM | [5] |
| 8-Hydroxyquinoline Glycoconjugate | 8-Hydroxy | MCF-7 (Breast) | 4.12 µM | [5] |
Mechanistic Insights: Autophagy Inhibition Chloroquine and its derivatives are lysosomotropic agents, meaning they accumulate in lysosomes.[11] This leads to an increase in lysosomal pH, which in turn inhibits the fusion of autophagosomes with lysosomes.[12] This blockage of the final step in the autophagy pathway prevents the degradation of cellular components, leading to an accumulation of autophagosomes and ultimately triggering cell death.
Caption: Chloroquinolines raise lysosomal pH, blocking autophagosome-lysosome fusion.
Antimicrobial Activity: A Broader Spectrum for 8-Substituted Derivatives
While 7-chloroquinolines possess some antimicrobial properties, the 8-hydroxyquinoline scaffold and its halogenated derivatives have been more extensively studied and often show broader and more potent activity against a range of bacteria and fungi.[6][14] The 8-hydroxy group is a key pharmacophore, acting as a powerful chelating agent for essential metal ions, thereby disrupting microbial metabolic processes.
Table 3: Comparative Antimicrobial Activity
| Compound Class | Isomer Position | Target Microbe | Activity Metric | Reference |
| 7-Chloroquinoline-benzylamine Hybrid | 7-Chloro | B. subtilis, S. aureus, P. aeruginosa | MIC: 8–128 µg/mL | [15] |
| 7-Chloroquinoline-triazole Hybrids | 7-Chloro | S. aureus, B. subtilis, S. typhimurium | Moderate to good inhibition zones | [2] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | 8-Hydroxy (di-chloro) | M. tuberculosis | MIC: 0.1 µM | [10] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | 8-Hydroxy (di-chloro) | MRSA | MIC: 1.1 µM | [10] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | 8-Hydroxy (chloro) | Gram-negative bacteria | High activity | [14] |
| 8-Hydroxyquinoline (Parent) | 8-Hydroxy | Gram-positive bacteria, fungi | MIC: 3.44–13.78 µM | [14] |
Key Finding: The data suggests that while 7-chloro derivatives are active, the combination of an 8-hydroxy group with chloro-substitution (e.g., at C5 or C7) often leads to exceptionally potent antimicrobial agents.[10] The 8-hydroxy group's ability to chelate metals is critical, and adding halogens can enhance lipophilicity and cell penetration, improving overall efficacy.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific integrity and reproducibility, the biological activities described are determined using standardized assays. Below are detailed protocols for two of the most common methods.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[16][17] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[17][18]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[16][19] The amount of formazan produced is quantified by dissolving it and measuring its absorbance, which correlates with the number of living cells.[17]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds (7-chloro and 8-chloroquinoline derivatives) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).[16]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[20]
-
MTT Addition: Following incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16][19]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, protected from light, to allow for the reduction of MTT to formazan crystals by viable cells.[16][17]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.[16][18]
-
Absorbance Reading: Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.[18] Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[16][19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: A standardized workflow for determining compound cytotoxicity.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]
Principle: A standardized suspension of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid broth medium. Growth is assessed visually or spectrophotometrically after incubation.
Step-by-Step Methodology:
-
Prepare Inoculum: From a pure culture, pick 4-5 colonies and suspend them in a sterile broth or saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[22]
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[23] The final volume in each well is typically 50 or 100 µL.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) for sterility and background measurement.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.[21]
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[22] The results can also be read using a plate reader.
Conclusion and Future Directions
The position of a chlorine atom on the quinoline ring is a decisive factor in determining its biological activity profile.
-
For antimalarial activity , the 7-chloro position is unequivocally superior and remains the gold standard for designing new 4-aminoquinoline-based drugs. Its electronic influence is perfectly tailored for accumulation in the parasite's food vacuole and inhibition of heme detoxification.[3]
-
For anticancer activity , both 7-chloro and 8-substituted (often 8-hydroxy) derivatives show significant promise, primarily through the inhibition of autophagy.[5][11] The choice between isomers may depend on the desired secondary characteristics of the molecule, such as solubility, toxicity, and target selectivity for specific cancer types.
-
For antimicrobial activity , while 7-chloro derivatives are active, the 8-hydroxyquinoline scaffold, often enhanced with chloro substitutions at positions 5 and/or 7, demonstrates broader and more potent effects.[10] This is largely attributable to the powerful metal-chelating properties of the 8-hydroxy group.[6]
This comparative guide underscores the importance of precise structural modifications in drug design. Future research should focus on synthesizing and directly comparing matched pairs of 7-chloro and 8-chloro derivatives to further deconstruct the nuanced structure-activity relationships. Such studies will be invaluable for the rational design of next-generation quinoline therapeutics with enhanced potency and selectivity for their intended targets.
References
- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube.
- Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. (2023). Anticancer Agents in Medicinal Chemistry.
- Gessner, R. K., et al. (n.d.). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry.
- A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. (n.d.). MDPI.
- Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. (n.d.). ResearchGate.
- MTT Assay Protocol. (n.d.). Springer Nature Experiments.
- Chloroquine against malaria, cancers and viral diseases. (2020). MalariaWorld.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH.
- Cell Viability Assays. (2013). NCBI Bookshelf - NIH.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Structure-Function Relationships in Chloroquine and Related 4-Aminoquinoline Antimalarials. (n.d.). ResearchGate.
- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.
- Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements.
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Semantic Scholar.
- Antimicrobial Susceptibility Testing Protocols. (n.d.). Routledge.
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC - NIH.
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). ResearchGate.
- The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (n.d.). PMC - NIH.
- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2022). ResearchGate.
- Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. (n.d.). PMC - NIH.
- Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). PMC - NIH.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace.
- Exploring the Potential of New 7‐Chloroquinoline‐benzylamine Hybrids as Antimicrobials: Synthesis, Biological Activity and MD Simulation Studies. (2024). ResearchGate.
- Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2025). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. mdpi.com [mdpi.com]
- 22. apec.org [apec.org]
- 23. woah.org [woah.org]
Efficacy comparison of Ethyl 8-chloroquinoline-3-carboxylate derivatives
An In-Depth Comparative Guide to the Efficacy of Ethyl 8-chloroquinoline-3-carboxylate Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[5][6][7][8] This guide focuses on a specific, highly promising class: derivatives of this compound. The strategic placement of a chlorine atom at the 8-position and an ethyl carboxylate group at the 3-position provides a robust framework for developing potent therapeutic agents. The carboxylate moiety, in particular, is often critical for interacting with the binding pockets of biological targets, such as essential cellular enzymes.[9]
This document provides a comprehensive, data-driven comparison of the efficacy of various synthesized derivatives. We will delve into their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data, to elucidate clear structure-activity relationships (SAR) and guide future research and development efforts.
Synthetic Strategy: A Modular Approach to a Derivative Library
The generation of a diverse library of this compound derivatives typically follows a modular, multi-step synthetic pathway. This approach allows for the systematic introduction of various functional groups, enabling a thorough exploration of how structural modifications impact biological efficacy.
The core rationale is to first construct the foundational this compound scaffold. Subsequently, this core is chemically modified, often at the C2 or C4 positions, or by altering the ester group at C3 to an amide. This systematic derivatization is crucial for understanding the structure-activity relationship, as even minor changes can significantly alter the compound's interaction with its biological target.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Comparative Efficacy Analysis
Anticancer Efficacy
Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical enzymes like topoisomerases and human dihydroorotate dehydrogenase (hDHODH), or by inducing programmed cell death (apoptosis).[1][2][9][10] Our comparative analysis focuses on the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency in inhibiting cancer cell growth.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Quinoline-3-carboxylate Derivatives
| Derivative ID | Modification on Quinoline-3-carboxylate Core | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Source |
| 4k | R = 4-fluorophenylamino at C2 | K562 (Leukemia) | 0.28 | Doxorubicin (0.98) | [1] |
| 4m | R = 4-chlorophenylamino at C2 | K562 (Leukemia) | 0.28 | Doxorubicin (0.98) | [1] |
| 4m | R = 4-chlorophenylamino at C2 | MCF-7 (Breast) | 0.33 | Doxorubicin (1.12) | [1] |
| 4n | R = 4-bromophenylamino at C2 | MCF-7 (Breast) | 0.33 | Doxorubicin (1.12) | [1] |
| Cpd. 55 | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) | HL-60 (Leukemia) | 19.88 µg/ml | Etoposide (N/A) | [6] |
| Cpd. 5 | 2-chloro-3-[(quinolin-8-yl)oxy]naphthalene-1,4-dione | A549 (Lung) | ~5.0 | Doxorubicin (1.83) | [11][12] |
Analysis of Structure-Activity Relationship (SAR):
The data reveals a strong SAR for anticancer activity. Derivatives 4k , 4m , and 4n demonstrate exceptional potency against both K562 and MCF-7 cell lines, with IC₅₀ values significantly lower than the standard chemotherapeutic drug, Doxorubicin.[1] This highlights the critical role of introducing substituted phenylamino groups at the C2 position of the quinoline ring. The presence of halogens (fluoro, chloro, bromo) on the phenyl ring appears to be a key determinant of this high potency. Biological assays indicated that the anticancer activities of these compounds were mediated through the up-regulation of the intrinsic apoptosis pathway.[1]
Caption: Simplified intrinsic apoptosis pathway induced by potent quinoline derivatives.
Antimicrobial Efficacy
The antibacterial mechanism of many quinoline derivatives is well-established, primarily involving the inhibition of bacterial topoisomerases like DNA gyrase and topoisomerase IV.[9] These enzymes are essential for managing DNA topology during replication, and their inhibition leads to bacterial cell death.[9] The carboxylic acid group at the C-3 position is considered indispensable for this activity.[9]
Table 2: Comparative Antimicrobial Activity (MIC) of Selected 8-Hydroxyquinoline Derivatives
| Derivative ID | Modification | Microorganism | MIC (µM) | Reference Drug (MIC) | Source |
| 8HQ (Parent) | 8-hydroxyquinoline | Gram-positive bacteria | 3.44 - 13.78 | N/A | [13] |
| Cloxyquin | 5-Chloro-8HQ | L. monocytogenes | 5.57 | N/A | [13] |
| Cloxyquin | 5-Chloro-8HQ | S. aureus | ≤5.58 | N/A | [14] |
| 7-bromo-8HQ | 7-Bromo-8HQ | Gram-negative bacteria | Potent | N/A | [13] |
| 5h | 7-(pyrimidinylamino)-5-chloro-8HQ | Candida albicans | 4 µg/mL | Fluconazole (N/A) | [15] |
| 5h | 7-(pyrimidinylamino)-5-chloro-8HQ | Dermatophytes | 4 µg/mL | Fluconazole (N/A) | [15] |
Analysis of Structure-Activity Relationship (SAR):
The data strongly indicates that halogenation of the quinoline ring is a powerful strategy for enhancing antimicrobial potency. The parent compound, 8-hydroxyquinoline (8HQ), shows good activity against Gram-positive bacteria, but its halogenated derivatives, such as Cloxyquin (5-chloro-8HQ) and 7-bromo-8HQ, display significantly improved and broader-spectrum activity, including against Gram-negative bacteria.[13][14] For antifungal applications, the presence of a free hydroxyl group at the 8-position and the introduction of a hydrophilic heterocyclic substituent at the 7-position are crucial for activity, as demonstrated by compound 5h , which was highly effective against both Candida and dermatophyte species.[15]
Anti-inflammatory Efficacy
Chronic inflammation is implicated in numerous diseases. Certain quinoline derivatives have shown promise as anti-inflammatory agents by modulating the immune response, such as by inhibiting the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide (LPS).[8][16]
Table 3: Comparative Anti-inflammatory Activity of Selected Quinoline Derivatives
| Derivative ID | Assay | Result | Reference Drug (Result) | Source |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | Indomethacin (Appreciable) | [16] |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | Indomethacin (Appreciable) | [16] |
| Compound 6d | Xylene-induced ear edema (mice) | 68.28% inhibition | Ibuprofen (<68.28%) | [8] |
| Compound 6d | LPS-induced TNF-α & IL-6 production (RAW264.7) | Significant, dose-dependent inhibition | N/A | [8] |
Analysis of Structure-Activity Relationship (SAR):
While less extensive, the available data suggests that the core quinoline carboxylic acid structure is a viable scaffold for anti-inflammatory agents.[16] Both quinoline-3-carboxylic and quinoline-4-carboxylic acids show notable anti-inflammatory effects.[16] More complex derivatives, such as compound 6d , have demonstrated superior in vivo anti-inflammatory activity compared to ibuprofen and have been shown to directly inhibit the production of key inflammatory mediators like TNF-α and IL-6.[8] This indicates that further structural modifications can significantly enhance this therapeutic property.
Experimental Protocols: Ensuring Methodological Rigor
To ensure the trustworthiness and reproducibility of the presented data, we outline the standard methodologies used for these evaluations.
Protocol 1: MTT Assay for In Vitro Anticancer Activity
This colorimetric assay is a standard for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included. The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Caption: Standard experimental workflow for the MTT cell viability assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus at ~5 × 10⁵ CFU/mL).
-
Controls: A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Outlook
The this compound scaffold is a remarkably versatile platform for the development of potent therapeutic agents. This comparative guide demonstrates that targeted modifications to this core structure can yield derivatives with exceptional, and often specific, biological activities.
-
For Anticancer Applications: The introduction of halogen-substituted phenylamino groups at the C2 position yields compounds with sub-micromolar potency, significantly exceeding that of standard drugs like doxorubicin. Future work should focus on optimizing these substitutions and conducting in vivo studies to validate their efficacy and safety profiles.
-
For Antimicrobial Applications: Halogenation at the C5 and C7 positions is a key strategy for enhancing antibacterial and antifungal activity. The development of derivatives that combine these features with hydrophilic groups could lead to new broad-spectrum antimicrobial agents to combat resistant strains.
The structure-activity relationships elucidated here provide a clear roadmap for medicinal chemists and drug development professionals. By leveraging this data, future research can rationally design and synthesize next-generation quinoline derivatives with enhanced efficacy and improved pharmacological profiles, moving these promising compounds closer to clinical application.
References
- Kumar, A., Sharma, S., & Nitya, A. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1858-1875. [Link]
- Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6396. [Link]
- Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]
- Kaur, K., et al. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society, 18, 2489-2517. [Link]
- Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]
- Prachayasittikul, V., et al. (2017). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. PDF Document. [Link]
- Harsh, M. L., et al. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Bio-Ethanol, an Indian Journal of Pure & Applied Biosciences. [Link]
- Pingaew, R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 3824-3847. [Link]
- Al-Qattan, M. N., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3169. [Link]
- Author Unknown. (Year Unknown). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Hindawi. [Link]
- Pingaew, R., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
- Author Unknown. (Year Unknown). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]
- Author Unknown. (Year Unknown). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal. [Link]
- Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Molecular Diversity, 27, 1025-1054. [Link]
- Author Unknown. (Year Unknown). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives.
- Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
- Suliman, F. O. (2014).
- Suliman, F. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- de Freitas, G. B. L., et al. (2021). New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. RSC Medicinal Chemistry, 12(3), 401-411. [Link]
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. bepls.com [bepls.com]
- 15. New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Ethyl 8-chloroquinoline-3-carboxylate
This guide provides an in-depth comparison of validated analytical methodologies for the quantitative and qualitative analysis of Ethyl 8-chloroquinoline-3-carboxylate. As a crucial intermediate in the synthesis of pharmacologically active compounds, ensuring its purity, stability, and concentration is paramount for researchers, scientists, and drug development professionals.[1][2] This document moves beyond mere procedural lists to explain the causality behind methodological choices, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[3][4][5]
The Analytical Imperative: Why Method Validation is Non-Negotiable
This compound, like many quinoline derivatives, serves as a foundational scaffold in medicinal chemistry.[6][7] Its precise analytical characterization is essential to guarantee the quality and consistency of downstream processes and final products. An unvalidated analytical method yields data that is scientifically indefensible. The objective of method validation is to demonstrate, through rigorous experimental evidence, that an analytical procedure is fit for its intended purpose.[4] This guide focuses on the most prevalent and robust techniques applicable to this molecule: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical technique is dictated by the specific question being asked—be it potency (assay), the profile of impurities, or simple identification. Below, we compare the primary methods suitable for this compound.
| Technique | Primary Application | Principle | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Assay, Impurity Profiling, Stability Testing | Differential partitioning of analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. | High specificity, precision, and accuracy. Capable of separating structurally similar impurities. The gold standard for regulatory submissions.[8] | Higher cost and complexity compared to spectrophotometry. Requires skilled operators. |
| Gas Chromatography (GC) | Analysis of Volatile Impurities, Residual Solvents | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC. High sensitivity with appropriate detectors (e.g., FID, MS). | Analyte must be thermally stable and volatile. Derivatization may be required for non-volatile compounds, adding complexity.[9] |
| UV-Vis Spectrophotometry | Preliminary Quantification, In-process Checks | Measurement of light absorbance by the analyte's chromophoric quinoline ring system at a specific wavelength. | Rapid, simple, and inexpensive. Useful for quick concentration estimates where high specificity is not required. | Low specificity; cannot distinguish between the analyte and absorbing impurities.[10] Prone to interference from matrix components. |
In-Depth Protocol: A Validated RP-HPLC Method for Assay and Purity
High-Performance Liquid Chromatography is the cornerstone for the analysis of non-volatile organic molecules like this compound. A reversed-phase method is the logical choice due to the predominantly non-polar, aromatic structure of the quinoline core.
Experimental Workflow: RP-HPLC Analysis
The following diagram outlines the logical flow of the HPLC analysis process, from initial preparation to final data interpretation.
Caption: High-Level workflow for RP-HPLC analysis.
Detailed Step-by-Step Protocol
This protocol is a robust starting point and must be fully validated according to ICH Q2(R2) guidelines before routine use.[3][4]
-
Chromatographic System:
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Materials and Reagents:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides effective hydrophobic interaction with the quinoline ring for good retention and separation.[8]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of any residual silanols on the column, leading to better peak symmetry.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: this compound of known purity.
-
Sample: The material to be tested.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: Determined by scanning the UV spectrum of the reference standard in the diluent (typically around 250-320 nm for quinoline structures).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-20 min: 40% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 40% B
-
26-30 min: Hold at 40% B (equilibration)
-
Rationale: A gradient elution is crucial for separating the main analyte from potential impurities that may have significantly different polarities.
-
-
-
Preparation of Solutions:
-
Standard Solution (for Assay): Accurately weigh about 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of approximately 100 µg/mL.
-
Sample Solution (for Assay): Prepare in the same manner as the Standard Solution.
-
Sample Solution (for Impurities): Prepare a more concentrated solution (e.g., 1000 µg/mL) to ensure that low-level impurities are above the quantitation limit.
-
-
System Suitability:
-
Before analysis, inject the Standard Solution five times. The system is deemed ready if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.[5]
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Assay (%): Calculate using the formula: (Peak Area of Sample / Peak Area of Standard) * (Concentration of Standard / Concentration of Sample) * Purity of Standard.
-
Impurities (%): Calculate using the area percent method, assuming the response factor of the impurities is the same as the main peak.
-
The Self-Validating System: Adherence to ICH Q2(R2) Principles
A protocol is only trustworthy if it is validated. The validation process provides a self-validating system, ensuring the method's reliability. The core validation parameters are logically interconnected as shown below.
Caption: Interrelationship of ICH method validation parameters.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and typical acceptance criteria for a robust HPLC assay method.
| Parameter | Purpose | Methodology | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Analyze placebo, spiked samples, and force-degraded samples (acid, base, peroxide, heat, light). | Peak purity analysis (via DAD) should pass. No co-elution at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Analyze at least five concentrations across the expected range (e.g., 50-150% of assay concentration). | Correlation coefficient (R²) > 0.998.[8] |
| Accuracy | To measure the closeness of the results to the true value. | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Percent recovery between 98.0% and 102.0%.[8] |
| Precision | To demonstrate the method's consistency. | Repeatability: Six replicate preparations by one analyst on one day. Intermediate Precision: Repeat on a different day with a different analyst or instrument. | %RSD ≤ 2.0% for assay values.[5] |
| LOQ/LOD | To determine the lowest concentration that can be reliably quantified/detected. | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N ratio should be ~10 for LOQ and ~3 for LOD. |
| Robustness | To assess the method's resilience to small, deliberate variations. | Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). | System suitability parameters should remain within acceptable limits. |
Conclusion for the Practicing Scientist
For the comprehensive analysis of this compound, a validated Reversed-Phase HPLC method stands as the most authoritative and reliable choice for both assay and impurity determination.[8] Its high specificity and precision are essential for meeting the stringent quality demands of pharmaceutical research and development. While GC and UV-Vis spectrophotometry have niche applications—such as for volatile impurities or rapid in-process checks, respectively—they lack the comprehensive capabilities of HPLC.
The key to trustworthy analytical data lies not just in a well-designed protocol but in a thorough validation that demonstrates its fitness for purpose, as mandated by global regulatory standards like ICH Q2(R2).[3][4][11][12] By adopting the methodologies and validation principles outlined in this guide, researchers can ensure the integrity and scientific validity of their results.
References
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2)
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
- Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: A REVIEW ON QUINOLINE AND ITS DERIVATIVES Source: Novelty Journals URL:[Link]
- Title: CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives)
- Title: Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity Source: MDPI URL:[Link]
- Title: Recent studies of antioxidant quinoline deriv
- Title: Ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate | C14H15ClN2O2 Source: PubChem URL:[Link]
- Title: Gas chromatographic analysis of chloroquine after a unique reaction with chloroform
- Title: HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 Source: SIELC Technologies URL:[Link]
- Title: HPLC Method for Analysis of 8-hydroxyquinoline Source: SIELC Technologies URL:[Link]
- Title: Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde Source: European Journal of Chemistry URL:[Link]
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity [mdpi.com]
- 7. Recent studies of antioxidant quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Gas chromatographic analysis of chloroquine after a unique reaction with chloroformates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 11. youtube.com [youtube.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Ethyl 8-chloroquinoline-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Quinoline Scaffolds
Ethyl 8-chloroquinoline-3-carboxylate is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active agents. Quinolines are a privileged scaffold, forming the core of drugs with antimalarial, antibacterial, and anticancer properties. The precise substitution pattern on the quinoline ring system is paramount, as it dictates the molecule's biological activity, safety profile, and pharmacokinetic properties.
Consequently, the purity of a synthetic intermediate like this compound is not merely a quality control metric; it is a fundamental prerequisite for the integrity of downstream research and the safety of potential therapeutics. Impurities, even in trace amounts, can lead to aberrant biological activities, introduce toxicity, or complicate reaction kinetics in subsequent synthetic steps. This guide provides a comprehensive, comparative analysis of the essential analytical techniques required to rigorously assess the purity of this compound, grounded in the practical experience of a senior application scientist. We will explore not just the "how" but the critical "why" behind selecting and integrating these methods for a self-validating, robust purity assessment workflow.
The Synthetic Landscape: Origins of Potential Impurities
The most common and efficient route to this compound is the Gould-Jacobs reaction .[1][2] This thermal cyclization process involves the reaction of an aniline derivative—in this case, 2-chloroaniline—with diethyl ethoxymethylenemalonate (DEEM). The reaction proceeds through an intermediate which is then cyclized at high temperatures.[3]
Understanding this pathway is crucial because it directly informs the likely impurity profile. A robust purity assessment strategy is not a generic checklist but a targeted investigation for specific, process-related impurities.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual 2-chloroaniline or diethyl ethoxymethylenemalonate.
-
Incomplete Cyclization Intermediate: The acyclic intermediate, 2-((2-chloroanilino)methylene)malonic acid diethyl ester, may persist if the thermal cyclization is incomplete.
-
Positional Isomers: While less common with a single ortho substituent, side reactions could potentially lead to minor isomeric byproducts.
-
Hydrolysis Products: The ethyl ester is susceptible to hydrolysis, which would yield the corresponding carboxylic acid.
-
Degradation Products: High reaction temperatures can lead to thermal degradation, generating a complex mixture of minor impurities.[3]
A Multi-Pronged Approach: Comparative Analysis of Analytical Techniques
No single analytical technique can provide a complete picture of a compound's purity. True confidence is achieved by integrating orthogonal methods—techniques that measure different chemical or physical properties. This multi-pronged approach ensures that impurities missed by one method are detected by another.
| Technique | Principle | Primary Target | Mode | Key Strengths | Limitations |
| RP-HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Non-volatile organic impurities, starting materials, and by-products. | Quantitative & Qualitative | High sensitivity, excellent for quantification of major and minor components, robust and reproducible.[4] | May not detect highly volatile impurities; co-elution is possible; requires reference standards for absolute quantification. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Volatile starting materials and thermally stable, low molecular weight by-products. | Quantitative & Qualitative | Excellent for separating volatile impurities; provides structural information from mass spectra for impurity identification.[5][6] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required, adding complexity.[5] |
| ¹H & ¹³C NMR | Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. | Structural confirmation and identification/quantification of impurities with unique NMR signals. | Quantitative & Qualitative | Gold standard for structural elucidation; can provide absolute quantification (qNMR) without a specific reference standard for the impurity.[7][8] | Lower sensitivity compared to HPLC; signals of trace impurities may be lost in the baseline noise or overlap with the main compound's signals. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂) for detection. | Confirmation of the elemental composition (C, H, N) and overall bulk purity. | Quantitative | Fast, inexpensive, and provides a fundamental check of the empirical formula.[9][10] | Insensitive to impurities with the same elemental composition (e.g., isomers); requires high sample purity to meet the ±0.4% acceptance criteria.[11][12] |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Identification of unknown impurities and confirmation of molecular weight. | Qualitative | Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities without standards.[13] | Response factors can vary significantly, making it less reliable for quantification than HPLC-UV without specific standards. |
In-Depth Protocols and Experimental Workflows
As a Senior Application Scientist, the value lies in providing actionable, field-tested protocols. The following sections detail the methodologies for the most critical techniques in this assessment.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the workhorse for purity determination in pharmaceutical development due to its high resolving power and quantitative accuracy. A gradient method is superior for this application as it can separate impurities with a wide range of polarities, from polar starting materials to nonpolar degradation products.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). A phenyl-hexyl column can be used as an orthogonal alternative to check for co-eluting peaks due to its different selectivity.[4]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (HPLC Grade)
-
B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)
-
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and dissolve in 10 mL of Acetonitrile:Water (1:1) to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Quinolines exhibit strong absorbance here). A DAD is recommended to check for peak purity across the UV spectrum.[14]
-
Gradient Program:
-
0-2 min: 20% B
-
2-20 min: 20% to 90% B
-
20-23 min: 90% B
-
23-23.1 min: 90% to 20% B
-
23.1-28 min: 20% B (Equilibration)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unparalleled level of structural detail, confirming that the desired molecule has indeed been synthesized. For purity assessment, ¹H NMR is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents, allowing for a direct comparison between signals from the main compound and those from impurities.
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[8]
-
Internal Standard (for qNMR): For quantitative analysis, add a precisely weighed amount of an internal standard with a known purity (e.g., 1,3,5-trimethoxybenzene). The standard should have a simple spectrum with signals that do not overlap with the analyte.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving impurity signals from the main peaks.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1) for accurate integration, especially for quantitative work.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.[8] This is primarily for structural confirmation.
-
Synthesizing the Data: A Holistic Interpretation
The true power of this multi-pronged approach emerges when the data are synthesized into a single, coherent purity assessment. Below is a table of hypothetical, yet realistic, data for a batch of this compound.
| Analysis | Parameter | Result | Interpretation |
| HPLC | Retention Time (Main Peak) | 15.2 min | Main compound elution. |
| Purity (Area %) | 99.65% | High purity by area percentage. | |
| Impurity 1 (RT = 3.5 min) | 0.15% | Likely a polar starting material (e.g., 2-chloroaniline). | |
| Impurity 2 (RT = 12.1 min) | 0.20% | Likely the acyclic intermediate. | |
| ¹H NMR | Chemical Shifts & Coupling | Consistent with proposed structure. | Confirms the identity of the bulk material is correct. |
| Impurity Signals | Small signals at δ 7.0-7.3 ppm. | Correlates with aromatic protons of an aniline-like impurity. | |
| Integration | Integration of impurity signals vs. product signals suggests ~0.3-0.5% impurity level. | Supports HPLC findings. | |
| Elemental Analysis | Calculated for C₁₂H₁₀ClNO₃ | C: 57.27%, H: 4.01%, N: 5.57% | Theoretical values. |
| Found | C: 57.19%, H: 4.05%, N: 5.51% | Excellent agreement (within the ±0.4% accepted deviation), confirming bulk purity and correct elemental composition.[11][12] | |
| LC-MS | [M+H]⁺ (Main Peak) | m/z 252.04 | Confirms the molecular weight of the target compound (Calculated: 252.04). |
| [M+H]⁺ (Impurity at 12.1 min) | m/z 326.10 | Corresponds to the molecular weight of the uncyclized intermediate, confirming its identity. |
References
- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
- Wikipedia. (n.d.). Elemental analysis. [Link]
- Pike, D. L., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
- Pike, D. L., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
- Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
- Li, J., et al. (2010). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E. [Link]
- Shinde, Y., & Patankar-Jain, K. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3 YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. International Journal of Pharmaceutical Sciences and Research. [Link]
- Wockhardt Research Centre. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]
- TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]
- IOP Publishing. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series. [Link]
- ResearchGate. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- UNCW Institutional Repository. (2012).
- YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. [Link]
- Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
- IOP Publishing. (2021). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Physics: Conference Series. [Link]
- Springer. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry. [Link]
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. [Link]
- MDPI. (2021).
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ablelab.eu [ablelab.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. madison-proceedings.com [madison-proceedings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. azom.com [azom.com]
- 10. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Ethyl 8-chloroquinoline-3-carboxylate and Chloroquine
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of therapeutic agents, with chloroquine being a quintessential example. This guide provides a detailed comparative analysis of the biological activities of the well-established drug, chloroquine, and a less-explored derivative, Ethyl 8-chloroquinoline-3-carboxylate. While extensive data exists for chloroquine, this guide synthesizes available information on related 8-chloroquinoline and quinoline-3-carboxylate analogs to project a potential activity profile for this compound, thereby offering a valuable resource for researchers investigating novel quinoline-based therapeutics.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, demonstrating a broad spectrum of pharmacological activities.[1] Its derivatives have been instrumental in the treatment of various diseases, ranging from malaria to cancer.[2][3]
Chloroquine , a 4-aminoquinoline, has been a frontline antimalarial drug for decades and is also utilized for its anti-inflammatory properties in autoimmune diseases.[4] Its multifaceted biological profile continues to be an area of intense research.
This compound is a derivative of the quinoline core, featuring a chlorine atom at the 8th position and an ethyl carboxylate group at the 3rd position. While direct and extensive biological data for this specific molecule is limited, its structural motifs suggest potential activities that can be inferred from related compounds.
Chloroquine: A Multifaceted Biological Profile
Chloroquine's biological activities are diverse, stemming from its ability to accumulate in acidic organelles and interact with various cellular processes.
Antimalarial Activity
The primary and most well-known application of chloroquine is in the treatment and prophylaxis of malaria.[4]
Mechanism of Action: Chloroquine's antimalarial action is primarily exerted during the intraerythrocytic stage of the Plasmodium parasite's life cycle. The drug, being a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite. Here, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Chloroquine is thought to cap the growing hemozoin polymer, preventing further sequestration of toxic heme and leading to parasite death.[5][6]
Experimental Workflow: Hemozoin Inhibition Assay
This assay is crucial for evaluating the antimalarial potential of compounds by measuring their ability to inhibit the formation of β-hematin, a synthetic form of hemozoin.
Caption: Workflow for the Hemozoin Polymerization Inhibition Assay.
Anticancer Activity
Recent research has repurposed chloroquine as a potential adjuvant in cancer therapy.[3]
Mechanism of Action: Chloroquine's anticancer effects are largely attributed to its ability to inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive stress. By blocking the fusion of autophagosomes with lysosomes, chloroquine disrupts this survival mechanism.[2] Additionally, some studies suggest that chloroquine may have anti-cancer effects that are independent of autophagy.[7]
Anti-inflammatory and Immunomodulatory Effects
Chloroquine is used in the treatment of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.
Mechanism of Action: Its anti-inflammatory properties are linked to its ability to interfere with lysosomal antigen processing and presentation, and to reduce the production of pro-inflammatory cytokines.
Antimicrobial and Antiviral Activities
Chloroquine has demonstrated in vitro activity against a range of bacteria and viruses, although its clinical efficacy in these areas is still under investigation. Its antiviral mechanism is often attributed to its ability to raise the pH of endosomes, which can inhibit viral entry and replication.
This compound: A Potential Biological Profile
Direct experimental data on the biological activities of this compound is scarce in publicly available literature. However, by examining studies on structurally related 8-chloroquinoline and quinoline-3-carboxylate derivatives, we can infer a potential activity profile.
Potential Antimicrobial Activity
Several studies have reported the antimicrobial properties of 8-hydroxyquinoline derivatives, with halogen substitutions often enhancing activity.[8][9] For instance, cloxyquin (5-chloro-8-hydroxyquinoline) has shown potent in vitro activity against Mycobacterium tuberculosis.[10] The presence of the 8-chloro substituent in this compound suggests it may possess antibacterial or antifungal properties.
Experimental Workflow: Agar Well Diffusion Assay
This method is a standard procedure for screening the antimicrobial activity of chemical compounds.
Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.
Potential Anticancer Activity
Quinoline-3-carboxylate derivatives have been investigated for their antiproliferative effects.[11] The substitution pattern on the quinoline ring is critical for activity. While specific data for the 8-chloro derivative is lacking, the general class of quinoline carboxylates has shown promise.
Experimental Workflow: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15][16]
Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.
Potential Antimalarial Activity
While chloroquine is a 4-aminoquinoline, this compound belongs to a different structural class. Some quinoline derivatives, other than 4-aminoquinolines, have shown antimalarial activity, often through mechanisms that may also involve heme polymerization inhibition or other targets.[5][7] The presence of the quinoline core suggests that antimalarial activity is a possibility that warrants investigation. One study reported that a hybrid of ethyl-2,4-dimethylquinoline-3-carboxylate showed better in vitro antimalarial activity than chloroquine.[17]
Comparative Summary and Future Directions
The following table provides a comparative summary based on established data for chloroquine and the inferred potential of this compound.
| Biological Activity | Chloroquine | This compound (Inferred) |
| Antimalarial | Well-established: Potent activity against sensitive Plasmodium strains. | Potential: Warrants investigation based on the quinoline scaffold and activity of related compounds. |
| Anticancer | Established: Primarily through autophagy inhibition. | Potential: Possible antiproliferative effects based on quinoline-3-carboxylate analogs. |
| Anti-inflammatory | Established: Used in autoimmune diseases. | Unknown: No clear indicators from structurally related compounds. |
| Antimicrobial | Moderate in vitro activity: Broad spectrum. | Potential: Likely to possess antibacterial/antifungal properties due to the 8-chloroquinoline moiety. |
Future Directions:
The lack of direct experimental data for this compound highlights a clear research gap. Future studies should focus on:
-
In vitro screening: Evaluating the antimalarial, anticancer, and antimicrobial activities of this compound using the standardized protocols outlined in this guide.
-
Mechanism of action studies: If activity is observed, elucidating the underlying molecular mechanisms.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize for potency and selectivity.
Conclusion
Chloroquine remains a vital tool in medicine and a subject of ongoing research due to its diverse biological activities. While this compound is a less-characterized compound, its structural features suggest a promising potential for antimicrobial and anticancer activities, and possibly antimalarial effects. This guide provides a framework for the comparative evaluation of these two quinoline derivatives, encouraging further investigation into the therapeutic potential of novel quinoline-based compounds.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]
- Modern Medical Laboratory Journal. (2022). Agar Diffusion Test: the primary method to determine the antimicrobial activity. [Link]
- MDPI. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. [Link]
- YouTube. (2023).
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
- Journal of Visualized Experiments. (2013).
- Roche. (n.d.).
- RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
- ResearchGate. (2025).
- ResearchGate. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]
- MDPI. (n.d.). Quinoline-Based Hybrid Compounds with Antimalarial Activity. [Link]
- American Society for Microbiology. (n.d.). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. [Link]
- MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
- Journal UII. (2020). Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. [Link]
- Amazon Web Services. (n.d.). Identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum. [Link]
- ResearchGate. (2025). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2024).
- ResearchGate. (n.d.). Review on recent development of quinoline for anticancer activities. [Link]
- National Center for Biotechnology Information. (2023). Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach. [Link]
- American Society for Microbiology. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. [Link]
- ResearchGate. (n.d.).
- MDPI. (n.d.). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. [Link]
- National Center for Biotechnology Information. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
- National Center for Biotechnology Information. (2012).
- PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
- Oakwood Chemical. (n.d.). Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, 97% Purity, C12H10ClNO3, 100 grams. [Link]
- IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. [Link]
- MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]
- Frontiers. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline-Based Hybrid Compounds with Antimalarial Activity | MDPI [mdpi.com]
- 8. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 8-chloroquinoline-3-carboxylate
This document provides a detailed protocol for the safe and compliant disposal of Ethyl 8-chloroquinoline-3-carboxylate. As a chlorinated heterocyclic compound, its handling and disposal require rigorous adherence to safety procedures to protect laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
Immediate Safety Profile & Hazard Assessment
Before initiating any disposal procedure, it is critical to understand the inherent risks associated with this compound and its chemical class. The primary hazards stem from its toxicity, potential for environmental harm, and irritant properties.[1][2]
Table 1: Hazard Summary and Essential Protective Measures
| Hazard Classification | Description | Required PPE & Handling |
| Acute Oral Toxicity | Toxic if swallowed.[1][2] | Do not eat, drink, or smoke when using this product.[1][2] Wash hands and face thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][3] | Wear tightly fitting safety goggles or a face shield.[4] Ensure eyewash stations are accessible.[2][4] |
| Skin Sensitization/Irritation | May cause an allergic skin reaction or irritation.[1] | Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat.[1] Immediately remove contaminated clothing.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][4] | Prevent release to the environment.[1] Do not allow the product to enter drains, waterways, or soil.[2][5] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol. | Handle exclusively in a chemical fume hood or a well-ventilated area.[2][4] |
The Rationale for Segregated Disposal: A Chemical Perspective
The molecular structure of this compound—a quinoline ring substituted with a chlorine atom—places it firmly in the category of halogenated organic waste . This classification is crucial and dictates the entire disposal pathway for two primary reasons:
-
Incineration Chemistry : Halogenated wastes cannot be disposed of via standard solvent recovery or fuel blending, which is a common and more cost-effective method for non-halogenated solvents.[6][7] The combustion of chlorinated compounds can produce highly toxic and corrosive byproducts, such as hydrogen chloride (HCl) and dioxins, if not performed in specialized high-temperature incinerators equipped with scrubbers to neutralize these acidic gases.[8]
-
Regulatory Compliance : Environmental agencies, such as the U.S. Environmental Protection Agency (EPA), have specific regulations for the treatment and disposal of chlorinated hydrocarbons due to their persistence and toxicity.[9][10] Disposing of this compound incorrectly can lead to significant regulatory penalties and environmental damage.
Therefore, the cardinal rule is to always segregate halogenated waste from non-halogenated waste streams .[6][7][11] Mixing them contaminates the entire container, forcing the entire volume to be treated as the more hazardous and expensive halogenated waste.[7]
Standard Operating Procedure for Disposal
This protocol covers the disposal of the pure compound, contaminated materials, and dilute solutions.
Step 1: Identify and Characterize the Waste
-
Solid Waste : Unused or expired this compound, and any materials grossly contaminated with the solid chemical (e.g., weighing paper, spill cleanup materials).
-
Liquid Waste : Solutions containing this compound. Note the solvent used (e.g., Dichloromethane, Acetone). If the solvent is halogenated, the entire solution belongs in the halogenated waste stream. If a non-halogenated solvent is used, the presence of the chlorinated quinoline still classifies the mixture as halogenated waste.
-
Contaminated Labware : Glassware, pipette tips, gloves, and other disposable items that have come into contact with the chemical.
Step 2: Containerization and Labeling
-
Select the Correct Waste Container :
-
Labeling :
-
Clearly label the container with the words "Hazardous Waste" .[6][13]
-
List all chemical constituents by their full names (no abbreviations) and their approximate percentages. For example:
-
"Waste this compound: ~5g"
-
"Waste Dichloromethane: 80%, this compound: 20%"
-
-
Keep the container closed at all times except when adding waste.[6][12]
-
Step 3: Waste Segregation and Accumulation
-
Solid Waste : Carefully place the solid compound and contaminated wipes or weighing paper into a primary container (e.g., a sealed bag or vial). Label this primary container and then place it into the larger, designated solid halogenated waste container.
-
Liquid Waste : Using a funnel, carefully pour liquid waste into the designated liquid halogenated waste container. Do not fill the container beyond 90% capacity to allow for expansion.[12]
-
Sharps : Needles or other sharps contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.
-
Empty Containers : The original product container is considered hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first two rinsates MUST be collected and disposed of as liquid halogenated hazardous waste.[13] After rinsing, deface the original label, mark the container as "Empty," and dispose of it according to institutional guidelines, which may allow for disposal as solid waste or require it to be placed in a lab glass disposal box.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS.
-
Don PPE : At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Contain the Spill :
-
For Solids : Gently cover the spill with an absorbent material or a commercial spill kit designed for chemical spills. Avoid raising dust.[1] Carefully sweep the material into a designated hazardous waste container.
-
For Liquids : Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Clean the Area : Once the bulk material is collected, decontaminate the spill area with a suitable solvent and paper towels. Collect all cleanup materials, including used PPE, in a sealed bag.
-
Dispose of Cleanup Materials : Place the sealed bag and all contaminated materials into the designated solid halogenated hazardous waste container and label it accordingly.[5]
Disposal Decision Workflow
The following diagram illustrates the logical steps for properly disposing of waste related to this compound.
Caption: Decision tree for the safe disposal of this compound waste.
References
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids.
- University of California, Santa Cruz Environmental Health & Safety. (n.d.). Hazardous Waste Reduction.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
- U.S. Environmental Protection Agency. (1999, August 25). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes; Proposed Rule.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. aksci.com [aksci.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. epa.gov [epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. ethz.ch [ethz.ch]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 8-chloroquinoline-3-carboxylate
Foreword: In drug discovery and development, our pursuit of novel therapeutics must be anchored in an unwavering commitment to safety. The compounds we handle, such as Ethyl 8-chloroquinoline-3-carboxylate, are often novel entities with incompletely characterized toxicological profiles. Therefore, our safety protocols must be built on a foundation of rigorous hazard assessment, procedural excellence, and the correct use of Personal Protective Equipment (PPE). This guide moves beyond a simple checklist, offering a comprehensive framework for risk mitigation that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: Understanding the Adversary
This compound and related quinoline structures present a multi-faceted hazard profile that necessitates a robust PPE strategy. A thorough review of available Safety Data Sheets (SDS) reveals the following primary risks:
-
Skin and Eye Irritation: The compound is classified as a skin irritant (H315) and a serious eye irritant (H319).[1] Direct contact can cause inflammation, redness, and discomfort. Prolonged exposure may lead to more severe dermal reactions.
-
Respiratory Irritation: As a fine powder, the compound poses an inhalation risk and may cause respiratory irritation (H335).[1] Handling procedures that generate dust are of particular concern.
-
Toxicity and Systemic Effects: While data on this specific ester is limited, the parent quinoline structure and its derivatives are associated with more severe hazards, including being harmful if swallowed or in contact with skin (H302+H312), suspected of causing genetic defects (H341), and potentially causing cancer (H350).[2] Given these potential risks, a precautionary principle must be applied, treating the compound with a high degree of caution.
This hazard profile dictates that our primary objective is to establish multiple barriers to prevent dermal, ocular, and respiratory exposure at all stages of handling.
The Core PPE Ensemble: Your Non-Negotiable Barrier
For any procedure involving this compound, a baseline PPE ensemble is mandatory. This is not merely a recommendation but a critical system for mitigating the primary risks identified.
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is the first line of defense. It must have long sleeves with tight-fitting cuffs to protect your street clothes and skin from incidental contact and minor spills.
-
Eye Protection: Standard safety glasses do not offer sufficient protection. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and airborne particulates.[3] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[3]
-
Gloves: Gloves are the most critical barrier for preventing dermal absorption.
-
Material: Nitrile gloves are the standard choice for handling most laboratory chemicals, offering good resistance to a range of substances. Avoid latex gloves due to potential allergies and PVC gloves, which offer poor chemical protection.[3]
-
Integrity: Always inspect gloves for tears or pinholes before use.
-
Technique: When handling this compound, especially during weighing or transfers, consider double-gloving . This provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing your skin.
-
Replacement: Gloves should be changed immediately if contamination is suspected or after a maximum of 30-60 minutes of continuous use to prevent permeation.[3]
-
Task-Specific PPE Escalation
The level of risk is not static; it evolves with the procedure. The following table outlines the required PPE escalation based on the specific task being performed.
| Laboratory Task | Potential Exposure Route | Minimum Required PPE | Recommended Best Practice |
| Receiving & Unpacking | Dermal (from contaminated packaging) | Lab Coat, Safety Glasses, Single Pair of Nitrile Gloves | Inspect package for damage within a ventilated area. |
| Weighing & Aliquoting (Solid) | Inhalation (dust), Dermal, Ocular | Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves | Work within a certified chemical fume hood or a ventilated balance enclosure. Use a dedicated N95 or higher-rated respirator if a ventilated enclosure is unavailable. |
| Preparing Solutions | Dermal & Ocular (splashes) | Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves | Conduct all dissolutions and liquid transfers within a chemical fume hood. |
| Running Reactions & Transfers | Dermal & Ocular (splashes, leaks) | Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves | All reactions must be conducted in a chemical fume hood. Ensure glassware is properly secured. |
| Spill Cleanup | High-Risk Dermal, Inhalation, Ocular | Chemical-resistant Gown/Apron, Face Shield & Goggles, Double Nitrile Gloves, N95 Respirator | Use a spill kit with appropriate absorbent materials. Restrict access to the area until cleanup is complete. |
| Waste Disposal | Dermal (from contaminated containers) | Lab Coat, Chemical Splash Goggles, Heavy-Duty Nitrile Gloves | Dispose of contaminated PPE and chemical waste in clearly labeled, sealed hazardous waste containers according to institutional guidelines.[4] |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and removing PPE is as important as its selection. Incorrect removal can lead to self-contamination, negating the protective benefits.
Protocol 1: Donning Personal Protective Equipment
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Position your chemical splash goggles securely. If required, place the face shield over the goggles.
-
Gloves: Don the first pair of nitrile gloves. If double-gloving, pull the cuff of the inner glove over the cuff of your lab coat sleeve. Don the second, outer pair of gloves over the first.
Protocol 2: Doffing Personal Protective Equipment (The Contamination Control Cascade)
This procedure is designed to systematically remove the most contaminated items first.
-
Outer Gloves: If double-gloved, remove the outer pair using the glove-in-glove technique (pinching the palm of one glove and peeling it off, then using the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove to remove it).
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward. Hang it in a designated area or place it directly into a laundry bin if contaminated.
-
Goggles/Face Shield: Remove eye and face protection by handling the strap or headband from behind your head. Avoid touching the front surface.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water. [1][2]
Operational Plans: Spill Control and Disposal
Spill Management: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Wearing the appropriate spill cleanup PPE (see table above), cover the spill with an inert absorbent material. Collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
Disposal: All disposable PPE used while handling this compound must be considered contaminated.
-
Gloves, wipes, and other solid materials: Place in a dedicated, sealed hazardous waste bag or container.
-
Empty chemical containers: Handle as hazardous waste. Do not mix with other waste streams.
-
Follow all local and institutional regulations for hazardous waste disposal.[4]
Visualizing the PPE Decision Workflow
The following diagram illustrates the logical process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE based on the specific laboratory task.
References
- SAFETY DATA SHEET for 8-Hydroxyquinoline. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sial/h6878
- QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. URL: https://www.labogens.com/sds/QUINOLINE%20FOR%20SYNTHESIS--_LOBA%20CHEMIE_L05273_EN.pdf
- Ethyl 4-Chloroquinoline-3-carboxylate - Safety Data Sheet. TCI Chemicals. URL: https://www.tcichemicals.com/IN/en/sds/E0864_JPE.pdf
- 5-Chloro-8-hydroxyquinoline - SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sds-repository
- 8-Hydroxyquinoline - SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sds-repository
- Ethyl 8-chloroquinoline-6-carboxylate - Safety Data Sheet. AK Scientific, Inc. URL: https://www.aksci.com/sds/9343DT.sds.pdf
- 8-Hydroxyquinoline - SAFETY DATA SHEET. Thermo Fisher Scientific. URL: https://www.thermofisher.com/msds
- 8-Hydroxyquinoline - SAFETY DATA SHEET. Acros Organics. URL: https://www.fishersci.com/sds-repository
- QUINOLINE FOR SYNTHESIS - MATERIAL SAFETY DATA SHEET. Techno PharmChem. URL: https://www.technopharmchem.com/msds-quinoline-for-synthesis.html
- ethyl 8-chloro-5-[2-(4-methylphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate - Safety Data Sheet. BLD Pharmatech. URL: https://www.bldpharm.com/products/38921-16-3.html
- 8-Hydroxyquinoline-2-carboxaldehyde - SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sds-repository
- 8-Hydroxyquinoline-2-carboxylic acid - SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sds-repository
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. URL: https://www.pppmag.com/article/301
- Quinoline - Product Information. TCI EUROPE N.V. URL: https://www.tcichemicals.com/BE/en/p/Q0085
- Personal protective equipment for preparing toxic drugs. GERPAC. URL: https://gerpac.eu/personal-protective-equipment-for-preparing-toxic-drugs/
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
